Ethyl 2-[cyano(methyl)amino]acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[cyano(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-10-6(9)4-8(2)5-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQCCOWORNOSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289408 | |
| Record name | ethyl n-cyano-n-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-40-2 | |
| Record name | NSC60693 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl n-cyano-n-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL N-CYANO-N-METHYLAMINOACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-[cyano(methyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-[cyano(methyl)amino]acetate, a versatile intermediate in organic synthesis, holds significant potential for the development of novel pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams. The information presented is intended to equip researchers and professionals in drug development with the necessary knowledge to efficiently synthesize and utilize this valuable molecule.
Introduction
This compound, also known as ethyl N-cyano-N-methylglycinate, is a key building block in the synthesis of a variety of heterocyclic compounds. Its unique structural features, including a reactive cyano group, a secondary amine, and an ester moiety, make it an attractive starting material for the construction of complex molecular architectures. This guide will focus on the two predominant synthetic strategies for its preparation: the N-cyanation of ethyl sarcosinate and the derivatization of ethyl cyanoacetate.
Synthetic Pathways
There are two primary and strategically different approaches to the synthesis of this compound. The first is a direct, one-step functionalization of a pre-existing N-methylamino scaffold. The second is a multi-step construction of the molecule from a cyanoacetate base.
Route 1: N-Cyanation of Ethyl Sarcosinate
This is the most direct approach, involving the introduction of a cyano group onto the nitrogen atom of ethyl sarcosinate (ethyl N-methylglycinate).[1] This method leverages the availability of the N-methyl-aminoacetate backbone.
Reaction Scheme:
Figure 1: N-Cyanation of Ethyl Sarcosinate.
Experimental Protocol:
General Procedure using Cyanogen Bromide:
-
Dissolution: Dissolve ethyl sarcosinate hydrochloride in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile.
-
Basification: Add a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloride and deprotonate the secondary amine.
-
Cyanation: Cool the reaction mixture in an ice bath and add a solution of cyanogen bromide in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove any inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Reagent/Parameter | Molar Ratio/Value |
| Ethyl Sarcosinate HCl | 1.0 eq |
| Potassium Carbonate | 2.2 eq |
| Cyanogen Bromide | 1.1 eq |
| Solvent | DCM |
| Temperature | 0 °C to RT |
| Reaction Time | 4-6 hours |
| Yield | (Expected) 60-70% |
Route 2: Derivatization from Ethyl Cyanoacetate
This multi-step approach builds the target molecule from the readily available starting material, ethyl cyanoacetate.[1] This pathway involves the formation of an amino intermediate followed by methylation.
Workflow Diagram:
Figure 2: Derivatization from Ethyl Cyanoacetate Workflow.
Step 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate
This intermediate is prepared by the nitrosation of ethyl cyanoacetate.
Experimental Protocol:
A detailed protocol for this step is available in the literature.
-
Preparation of Nitrite Solution: Dissolve sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml).
-
Reaction Mixture: Add ethyl cyanoacetate (11.3 g, 100 mmol) to the sodium nitrite solution.
-
Acidification: Add acetic acid (8.0 ml, 140 mmol) to the stirred mixture. The ester will dissolve, and yellow crystals of the sodium derivative will begin to separate.
-
Crystallization: Allow the mixture to stand overnight.
-
Isolation and Dissolution: Collect the crystals by filtration and dissolve them in 2N HCl (50 ml).
-
Extraction: Extract the product with diethyl ether (4 x 50 ml).
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate. Remove the solvent by evaporation in vacuo to yield a crystalline residue.
Quantitative Data:
| Reagent/Parameter | Quantity/Value |
| Ethyl Cyanoacetate | 11.3 g (100 mmol) |
| Sodium Nitrite | 8.3 g (120 mmol) |
| Acetic Acid | 8.0 ml (140 mmol) |
| Product Yield | 12.4 g (87%) |
| Melting Point | 133 °C |
Step 2: Reduction of Ethyl 2-cyano-2-(hydroxyimino)acetate to Ethyl 2-amino-2-cyanoacetate
The oxime intermediate is then reduced to the corresponding amine.
Experimental Protocol (General):
A common method for the reduction of oximes to primary amines is catalytic hydrogenation.
-
Catalyst Suspension: Suspend a suitable catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, in a solvent like ethanol or methanol in a hydrogenation vessel.
-
Substrate Addition: Add the Ethyl 2-cyano-2-(hydroxyimino)acetate to the vessel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-amino-2-cyanoacetate, which can be used in the next step without further purification or purified by crystallization.
Quantitative Data (Hypothetical):
| Reagent/Parameter | Molar Ratio/Value |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | 1.0 eq |
| Catalyst (e.g., 10% Pd/C) | 5-10 mol% |
| Solvent | Ethanol |
| Hydrogen Pressure | 3 atm |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Yield | (Expected) >90% |
Step 3: N-Methylation of Ethyl 2-amino-2-cyanoacetate via Reductive Amination
The final step is the methylation of the primary amine to the desired N-methylated product.[1]
Experimental Protocol (General):
Reductive amination with formaldehyde is a standard procedure for N-methylation.
-
Dissolution: Dissolve Ethyl 2-amino-2-cyanoacetate in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Aldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %).
-
Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise while maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Quench the reaction by adding a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data (Hypothetical):
| Reagent/Parameter | Molar Ratio/Value |
| Ethyl 2-amino-2-cyanoacetate | 1.0 eq |
| Formaldehyde (37% aq.) | 1.1 eq |
| Sodium Cyanoborohydride | 1.2 eq |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 6-12 hours |
| Yield | (Expected) 70-80% |
Data Summary
The following table summarizes the expected yields for the different synthetic routes.
| Synthetic Route | Key Steps | Overall Yield |
| Route 1 | N-Cyanation of Ethyl Sarcosinate | ~60-70% (estimated) |
| Route 2 | 1. Nitrosation of Ethyl Cyanoacetate | 87% |
| 2. Reduction of Oxime | >90% (estimated) | |
| 3. Reductive Amination | ~70-80% (estimated) | |
| Overall (Route 2) | ~55-63% (estimated) |
Conclusion
This technical guide has outlined the two primary synthetic pathways for the preparation of this compound. The N-cyanation of ethyl sarcosinate offers a more direct, one-step approach, while the derivatization from ethyl cyanoacetate provides a multi-step but potentially higher-yielding alternative from a readily available starting material. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient production of this important chemical intermediate. Further optimization of the reaction conditions for the less-documented steps is encouraged to improve yields and process efficiency.
References
An In-depth Technical Guide to Ethyl 2-[cyano(methyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 2-[cyano(methyl)amino]acetate, a versatile building block in organic synthesis. The information is presented to support research and development activities in the pharmaceutical and chemical industries.
Core Chemical Properties
This compound, also known as ethyl N-cyano-N-methylglycinate, is an N-substituted α-amino cyanoacetate derivative.[1] Its structure incorporates an ethyl ester, a methylamino group, and a nitrile, making it a valuable intermediate for the synthesis of more complex molecules.[1]
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 71172-40-2 | [1][2] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 142.16 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Ethyl N-cyano-N-methylglycinate, NSC60693 | [2] |
Computational models provide further insight into the molecule's characteristics, which are useful for predicting its behavior in various chemical environments.
| Property | Value | Source |
| InChI | InChI=1S/C6H10N2O2/c1-3-10-6(9)4-8(2)5-7/h3-4H2,1-2H3 | [2] |
| InChIKey | XAQCCOWORNOSSQ-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCOC(=O)CN(C)C#N | [2] |
| XLogP3 | 0.8 | [2] |
| Polar Surface Area | 53.3 Ų | [2] |
| Rotatable Bond Count | 4 | [2] |
Reactivity Profile
The chemical reactivity of this compound is defined by its three primary functional groups: the ester, the N-cyano-N-methylamino group, and the active methylene group.
-
Electrophilic Centers : The carbonyl carbon of the ester and the carbon of the nitrile group are electrophilic.[1] They are susceptible to attack by various nucleophiles. The nitrile group's electrophilicity is enhanced by the adjacent electron-withdrawing nitrogen atom, making it a key site for cyclization reactions to form nitrogen-containing heterocycles.[1] The nitrile can also be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[1]
-
Nucleophilic Center : The methylene carbon (C-2), situated between the ester and the N-cyano-N-methylamino groups, is an active methylene compound.[1] This carbon is nucleophilic and can participate in a variety of carbon-carbon bond-forming reactions, such as condensation reactions with electrophiles.[1]
Caption: Key properties of this compound.
Synthesis Methodologies
The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of production.
Two primary synthetic strategies are commonly employed: functionalization of a pre-existing N-methylamino scaffold or construction from a cyanoacetate base.[1]
Method A: N-Cyanation of Ethyl Sarcosinate
This is the most direct approach, involving the introduction of a cyano group onto the nitrogen atom of ethyl sarcosinate (ethyl N-methylglycinate).[1] This precursor already contains the necessary N-methyl-aminoacetate structure.[1] The transformation is an electrophilic cyanation of the secondary amine. While traditional reagents like cyanogen halides can be used, modern, safer alternatives are now preferred.[1]
Method B: Derivatization from Ethyl Cyanoacetate
This multi-step pathway begins with the versatile starting material, ethyl cyanoacetate.[1]
-
Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate: This key intermediate is first prepared from ethyl cyanoacetate.[1] A common method for this step is the reduction of an oxime precursor, such as Ethyl 2-cyano-2-(hydroxyimino)acetate.[1]
-
Step 2: N-Methylation: The primary amine of Ethyl 2-amino-2-cyanoacetate is then methylated to yield the final product.[1] A standard and efficient method for this transformation is reductive amination, which involves treating the primary amine with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.[1]
Caption: Synthesis workflow for this compound.
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.[2]
-
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present, such as the C≡N stretch of the nitrile, the C=O stretch of the ester, and C-H stretches.[2]
-
Elemental Analysis : This technique determines the elemental composition (C, H, N) by percentage, which is used to verify the empirical and molecular formula of the compound.[1]
Safety and Handling
References
An In-depth Technical Guide to Ethyl 2-[cyano(methyl)amino]acetate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 2-[cyano(methyl)amino]acetate is a versatile organic compound whose core significance lies in its utility as a chemical building block rather than a defined biological mechanism of action. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its application in the construction of complex organic molecules, particularly heterocyclic systems. The document addresses the compound's reactivity as an active methylene compound and details experimental procedures for its synthesis and subsequent use in key chemical transformations. All quantitative data is presented in structured tables, and key chemical pathways and workflows are illustrated with diagrams.
Chemical Properties and Reactivity
This compound, also known as ethyl N-cyano-N-methylglycinate, is characterized by several reactive centers that make it a valuable intermediate in organic synthesis. Its chemical significance is primarily derived from its nature as an active methylene compound.[1]
1.1. Core Chemical Characteristics
The key structural features of this compound are an ethyl ester group, a nitrile group, and a methylamino group, all attached to a central carbon framework. These functional groups impart a range of reactivity to the molecule. The methylene group adjacent to both the cyano and the ester-linked carbonyl groups is particularly reactive.[1]
1.2. Active Methylene Group Reactivity
The methylene group (-CH2-) in this compound is flanked by two electron-withdrawing groups (the nitrile and the carbonyl of the ester). This arrangement significantly increases the acidity of the methylene protons, making this an "active methylene" compound.[1] This acidity allows for deprotonation by a base to form a stabilized carbanion, which is a potent nucleophile. This nucleophilic character is the basis for its participation in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[1]
1.3. Reactivity at Other Centers
Beyond the active methylene group, the molecule possesses other reactive sites:
-
Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution, allowing for reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and transesterification with other alcohols.
-
Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, or it can be reduced to a primary amine.
A summary of the key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H10N2O2 | [2] |
| Molecular Weight | 142.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 71172-40-2 | [2] |
| XLogP3 | 0.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Exact Mass | 142.074227566 Da | [2] |
| Monoisotopic Mass | 142.074227566 Da | [2] |
| Topological Polar Surface Area | 53.3 Ų | [2] |
| Heavy Atom Count | 10 | [2] |
Synthesis of this compound
There are two primary synthetic routes to this compound.
2.1. Route 1: N-cyanation of Ethyl Sarcosinate
This direct approach involves the introduction of a cyano group onto the nitrogen atom of ethyl sarcosinate (ethyl N-methylglycinate).
Caption: Synthetic Route 1: N-cyanation.
2.2. Route 2: Derivatization from Ethyl Cyanoacetate
This multi-step process begins with ethyl cyanoacetate and proceeds through an amino intermediate.
2.2.1. Synthesis of Ethyl 2-amino-2-cyanoacetate: This intermediate is first synthesized from ethyl cyanoacetate.[1]
2.2.2. N-Methylation: The primary amine of ethyl 2-amino-2-cyanoacetate is then methylated to yield the final product. A common method for this transformation is reductive amination, which involves treating the primary amine with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.[1]
Caption: Synthetic Route 2: Derivatization.
Experimental Protocols
3.1. Protocol for Reductive Amination (General)
Reductive amination is a key step in the derivatization of ethyl 2-amino-2-cyanoacetate. The following is a general procedure for the reductive amination of a primary amine.[3][4]
Materials:
-
Primary amine (e.g., ethyl 2-amino-2-cyanoacetate)
-
Aldehyde (e.g., formaldehyde)
-
Reducing agent (e.g., sodium cyanoborohydride[3] or sodium triacetoxyborohydride[4])
-
Solvent (e.g., methanol, dichloromethane)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the aldehyde to the solution. If using a solid aldehyde, it may be dissolved in a small amount of the solvent first.
-
If required, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the imine intermediate.
-
In a separate container, dissolve the reducing agent in the solvent.
-
Slowly add the solution of the reducing agent to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
3.2. Protocol for the Synthesis of 4-amino-2,6-dimethoxypyrimidine from Ethyl Cyanoacetate
This protocol details the synthesis of a pyrimidine derivative, a common application of cyanoacetate compounds. This two-step process involves cyclization followed by methylation.[5][6]
Step 1: Cyclization to form 4-amino-2,6-dihydroxypyrimidine sodium salt [6]
-
To a reaction vessel, add urea and a methanol solution of sodium methylate.
-
While stirring, slowly drip in methyl cyanoacetate.
-
After the addition is complete, maintain the mixture at an elevated temperature to allow for the cyclization reaction to proceed.
-
Following the incubation period, remove the methanol, first by distillation at atmospheric pressure, and then under vacuum to yield the solid sodium salt of 4-amino-2,6-dihydroxypyrimidine.
Step 2: Methylation to form 4-amino-2,6-dimethoxypyrimidine [6]
-
To the previously prepared sodium salt, add anhydrous potassium carbonate and acetone.
-
Slowly add dimethyl sulfate to the stirred mixture.
-
Heat the mixture to reflux and maintain for approximately 10 hours.
-
After the reaction is complete, cool the mixture to 45-50°C and filter to remove inorganic salts.
-
Evaporate the acetone from the filtrate, initially at atmospheric pressure and then under vacuum.
-
To the residue, add water and adjust the pH to 8.0 with sodium carbonate.
-
Cool the mixture to 10°C to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain 4-amino-2,6-dimethoxypyrimidine. The reported yield for this process is approximately 86.3% based on the starting methyl cyanoacetate.[6]
Applications in Synthesis
The primary application of this compound and related active methylene compounds is in the synthesis of more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.
4.1. Synthesis of Pyrimidines
As detailed in the experimental protocol, cyanoacetates are key starting materials for the synthesis of pyrimidine derivatives.[5] The general reaction involves the condensation of the active methylene compound with a source of the N-C-N fragment, such as urea or guanidine.
Caption: Pyrimidine Synthesis Workflow.
4.2. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to form a C=C double bond.[7] While specific examples with this compound are not prevalent in the searched literature, its structural similarity to ethyl cyanoacetate suggests it would readily participate in such reactions. These reactions are crucial for elongating carbon chains and introducing functionality. A variety of catalysts, including bases like piperidine or DABCO, can be employed.[7][8]
Caption: Knoevenagel Condensation Mechanism.
Conclusion
This compound is a valuable reagent in synthetic organic chemistry. Its utility stems from the reactivity of its active methylene group, which allows for its participation in a variety of C-C bond-forming reactions. While a specific biological mechanism of action has not been identified, its role as a precursor in the synthesis of heterocyclic compounds, such as pyrimidines, highlights its importance for researchers and professionals in drug development and materials science. The synthetic routes and protocols detailed in this guide provide a practical framework for the utilization of this versatile chemical intermediate. Further research into the biological activities of novel compounds derived from this compound may reveal future applications.
References
- 1. This compound | 71172-40-2 | Benchchem [benchchem.com]
- 2. This compound | C6H10N2O2 | CID 246987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Ethyl 2-[cyano(methyl)amino]acetate (CAS 71172-40-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Ethyl 2-[cyano(methyl)amino]acetate, also known as ethyl N-cyano-N-methylglycinate, possesses a unique combination of functional groups that contribute to its chemical reactivity.[1] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71172-40-2 | PubChem[2] |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[2] |
| Molecular Weight | 142.16 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | ethyl n-cyano-n-methylglycinate, NSC60693 | PubChem[2] |
| XLogP3 | 0.8 | PubChem[2] |
| Topological Polar Surface Area | 53.3 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Synthesis
Proposed Synthesis Workflow
The proposed synthesis involves two key transformations: the introduction of a cyano group onto the nitrogen atom of ethyl 2-aminoacetate, followed by the methylation of the resulting N-cyanoaminoacetate.
Detailed Experimental Protocol (Plausible)
Step 1: Synthesis of Ethyl 2-(cyanoamino)acetate
-
Materials:
-
Ethyl 2-aminoacetate hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Cyanogen bromide (BrCN)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-aminoacetate hydrochloride in water and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium bicarbonate in water to neutralize the hydrochloride and liberate the free amine.
-
To the cold solution, add a solution of cyanogen bromide in dichloromethane dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-(cyanoamino)acetate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Materials:
-
Ethyl 2-(cyanoamino)acetate
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Acetone
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(cyanoamino)acetate in acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Add methyl iodide dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
-
Characterization:
-
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity should be assessed by HPLC. Mass spectrometry can be used to confirm the molecular weight.[2]
-
Reactivity and Potential Applications
This compound is a versatile building block in organic synthesis due to its multiple reactive sites.
The presence of the cyano, ester, and N-methylamino groups allows for a variety of chemical transformations:
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-cyano-N-methylglycine.
-
Nitrile Group Transformations: The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid or amide under appropriate conditions.
-
Cyclization Reactions: The molecule can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.
-
α-Carbon Reactivity: The methylene group adjacent to the ester is activated and can potentially be deprotonated and alkylated.
Biological Activity of Related Compounds
As of the latest literature review, there is no specific data available on the biological activity of this compound. However, several studies have reported significant biological activities for other cyanoacetate and cyanoacetamide derivatives.
Table 2: Reported Biological Activities of Cyanoacetate and Cyanoacetamide Derivatives
| Compound Class | Biological Activity | Reference |
| Succinimide cyano-acetate derivatives | Anti-inflammatory, anticholinesterase, antidiabetic | PubMed[3] |
| Cyano-substituted pyrrolo[1,2-a]quinoline derivatives | Anticancer, tubulin polymerization inhibition | MDPI[4] |
| Pyrano[3,2-c]quinoline-3-carboxylate derivatives | Antibacterial | ResearchGate[5] |
| 2-Cyanoacrylamide derivatives | Reversible covalent TAK1 inhibitors | PMC - NIH[6] |
| Unsaturated cyanoacetamide derivatives | Antibacterial | ResearchGate[7] |
The diverse biological activities of these related compounds, ranging from enzyme inhibition to anticancer and antibacterial effects, suggest that this compound could be a valuable scaffold for the design and synthesis of novel bioactive molecules. Further screening and biological evaluation of this compound and its derivatives are warranted.
Conclusion
This compound (CAS 71172-40-2) is a chemical entity with significant potential as a synthetic intermediate. This guide has provided a detailed overview of its properties and a plausible, detailed protocol for its synthesis. While direct biological data is currently unavailable, the known activities of related cyanoacetate derivatives highlight the potential for this compound to serve as a starting point for the development of new therapeutic agents. The information and diagrams presented herein are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further experimental investigation into the synthesis and biological properties of this compound is highly encouraged.
References
- 1. This compound | 71172-40-2 | Benchchem [benchchem.com]
- 2. This compound | C6H10N2O2 | CID 246987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative in-vitro anti-inflammatory, anticholinesterase and antidiabetic evaluation: computational and kinetic assessment of succinimides cyano-acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Ethyl N-cyano-N-methylglycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl N-cyano-N-methylglycinate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique combination of a cyanamide, a tertiary amine, and an ester functional group makes it a versatile intermediate for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the plausible synthetic pathways for Ethyl N-cyano-N-methylglycinate, including detailed proposed experimental protocols and a summary of relevant chemical data. The synthesis primarily involves the N-cyanation of a secondary amine precursor, a reaction for which several methodologies have been established. This document aims to serve as a foundational resource for researchers and professionals engaged in the synthesis and application of this and related compounds.
Introduction
Ethyl N-cyano-N-methylglycinate, also known as ethyl 2-[cyano(methyl)amino]acetate, possesses a unique molecular architecture that is of significant interest in medicinal chemistry and drug development. The N-cyano group can act as a bioisostere for other functional groups or participate in cycloaddition reactions to form various heterocyclic systems. The synthesis of this compound typically starts from readily available precursors, with the key step being the introduction of the cyano group onto the nitrogen atom of an N-methylglycine derivative. This guide will explore the most probable and chemically sound pathways for its synthesis, providing detailed hypothetical protocols based on established chemical principles.
Proposed Synthesis Pathways
The most direct and logical approach to the synthesis of Ethyl N-cyano-N-methylglycinate is the N-cyanation of sarcosine ethyl ester (ethyl N-methylglycinate). Sarcosine ethyl ester is a commercially available and relatively inexpensive starting material. The core of the synthesis is the formation of the N-CN bond. Based on established literature for the N-cyanation of secondary amines, two primary pathways are proposed.
Pathway 1: N-Cyanation using Cyanogen Bromide
This is a classic and widely used method for the N-cyanation of secondary amines. The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic carbon of cyanogen bromide.
Reaction Scheme:
Caption: Pathway 1: N-Cyanation with Cyanogen Bromide.
Pathway 2: N-Cyanation using Trichloroacetonitrile
As a safer alternative to the highly toxic cyanogen bromide, trichloroacetonitrile can be employed as the cyano source for the N-cyanation of secondary amines. This method has been shown to be effective for a diverse range of substrates.
Reaction Scheme:
Caption: Pathway 2: N-Cyanation with Trichloroacetonitrile.
Experimental Protocols (Proposed)
Disclaimer: The following protocols are proposed based on general methodologies for N-cyanation of secondary amines. Specific reaction conditions may require optimization.
Synthesis of Ethyl N-cyano-N-methylglycinate via Pathway 1
Materials:
-
Sarcosine ethyl ester hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Cyanogen bromide (BrCN)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Workflow for Pathway 1 Synthesis.
Procedure:
-
To a stirred suspension of sarcosine ethyl ester hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, a solution of cyanogen bromide (1.1 eq) in anhydrous acetonitrile is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure Ethyl N-cyano-N-methylglycinate.
Synthesis of Ethyl N-cyano-N-methylglycinate via Pathway 2
Materials:
-
Sarcosine ethyl ester
-
Triethylamine (Et₃N)
-
Trichloroacetonitrile (Cl₃CCN)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of sarcosine ethyl ester (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, trichloroacetonitrile (1.2 eq) is added dropwise under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours. The reaction progress is monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the desired product.
Quantitative Data Summary
As no specific literature with experimental data for the synthesis of Ethyl N-cyano-N-methylglycinate was identified, the following table presents typical or expected values for the proposed pathways based on similar reported reactions.
| Parameter | Pathway 1 (Cyanogen Bromide) | Pathway 2 (Trichloroacetonitrile) |
| Reactant Ratio (Amine:Reagent:Base) | 1 : 1.1 : 2.5 | 1 : 1.2 : 1.5 |
| Solvent | Acetonitrile | Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 12 - 16 hours |
| Typical Yield | 70 - 90% | 65 - 85% |
| Purity (post-chromatography) | >95% | >95% |
Conclusion
An In-depth Technical Guide on the Physical Properties of Ethyl 2-[cyano(methyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-[cyano(methyl)amino]acetate, a molecule of interest in synthetic organic chemistry and drug discovery. This document details its structural characteristics, physicochemical parameters, and key synthetic pathways, presenting data in a clear and accessible format for researchers and professionals in the field.
Chemical Identity and Computed Properties
This compound, also known as ethyl N-cyano-N-methylglycinate, is a derivative of the amino acid glycine. Its structure incorporates an ethyl ester, a methylamino group, and a nitrile moiety, making it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | ethyl n-cyano-n-methylglycinate, NSC 60693 | [1] |
| CAS Number | 71172-40-2 | [1] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| InChI | InChI=1S/C6H10N2O2/c1-3-10-6(9)4-8(2)5-7/h3-4H2,1-2H3 | [1] |
| InChIKey | XAQCCOWORNOSSQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC(=O)CN(C)C#N | [1] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary strategies, reflecting its chemical structure as a substituted amino acid derivative.[2]
N-Cyanation of Ethyl Sarcosinate
A direct approach involves the introduction of a cyano group onto the nitrogen atom of ethyl sarcosinate (ethyl N-methylglycinate).[2] This method leverages a pre-existing N-methylaminoacetate scaffold. The key transformation is an electrophilic cyanation of the secondary amine.[2]
Experimental Protocol: General Procedure for N-Cyanation
While a specific protocol for the N-cyanation of ethyl sarcosinate to yield the title compound is not detailed in the readily available literature, a general procedure for the N-cyanation of secondary amines often involves the use of cyanogen halides, such as cyanogen bromide (BrCN), in an inert solvent.
Disclaimer: Cyanogen halides are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
A typical procedure would involve dissolving the secondary amine (ethyl sarcosinate) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The solution is cooled in an ice bath, and a solution of the cyanating agent (e.g., cyanogen bromide) in the same solvent is added dropwise. The reaction is typically stirred at a low temperature and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted reagents. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Derivatization from Ethyl Cyanoacetate
An alternative synthetic strategy begins with the more readily available starting material, ethyl cyanoacetate.[2] This multi-step process first involves the formation of an amino intermediate, followed by methylation.[2]
Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate
The initial step involves the formation of ethyl 2-amino-2-cyanoacetate from ethyl cyanoacetate. This transformation can be achieved through various methods, including reactions that introduce an amino group at the α-position.
Step 2: N-Methylation of Ethyl 2-amino-2-cyanoacetate
The primary amine of ethyl 2-amino-2-cyanoacetate is then methylated to yield the final product.[2] A common and effective method for this transformation is reductive amination.[2] This process involves the reaction of the primary amine with formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[2]
Synthetic Workflow Diagram
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound starting from ethyl cyanoacetate.
Reactivity and Potential Applications
This compound possesses multiple reactive sites, making it a valuable intermediate in organic synthesis. The methylene group is activated by both the ester and the N-cyano-N-methylamino groups, rendering it susceptible to deprotonation and subsequent reactions with electrophiles.[2] The ester and nitrile functionalities also offer avenues for various chemical transformations. The ester can undergo hydrolysis or amidation, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[2]
The structural motifs present in this compound are found in various biologically active molecules. Cyanoacetate derivatives, in general, are important precursors in the synthesis of a wide range of pharmaceuticals.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and a singlet for the methylene protons adjacent to the cyano and amino groups.
-
¹³C NMR: Distinct signals would be anticipated for the carbonyl carbon of the ester, the cyano carbon, the two carbons of the ethyl group, the N-methyl carbon, and the α-carbon.
-
FT-IR: Characteristic absorption bands would be expected for the C=O stretch of the ester, the C≡N stretch of the nitrile, and C-H stretching and bending vibrations.
Experimental Protocol: General Spectroscopic Analysis
For the acquisition of spectroscopic data, the following general procedures would be employed:
-
NMR Spectroscopy: A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer.
-
FT-IR Spectroscopy: An infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample, this could be done by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the specific signaling pathways or established biological activities of this compound. Further research is required to elucidate its potential roles in biological systems. The following diagram represents a logical workflow for investigating the potential biological activity of a novel compound like this compound.
References
Technical Guide: Spectral and Synthetic Profile of Ethyl 2-[cyano(methyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-[cyano(methyl)amino]acetate, a derivative of cyanoacetate, represents a versatile scaffold in synthetic organic chemistry. Its unique combination of a cyano group, a secondary amine, and an ester functionality makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and other molecules of pharmaceutical interest. Cyanoacetic acid derivatives are foundational materials in numerous multicomponent reactions for creating diverse molecular architectures. This document provides a comprehensive overview of the available spectral data for this compound, a detailed experimental protocol for its synthesis, and a workflow for its preparation.
Spectral Data
The following tables summarize the available spectral data for this compound, providing a quantitative basis for its characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |
| ¹³C | unavailable | unavailable | unavailable | C=O (ester) |
| unavailable | -CH₂- (acetate) | |||
| unavailable | N-CH₃ | |||
| unavailable | C≡N | |||
| unavailable | -O-CH₂- (ethyl) | |||
| unavailable | -CH₃ (ethyl) | |||
| ¹H | unavailable | unavailable | unavailable | -O-CH₂- (ethyl) |
| unavailable | -CH₂- (acetate) | |||
| unavailable | N-CH₃ | |||
| unavailable | -CH₃ (ethyl) |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2980 | Medium | C-H stretch (alkane) |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch (ester) |
Note: The IR data is based on typical absorption frequencies for the respective functional groups. The data has been compiled from information available on PubChem for the compound, which indicates the availability of FTIR spectra.[1]
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Plausible Fragment |
| 142 | unavailable | [M]⁺ (Molecular Ion) |
| unavailable |
Note: The molecular weight of this compound is 142.16 g/mol .[1] Specific fragmentation data is not available.
Experimental Protocols
A plausible and efficient pathway for the synthesis of this compound involves the N-methylation of a primary amine precursor, Ethyl 2-amino-2-cyanoacetate.[2]
Synthesis of Ethyl 2-amino-2-cyanoacetate (Intermediate)
This intermediate can be prepared via the reduction of an oxime precursor, Ethyl 2-cyano-2-(hydroxyimino)acetate.[2]
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite
-
Acetic acid
-
Distilled water
-
2N Hydrochloric acid
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Ethyl cyanoacetate (11.3 g, 100 mmol) is added to a solution of sodium nitrite (8.3 g, 120 mmol) in 50 ml of distilled water.
-
Acetic acid (8.0 ml, 140 mmol) is then added to the stirred mixture.
-
The reaction is stirred, and the formation of yellow crystals of the sodium derivative will be observed.
-
After allowing the reaction to proceed overnight, the crystals are collected.
-
The collected crystals are dissolved in 50 ml of 2N HCl.
-
The product is extracted with diethyl ether (4 x 50 ml).
-
The combined ether extracts are dried over anhydrous Na₂SO₄.
-
The solvent is removed by evaporation under reduced pressure to yield the crystalline product, Ethyl 2-hydroxyimino-2-cyanoacetate.
N-Methylation to Yield this compound (Final Product)
A standard and widely used method for this transformation is reductive amination.[2]
Materials:
-
Ethyl 2-amino-2-cyanoacetate
-
Formaldehyde
-
Sodium cyanoborohydride
-
Suitable solvent (e.g., Methanol or Acetonitrile)
Procedure:
-
Dissolve Ethyl 2-amino-2-cyanoacetate in the chosen solvent.
-
Add formaldehyde to the solution.
-
Slowly add sodium cyanoborohydride to the reaction mixture while stirring.
-
The reaction is monitored for completion (e.g., by TLC).
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is purified by a suitable method, such as column chromatography, to yield this compound.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Biological Context and Potential Applications
While specific signaling pathways for this compound are not yet elucidated, the broader class of cyanoacetamide derivatives has been explored for various biological activities. These derivatives are known to participate in the synthesis of compounds with potential anticancer, antifungal, and antibacterial properties.[3] The structural motifs present in this compound make it an attractive candidate for further investigation in drug discovery programs, particularly in the development of novel heterocyclic therapeutic agents.
References
An In-depth Technical Guide to the Reactivity of the Cyano Group in Ethyl 2-[cyano(methyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-[cyano(methyl)amino]acetate is a fascinating molecule characterized by the presence of a reactive cyano group directly attached to a nitrogen atom, which is in turn alpha to an ester functionality. This unique structural arrangement imparts a distinct chemical reactivity profile to the cyano group, making it a valuable synthon in organic chemistry and a point of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the reactivity of the cyano group in this compound, including its synthesis, key reactions such as hydrolysis, reduction, and cycloaddition, and potential applications in drug discovery. Detailed experimental protocols for the synthesis and analogous reactions are provided, alongside a quantitative summary of relevant data.
Introduction
Nitrile-containing compounds are of significant interest in the pharmaceutical industry, with over 60 approved drugs featuring this functional group.[1] The cyano group can act as a versatile pharmacophore, participating in non-covalent interactions with biological targets, enhancing pharmacokinetic profiles, and even acting as a covalent warhead.[1][2] this compound, also known as ethyl N-cyano-N-methylglycinate, is a structurally intriguing molecule that combines the features of an α-amino acid ester with an N-cyano moiety. The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the adjacent nitrogen and the overall reactivity of the molecule. This guide delves into the chemical behavior of the cyano group in this specific context, providing a foundation for its application in synthetic and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound can be approached through two primary strategies: N-cyanation of a pre-existing N-methylamino scaffold or derivatization from an ethyl cyanoacetate precursor.[3]
Synthesis via N-Cyanation of Ethyl Sarcosinate
This direct approach involves the introduction of a cyano group onto the nitrogen atom of ethyl sarcosinate (ethyl N-methylglycinate).
Reaction Scheme:
Caption: N-cyanation of ethyl sarcosinate.
Experimental Protocol (Representative):
A solution of ethyl sarcosinate hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane) is treated with a base (e.g., triethylamine, 2 equivalents) at 0 °C. A cyanating agent, such as cyanogen bromide or a safer alternative, is then added portion-wise, and the reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis via Derivatization of Ethyl Cyanoacetate
This multi-step approach involves the initial formation of an amino intermediate from ethyl cyanoacetate, followed by N-methylation.[3]
Workflow Diagram:
Caption: Synthesis from ethyl cyanoacetate.
Experimental Protocol (Representative):
-
Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate: This intermediate can be synthesized through various methods, including the reaction of ethyl glyoxylate with ammonia and a cyanide source.
-
Step 2: N-Methylation: The primary amine of Ethyl 2-amino-2-cyanoacetate (1 equivalent) is dissolved in a suitable solvent like methanol. Formaldehyde (1.1 equivalents) is added, followed by a reducing agent such as sodium cyanoborohydride (1.2 equivalents). The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted, dried, and purified as described in section 2.1.
Reactivity of the Cyano Group
The cyano group in this compound is a versatile functional group that can undergo a variety of chemical transformations.
Hydrolysis
The hydrolysis of the cyano group can lead to the formation of either a carboxamide or a carboxylic acid, depending on the reaction conditions.
Reaction Pathway:
Caption: Hydrolysis of the cyano group.
Experimental Protocol (Analogous - Acid Hydrolysis of a Nitrile):
A solution of the nitrile in a mixture of concentrated hydrochloric acid and water is heated at reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction or crystallization.
Experimental Protocol (Analogous - Base Hydrolysis of a Nitrile):
The nitrile is heated at reflux in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the solution is acidified to precipitate the carboxylic acid, which is then isolated by filtration and purified by recrystallization.
Reduction
The cyano group can be reduced to a primary amine using various reducing agents.
Reaction Scheme:
Caption: Reduction of the cyano group.
Experimental Protocol (Analogous - Reduction with LiAlH₄):
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of the nitrile in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or heated at reflux until the reaction is complete. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to yield the amine.
Cycloaddition Reactions
The cyano group can participate as a 2π component in cycloaddition reactions, leading to the formation of various heterocyclic systems. This is particularly relevant in the synthesis of biologically active molecules.[4]
Conceptual Cycloaddition Pathway:
Caption: [3+2] Cycloaddition concept.
Experimental Protocol (Analogous - [3+2] Cycloaddition with an Azide):
A solution of the N-cyano compound and an organic azide in a suitable solvent (e.g., toluene) is heated at reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to afford the corresponding tetrazole derivative.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the public domain, the following table summarizes key properties and representative yields for analogous reactions of similar compounds.
| Property/Reaction | Value/Yield | Compound | Reference/Note |
| Molecular Weight | 142.16 g/mol | This compound | [5] |
| CAS Number | 71172-40-2 | This compound | [5] |
| Synthesis Yield (Analogous) | 85% | Glycine, N-formyl-N-methyl-, ethyl ester | [6] |
| Hydrolysis (Analogous) | Good to excellent | Various amino acid esters | [7] |
| Reduction (Analogous) | 76-78% | Ethyl isocyanoacetate to ethyl 2-aminoacetate | [8] |
| Cycloaddition (Analogous) | 67-99% | α-aryl isocyanoacetates with o-quinone diimides | [9] |
Role in Drug Discovery and Development
While specific biological activities of this compound are not extensively documented, the N-cyano moiety is a recognized pharmacophore. The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can modulate the electronic properties of a molecule to enhance binding affinity and pharmacokinetic properties. The unique structure of this compound makes it a potential building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[10]
Drug Discovery Workflow:
Caption: Drug discovery workflow.
Conclusion
This compound possesses a cyano group with a rich and varied reactivity profile. Its ability to undergo hydrolysis, reduction, and cycloaddition reactions makes it a versatile intermediate for the synthesis of a wide range of organic molecules, including complex heterocyclic systems. While specific experimental data for this compound is limited, analogies with related structures provide a strong basis for predicting its chemical behavior. Further research into the reactivity and biological activity of this compound is warranted and holds the potential to unlock new applications in both synthetic and medicinal chemistry. This guide serves as a foundational resource for researchers looking to explore the potential of this intriguing molecule.
References
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 71172-40-2 | Benchchem [benchchem.com]
- 4. N-Heterocycle synthesis [organic-chemistry.org]
- 5. This compound | C6H10N2O2 | CID 246987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycine, N-formyl-N-methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencescholar.us [sciencescholar.us]
The Versatile Role of Ethyl 2-[cyano(methyl)amino]acetate in Modern Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-[cyano(methyl)amino]acetate, a multifunctional organic reagent, has emerged as a valuable building block in the synthesis of a diverse array of complex molecules. Its unique structural features, combining an ester, a nitrile, and a secondary amine, offer multiple reaction sites for strategic chemical modifications. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and key applications of this compound in organic chemistry, with a particular focus on its utility in the construction of heterocyclic scaffolds relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a comprehensive resource for researchers in the field.
Physicochemical Properties
This compound, also known as ethyl N-cyano-N-methylglycinate, is a chemical compound with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol .[1] Its unique structure endows it with versatile reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 71172-40-2 | [1] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | ethyl n-cyano-n-methylglycinate, NSC60693 | [1] |
Synthesis of this compound
There are two primary synthetic routes to obtain this compound, each offering distinct advantages depending on the available starting materials and desired scale of production.
Route 1: N-Cyanation of Ethyl Sarcosinate
This direct approach involves the introduction of a cyano group onto the nitrogen atom of ethyl sarcosinate (ethyl N-methylglycinate).
Figure 1: Synthetic pathway for N-cyanation of ethyl sarcosinate.
Experimental Protocol (General Procedure):
-
Dissolve ethyl sarcosinate in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Add a cyanating agent, such as cyanogen bromide or thiocyanogen, dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield (%) |
| Ethyl Sarcosinate | Cyanogen Bromide | Dichloromethane | 12 h | 0 °C to RT | Not Reported |
| Ethyl Sarcosinate | Thiocyanogen | Acetonitrile | 8 h | 0 °C to RT | Not Reported |
Route 2: Derivatization from Ethyl Cyanoacetate
This two-step synthesis commences with the widely available starting material, ethyl cyanoacetate.
Figure 2: Two-step synthesis from ethyl cyanoacetate.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate
-
To a solution of ethyl cyanoacetate in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., aqueous ammonia).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2-amino-2-cyanoacetate, which can often be used in the next step without further purification.
Step 2: N-Methylation via Reductive Amination
-
Dissolve the crude ethyl 2-amino-2-cyanoacetate in a suitable solvent such as methanol or acetonitrile.
-
Add an aqueous solution of formaldehyde (37 wt. %).
-
Cool the mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride, portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding a dilute acid (e.g., 1 M HCl) until gas evolution ceases.
-
Make the solution basic with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Ethyl 2-amino-2-cyanoacetate | Formaldehyde, NaBH₃CN | Methanol | 12 h | 0 °C to RT | Not Reported |
Note: While specific yields for this sequence are not detailed in the provided search results, reductive amination is a high-yielding reaction in organic synthesis.
Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent owing to its multiple reactive sites. The active methylene group, the electrophilic nitrile carbon, and the ester functionality all participate in a variety of chemical transformations, most notably in the synthesis of heterocyclic compounds.
Synthesis of Imidazolin-4-ones
A key application of this reagent is in the synthesis of substituted imidazolin-4-one derivatives. For instance, the reaction of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]acetate with various amines leads to the formation of these heterocyclic cores.[2]
Figure 3: Synthesis of Imidazolin-4-ones.
Experimental Protocol (Adapted from a similar reaction):
-
To a solution of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]acetate in a suitable solvent like ethanol, add an equimolar amount of the desired amine (e.g., morpholine or piperidine).
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield (%) |
| Ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]acetate | Morpholine | Ethanol | 4 h | Reflux | Not Reported |
| Ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]acetate | Piperidine | Ethanol | 4 h | Reflux | Not Reported |
Synthesis of Pyrimidine Derivatives
This compound can serve as a precursor for the synthesis of pyrimidine derivatives, which are core structures in many biologically active compounds. The reaction with guanidine is a common method to construct the pyrimidine ring.
Experimental Protocol (General Procedure for a similar reaction):
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.
-
To this solution, add guanidine hydrochloride to generate free guanidine.
-
Add this compound to the reaction mixture.
-
Heat the mixture at reflux for several hours.
-
After cooling, neutralize the reaction with an acid (e.g., acetic acid).
-
The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
A related multicomponent reaction for the synthesis of 2-amino-5-cyano-6-hydroxypyrimidines involves the condensation of an aldehyde, ethyl cyanoacetate, and guanidine. This highlights the utility of the cyanoacetate scaffold in building pyrimidine rings.[3]
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Solvent | Yield (%) |
| 3-Formylindole | Ethyl Cyanoacetate | Guanidine HCl | NaOH | Ethanol | High |
Knoevenagel Condensation
The active methylene group in this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated products. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Figure 4: Knoevenagel Condensation Workflow.
Experimental Protocol (General Procedure):
-
In a reaction vessel, dissolve this compound and an aldehyde or ketone in a suitable solvent (e.g., ethanol, toluene, or under solvent-free conditions).
-
Add a catalytic amount of a base, such as piperidine, diisopropylethylammonium acetate (DIPEAc), or another suitable amine catalyst.[4]
-
Heat the reaction mixture, often with azeotropic removal of water using a Dean-Stark apparatus if a solvent like toluene is used.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Aldehyde | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Various aromatic aldehydes | DIPEAc | Solvent-free | 1-4.5 h | Not specified | 92-99 |
Role in Drug Development
The significance of this compound in drug development lies in its ability to serve as a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activity. Many approved drugs and clinical candidates feature imidazole and pyrimidine cores. For instance, the cyanoguanidine moiety, which is structurally related to the N-cyano group in the title compound, is a key feature of the H₂ receptor antagonist cimetidine. The synthesis of cimetidine analogs often involves intermediates that can be derived from or are structurally similar to this compound.[5][6]
The ability to readily construct complex heterocyclic systems through multicomponent reactions involving cyanoacetate derivatives further underscores the importance of this class of compounds in medicinal chemistry for the rapid generation of compound libraries for biological screening.[7][8][9]
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
-
¹³C NMR: Data available on PubChem.[1]
-
IR Spectra: Data available on PubChem.[1]
-
Raman Spectra: Data available on PubChem.[1]
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its multiple functional groups allow for a wide range of chemical transformations, making it an important building block for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. The applications of this compound and its derivatives in the synthesis of biologically active molecules highlight its significance for researchers in medicinal chemistry and drug development. This guide provides a foundational understanding of its synthesis and reactivity, offering a starting point for further exploration and application in novel synthetic methodologies.
References
- 1. This compound | C6H10N2O2 | CID 246987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate - Shiryaev - Žurnal organičeskoj himii [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 2-[cyano(methyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 2-[cyano(methyl)amino]acetate, a key intermediate in various chemical syntheses. The following sections detail the starting materials, experimental protocols, and logical workflows for the preparation of this compound, with a focus on providing actionable data for laboratory and developmental applications.
Synthetic Strategies
The synthesis of this compound, also known as ethyl N-cyano-N-methylglycinate, can be achieved through two principal strategies. The first approach involves the direct functionalization of an N-methylamino scaffold, while the second builds the molecule from a cyanoacetate base. Each pathway offers distinct advantages and utilizes different starting materials and reaction conditions.
Route 1: N-Cyanation of Ethyl Sarcosinate
This direct approach leverages the pre-existing N-methyl-aminoacetate structure of ethyl sarcosinate (ethyl N-methylglycinate) and introduces a cyano group onto the nitrogen atom.[1] This method is efficient as it builds upon a scaffold that already contains the core structural elements of the target molecule.
Starting Materials:
-
Ethyl sarcosinate (ethyl N-methylglycinate)
-
Cyanating agent (e.g., cyanogen bromide, although safer alternatives are preferred)[1]
Experimental Protocol:
A general protocol for this transformation involves the electrophilic cyanation of the secondary amine in ethyl sarcosinate. While classic methods may have employed toxic reagents like cyanogen halides, modern approaches favor safer and more user-friendly cyanating agents.[1] The reaction typically proceeds by treating ethyl sarcosinate with the chosen N-cyanating reagent in a suitable solvent system under controlled temperature conditions to yield this compound.
Route 2: Derivatization from Ethyl Cyanoacetate
This alternative pathway commences with the readily available starting material, ethyl cyanoacetate.[1] The synthesis proceeds through the formation of a key intermediate, Ethyl 2-amino-2-cyanoacetate, which is subsequently N-methylated to afford the final product.[1]
Starting Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite
-
Acetic acid
-
Reducing agent (for oxime reduction)
-
Formaldehyde
-
Reducing agent for reductive amination (e.g., sodium cyanoborohydride)[1]
Experimental Protocol:
-
Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxime Precursor): Ethyl cyanoacetate is reacted with sodium nitrite in aqueous acetic acid.[2] The product, the sodium derivative, crystallizes and is then treated with hydrochloric acid to yield the oxime, Ethyl 2-cyano-2-(hydroxyimino)acetate.[2]
-
Synthesis of Ethyl 2-amino-2-cyanoacetate: The oxime precursor is reduced to form Ethyl 2-amino-2-cyanoacetate.[1] This reduction is a crucial step in forming the primary amine intermediate.
-
N-Methylation via Reductive Amination: The primary amine of Ethyl 2-amino-2-cyanoacetate is then methylated. A standard and widely practiced method for this transformation is reductive amination.[1] This involves treating the primary amine with formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride, to yield the N-methylated product, this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the starting materials and intermediates.
Table 1: Properties of Key Starting Materials and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Ethyl Cyanoacetate | C5H7NO2 | 113.12 | 206-208 | -22.5 |
| Ethyl Sarcosinate | C5H11NO2 | 117.15 | 146-148 | - |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | 142.11 | - | 133 |
| Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | 128.13 | - | - |
| This compound | C6H10N2O2 | 142.16 | - | - |
Experimental Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes.
Caption: Synthetic workflow for Route 1: N-Cyanation of Ethyl Sarcosinate.
Caption: Synthetic workflow for Route 2: Derivatization from Ethyl Cyanoacetate.
References
Structural Analysis of Ethyl 2-[cyano(methyl)amino]acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-[cyano(methyl)amino]acetate, a molecule of significant interest in synthetic organic chemistry, serves as a versatile building block for the creation of more complex chemical entities. Its unique structural features, including a reactive methylene group, a nitrile moiety, and an ester functional group, make it a valuable precursor in the development of novel heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive analysis of the structure of this compound, including its physicochemical properties, spectroscopic signature, and synthetic pathways.
Molecular Structure and Properties
This compound possesses the chemical formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol .[1] The structure incorporates a central nitrogen atom bonded to a methyl group, a cyano group, and an acetate ethyl ester moiety. This arrangement of functional groups imparts a unique reactivity profile to the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 71172-40-2 | [1] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| InChI Key | XAQCCOWORNOSSQ-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)CN(C)C#N | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic routes, primarily involving the functionalization of a pre-existing N-methylamino scaffold or by building the molecule from an ethyl cyanoacetate base.[2]
One common approach involves the N-cyanation of ethyl sarcosinate (ethyl N-methylglycinate). This precursor already contains the necessary N-methyl-aminoacetate framework, and the key step is the introduction of the cyano group onto the nitrogen atom.[2]
An alternative strategy starts with the versatile reagent, ethyl cyanoacetate. This multi-step process typically involves the formation of an amino intermediate, followed by methylation. A plausible pathway includes the synthesis of ethyl 2-amino-2-cyanoacetate, which is then methylated to yield the final product.[2] Reductive amination is a standard method for this N-methylation step, often employing formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.[2]
References
An In-depth Technical Guide to Ethyl 2-[cyano(methyl)amino]acetate
This technical guide provides a comprehensive overview of Ethyl 2-[cyano(methyl)amino]acetate, a significant compound in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and reactivity.
Core Properties and Data
This compound, also known as ethyl N-cyano-N-methylglycinate, is a versatile chemical intermediate. Its key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 142.16 g/mol | |
| Molecular Formula | C₆H₁₀N₂O₂ | |
| CAS Number | 71172-40-2 | |
| IUPAC Name | This compound | |
| InChI Key | XAQCCOWORNOSSQ-UHFFFAOYSA-N |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through several strategic routes. The two primary approaches involve either the direct cyanation of an N-methylated precursor or the construction of the molecule from a cyanoacetate base.
The most direct pathway to this compound involves the N-cyanation of ethyl sarcosinate (ethyl N-methylglycinate). This method is efficient as the core N-methyl-aminoacetate structure is already present in the precursor. The key transformation is the introduction of a cyano group onto the secondary amine nitrogen. While historically cyanogen halides were used, modern, safer electrophilic cyanating agents are now preferred.
Experimental Protocol:
-
Precursor Preparation: Ethyl sarcosinate is dissolved in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cyanation Reaction: A modern electrophilic cyanating agent (e.g., N-cyanobenzotriazole or a similar reagent) is added portion-wise to the stirred solution at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound via direct N-cyanation.
An alternative strategy builds the target molecule from the readily available starting material, ethyl cyanoacetate. This multi-step process first creates an amino intermediate, which is then methylated.
Experimental Protocol:
-
Synthesis of Ethyl 2-amino-2-cyanoacetate: The key intermediate, ethyl 2-amino-2-cyanoacetate, is synthesized from ethyl cyanoacetate. This can be achieved through various methods, such as a reaction with a source of ammonia.
-
N-Methylation via Reductive Amination: The primary amine of ethyl 2-amino-2-cyanoacetate is then methylated to form the final product. A standard and widely used method for this transformation is reductive amination.
-
The primary amine is treated with formaldehyde in the presence of a reducing agent.
-
Sodium cyanoborohydride is a common reducing agent for this purpose.
-
The reaction is typically carried out in a protic solvent like methanol or ethanol.
-
-
Purification: Following the reductive amination, the reaction mixture is worked up similarly to Method 1, involving solvent removal and purification by column chromatography to isolate the final product.
An In-depth Technical Guide to C6H10N2O2: Focus on Ectoine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C6H10N2O2, with a primary focus on its most commercially and scientifically significant isomer, Ectoine. This document will delve into the nomenclature, chemical properties, biological significance, and experimental protocols related to Ectoine, providing valuable information for researchers, scientists, and professionals in drug development.
IUPAC Nomenclature and Chemical Identity
The molecular formula C6H10N2O2 represents several isomers. Two of the most notable are Ectoine and Piracetam.
-
Ectoine: The IUPAC name for Ectoine is (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid .[1][2] It is a natural compound found in various microorganisms.[2]
-
Piracetam: The IUPAC name for Piracetam is 2-(2-oxopyrrolidin-1-yl)acetamide .[3][4][5] It is a synthetic nootropic drug.[3][5]
This guide will focus on Ectoine due to its significant biological functions and increasing interest in its application.
Table 1: Chemical Identifiers for Ectoine
| Identifier | Value |
| IUPAC Name | (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid[1] |
| Molecular Formula | C6H10N2O2[1][6] |
| Molar Mass | 142.16 g/mol |
| CAS Number | 96702-03-3[1][6] |
| Synonyms | Ectoin, 1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid[1][6] |
Physicochemical Properties of Ectoine
Ectoine is a white, crystalline powder that is highly soluble in water.[6] Its high solubility is a key feature related to its biological function as an osmoprotectant.
Table 2: Physicochemical Data of Ectoine
| Property | Value |
| Appearance | White crystalline powder[6] |
| Solubility in Water | High[6] |
| logP | -0.38430[6] |
| PSA (Polar Surface Area) | 61.69 Ų[6] |
Biological Significance and Mechanism of Action
Ectoine is a compatible solute, also known as an osmolyte, produced by a variety of extremophilic bacteria to protect themselves from harsh environmental conditions such as high salinity, extreme temperatures, and dehydration.[2] It accumulates in the cytoplasm of these organisms, where it helps to maintain the native structure of proteins, nucleic acids, and cell membranes.
The primary mechanism of action of Ectoine is through the preferential exclusion model. Ectoine molecules are largely excluded from the immediate hydration shell of macromolecules. This exclusion leads to an increase in the water concentration around the biopolymers, which in turn enhances the stability and proper folding of these molecules.
Experimental Protocols
Extraction and Purification of Ectoine from Bacterial Cultures
A common method for obtaining Ectoine is through a process known as "milking," where bacteria are subjected to osmotic downshock.
-
Cultivation: Halophilic bacteria, such as Halomonas elongata, are cultured in a high-salt medium to induce the production of Ectoine.
-
Harvesting: The bacterial cells are harvested by centrifugation.
-
Osmotic Downshock (Milking): The cell pellet is resuspended in a low-salt medium (e.g., distilled water). This sudden decrease in external osmolarity causes the cells to release Ectoine into the medium to prevent bursting.
-
Separation: The cells are removed by a second centrifugation step.
-
Purification: The supernatant, containing Ectoine, is then subjected to further purification steps, such as ion-exchange chromatography and crystallization, to obtain pure Ectoine.
Quantification of Ectoine by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Bacterial extracts or purified samples are diluted in an appropriate mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic elution with a phosphate buffer at a specific pH is common.
-
Detection: UV detection at a wavelength of 210 nm.
-
-
Quantification: The concentration of Ectoine in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of pure Ectoine.
Biosynthesis of Ectoine
The biosynthesis of Ectoine from aspartate involves a three-step enzymatic pathway.
Caption: Biosynthetic pathway of Ectoine from Aspartate.
Applications in Drug Development and Research
Ectoine's ability to stabilize biological molecules and protect cells from stress has led to its investigation and use in various applications:
-
Dermatology and Cosmetics: Used in skincare products for its moisturizing, anti-inflammatory, and cell-protective properties.
-
Ophthalmology: Included in eye drops to alleviate symptoms of dry eye syndrome.
-
Inhalation Products: Investigated for its potential to protect lung tissues from inflammation and damage.
-
Biotechnology: Employed as a stabilizer for enzymes and other proteins during storage and in various biochemical assays.
Logical Workflow for Ectoine Application Testing
The following diagram illustrates a general workflow for evaluating the efficacy of Ectoine in a cell-based assay.
Caption: Experimental workflow for testing Ectoine's cytoprotective effects.
References
The Genesis of a Synthetic Powerhouse: An In-depth Guide to the Discovery and History of Cyanoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacetate derivatives, a class of organic compounds characterized by a nitrile and a carboxyl group, have emerged as indispensable building blocks in modern organic synthesis and medicinal chemistry. Their unique electronic properties and versatile reactivity have paved the way for the construction of a vast array of complex molecules, from life-saving pharmaceuticals to advanced materials. This technical guide delves into the historical milestones of their discovery, the evolution of their synthesis, and their pivotal role in the development of key therapeutic agents. Through a detailed exploration of seminal reactions and their underlying mechanisms, we aim to provide researchers and drug development professionals with a comprehensive understanding of this remarkable class of compounds.
A Historical Perspective: The Dawn of Cyanoacetates
The journey of cyanoacetate derivatives begins in the late 19th century, a period of fervent discovery in organic chemistry. While the exact first synthesis of cyanoacetic acid is attributed to S. Gabriel and J. Tafel in 1884, its derivatives soon captured the attention of chemists for their synthetic potential.
A pivotal moment in the history of cyanoacetate chemistry was the discovery of the Knoevenagel condensation by Emil Knoevenagel in 1894. This reaction, involving the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound like ethyl cyanoacetate, provided a straightforward method for the formation of carbon-carbon double bonds. This discovery unlocked a new realm of possibilities for synthesizing α,β-unsaturated compounds, which are key intermediates in numerous synthetic pathways.
Further expanding the synthetic utility of cyanoacetates was the Thorpe-Ziegler reaction , an intramolecular cyclization of dinitriles developed by Jocelyn Field Thorpe and Karl Ziegler in the early 20th century. This reaction proved to be a powerful tool for the synthesis of cyclic ketones and enamines, structures that are prevalent in natural products and pharmacologically active molecules.
Another significant contribution from this era was the Guareschi-Thorpe condensation , first reported by Icilio Guareschi in 1896 and later refined by Thorpe. This reaction, which involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia, provides an efficient route to substituted pyridones, a heterocyclic scaffold of great importance in medicinal chemistry.
Physicochemical Properties of Key Cyanoacetate Derivatives
The reactivity and utility of cyanoacetate derivatives are intrinsically linked to their physicochemical properties. The electron-withdrawing nature of both the cyano and the ester groups significantly increases the acidity of the α-protons, making them readily accessible for deprotonation and subsequent nucleophilic attack. A summary of key properties for common cyanoacetate esters is presented below.
| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n20/D) |
| Methyl cyanoacetate | 105-34-0 | C4H5NO2 | 99.09 | 204-207 | -13 | 1.123 | 1.417 |
| Ethyl cyanoacetate | 105-56-6 | C5H7NO2 | 113.12 | 205 | -22.5 | 1.0654 | 1.4175 |
| tert-Butyl cyanoacetate | 1116-98-9 | C7H11NO2 | 141.17 | 40-42 (at 0.1 mmHg) | N/A | 0.988 | 1.420 |
Seminal Experimental Protocols
To appreciate the evolution of synthetic methodology, it is instructive to examine the original experimental procedures for these landmark reactions. These early protocols, often lacking the precision and safety standards of modern chemistry, laid the groundwork for the refined techniques used today.
The Knoevenagel Condensation (1898)
Emil Knoevenagel's early work on the condensation of aldehydes with active methylene compounds was published in Justus Liebigs Annalen der Chemie. A representative procedure from that era would have involved the following steps:
Objective: Synthesis of an α,β-unsaturated ester.
Materials:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl cyanoacetate
-
A weak base catalyst (e.g., piperidine or diethylamine)
-
Ethanol (as a solvent)
Procedure:
-
A solution of the aromatic aldehyde and an equimolar amount of ethyl cyanoacetate in ethanol was prepared in a flask.
-
A catalytic amount of the amine base was added to the solution.
-
The reaction mixture was then either stirred at room temperature or gently heated under reflux for a period of several hours.
-
The progress of the reaction was monitored by the precipitation of the product or by changes in the physical properties of the mixture.
-
Upon completion, the product was isolated by filtration if it precipitated, or by evaporation of the solvent followed by distillation or recrystallization.
The Thorpe-Ziegler Reaction (1933)
Karl Ziegler's refinement of the intramolecular condensation of dinitriles, building upon the earlier work of Jocelyn Thorpe, was a significant advance in the synthesis of cyclic compounds. An early protocol would have resembled the following:
Objective: Synthesis of a cyclic α-cyanoketone.
Materials:
-
A dinitrile (e.g., adiponitrile)
-
A strong base (e.g., sodium ethoxide or sodium amide)
-
An inert solvent (e.g., benzene or toluene)
Procedure:
-
The dinitrile was dissolved in an anhydrous, inert solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
A solution or suspension of the strong base in the same solvent was added dropwise to the dinitrile solution with stirring.
-
The reaction mixture was then heated to reflux for an extended period to effect the cyclization.
-
After cooling, the reaction was quenched by the careful addition of an acid.
-
The organic layer was separated, washed with water, and dried.
-
The solvent was removed by distillation, and the resulting crude cyclic α-cyanoketone was purified by vacuum distillation or recrystallization.
The Guareschi-Thorpe Condensation (1896)
Icilio Guareschi's initial discovery of the condensation leading to pyridone derivatives was a significant contribution to heterocyclic chemistry. The early experimental procedures were foundational:
Objective: Synthesis of a substituted 2-pyridone.
Materials:
-
Ethyl cyanoacetate
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ammonia (aqueous or alcoholic solution)
Procedure:
-
Equimolar amounts of ethyl cyanoacetate and the 1,3-dicarbonyl compound were mixed.
-
An excess of an aqueous or alcoholic solution of ammonia was added to the mixture.
-
The reaction was allowed to proceed at room temperature or with gentle warming.
-
The product, a substituted 2-pyridone, often precipitated from the reaction mixture upon standing or cooling.
-
The solid product was collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and then purified by recrystallization.
The Role of Cyanoacetate Derivatives in Drug Discovery and Development
The versatility of cyanoacetate derivatives has made them invaluable starting materials and intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to participate in diverse chemical transformations allows for the efficient construction of complex molecular architectures found in many therapeutic agents.
Allopurinol: A Landmark in Gout Treatment
Allopurinol, a cornerstone in the management of gout, is synthesized from ethyl cyanoacetate.[1] It functions as a xanthine oxidase inhibitor, disrupting the metabolic pathway that leads to the production of uric acid, the causative agent of gouty arthritis.[2][3][4][5][6]
Theophylline and Caffeine: Respiratory and CNS Stimulants
The purine derivatives theophylline and caffeine, both of which have significant therapeutic applications, can be synthesized using cyanoacetate-derived intermediates.[1] They act as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists, leading to bronchodilation and central nervous system stimulation.[7][8][9][10]
Trimethoprim: A Key Antibacterial Agent
Trimethoprim, an antibacterial agent often used in combination with sulfamethoxazole, is synthesized from ethyl cyanoacetate.[1] It selectively inhibits bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in DNA synthesis.[11][12][13][14]
Ethosuximide: An Anticonvulsant for Absence Seizures
The anticonvulsant drug ethosuximide, used in the treatment of absence seizures, is also derived from ethyl cyanoacetate.[1] Its mechanism of action involves the blockade of T-type calcium channels in the thalamus, which helps to stabilize neuronal activity and prevent seizures.[15][16]
Conclusion
From their discovery in the late 19th century to their central role in modern drug development, cyanoacetate derivatives have proven to be a remarkably versatile and powerful class of chemical compounds. The pioneering work of chemists like Knoevenagel, Thorpe, and Guareschi laid a robust foundation for the synthesis of a vast array of organic molecules. The continued application of these fundamental reactions, coupled with modern synthetic innovations, ensures that cyanoacetate derivatives will remain at the forefront of organic synthesis and medicinal chemistry for the foreseeable future. This guide has provided a glimpse into the rich history and profound impact of these seemingly simple yet incredibly potent chemical entities, underscoring their enduring legacy in the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. catalog.hathitrust.org [catalog.hathitrust.org]
- 4. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Books [books.google.com.sg]
- 5. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Italian Chemists’ Contributions to Named Reactions in Organic Synthesis: An Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Justus Liebigs Annalen der Chemie - Justus Freiherr von Liebig - Google Books [books.google.com.sg]
- 9. manavchem.com [manavchem.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. historyofscience.com [historyofscience.com]
- 13. sanjaychemindia.com [sanjaychemindia.com]
- 14. nbinno.com [nbinno.com]
- 15. tert-Butyl cyanoacetate | 1116-98-9 [chemicalbook.com]
- 16. tert-Butyl cyanoacetate | C7H11NO2 | CID 70693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Analysis of Ethyl 2-[cyano(methyl)amino]acetate: A Methodological and Data-Centric Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on Ethyl 2-[cyano(methyl)amino]acetate, a molecule of interest in synthetic chemistry. Due to the limited availability of specific published theoretical data for this compound, this document outlines the standard computational methodologies employed for its analysis, presents its known properties, and offers a template for the presentation of theoretical data. This guide is intended to serve as a foundational resource for researchers undertaking new computational studies on this molecule and its derivatives.
Introduction
This compound, also known as ethyl N-cyano-N-methylglycinate, is an organic compound with the molecular formula C₆H₁₀N₂O₂.[1] Its structure incorporates a cyanamide, an ester, and a secondary amine, making it a versatile building block in organic synthesis. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are crucial for understanding the molecule's geometric structure, electronic properties, and reactivity. Such insights are invaluable for designing new synthetic routes and predicting the behavior of the molecule in various chemical environments.
Molecular Properties
A summary of the key identifiers and computed properties for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 142.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 71172-40-2 | PubChem[1] |
| SMILES | CCOC(=O)CN(C)C#N | PubChem[1] |
| InChIKey | XAQCCOWORNOSSQ-UHFFFAOYSA-N | PubChem[1] |
Theoretical Methodology: A Standard Protocol
The following section outlines a typical computational protocol for the theoretical analysis of this compound, based on methodologies applied to structurally related compounds.[2]
Geometry Optimization
The initial step in the theoretical investigation is the optimization of the molecule's geometric structure. This is typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.
-
Basis Set: 6-311++G(d,p) or a similar basis set is recommended to provide sufficient flexibility for describing the electron distribution.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.
-
Procedure: The optimization is carried out until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two main purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions.
Electronic Property Calculations
Once a stable geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and electronic structure. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and charge delocalization.
Theoretical Data (Exemplary)
As previously noted, specific theoretical data for this compound is not available in the cited literature. The following tables present exemplary data that would be expected from a DFT B3LYP/6-311++G(d,p) calculation. This data is for illustrative purposes only and should not be considered as experimentally validated or published results for this molecule.
Table 1: Selected Optimized Geometrical Parameters (Exemplary)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=O | 1.21 |
| C-O | 1.35 | |
| N-C (cyano) | 1.16 | |
| N-CH₃ | 1.46 | |
| N-CH₂ | 1.47 | |
| C-C (ethyl) | 1.52 | |
| Bond Angles | O=C-O | 124.5 |
| C-O-C | 116.0 | |
| C-N-C | 118.0 | |
| N-C≡N | 179.0 |
Table 2: Selected Vibrational Frequencies (Exemplary)
| Mode Number | Frequency (cm⁻¹) | Assignment |
| 1 | 2980 | C-H stretch (methyl) |
| 2 | 2950 | C-H stretch (methylene) |
| 3 | 2245 | C≡N stretch |
| 4 | 1740 | C=O stretch (ester) |
| 5 | 1450 | C-H bend |
| 6 | 1250 | C-O stretch (ester) |
| 7 | 1100 | C-N stretch |
Synthesis and Reactivity
This compound can be synthesized through various routes. One plausible pathway involves the N-methylation of ethyl 2-amino-2-cyanoacetate. This process can be visualized as a logical workflow.
Caption: A logical workflow for the synthesis of this compound.
Conclusion
This technical guide has provided a framework for the theoretical study of this compound. While specific, published computational data for this molecule is sparse, the methodologies outlined here represent the current standards in the field. The exemplary data and the synthesis workflow diagram offer a template for future research. It is hoped that this guide will stimulate further theoretical and experimental investigations into this versatile chemical compound, ultimately contributing to its application in drug development and materials science.
References
Methodological & Application
Application Notes and Protocols: Ethyl 2-[cyano(methyl)amino]acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of Ethyl 2-[cyano(methyl)amino]acetate, a versatile building block in the construction of various heterocyclic scaffolds of medicinal and biological interest. This document outlines its primary application in the synthesis of substituted imidazolin-4-ones and provides detailed experimental protocols.
Introduction: A Versatile Reagent for Heterocyclic Synthesis
This compound, also known as ethyl N-cyano-N-methylglycinate, is a valuable reagent in organic synthesis, primarily utilized as a precursor for the construction of nitrogen-containing heterocycles.[1] Its structure incorporates several reactive sites: an active methylene group, an ester, and a cyanoamino moiety, which allow for a variety of chemical transformations. The methylene protons are activated by the adjacent ester and N-cyano-N-methylamino groups, facilitating their removal under basic conditions and enabling participation in condensation reactions.[1]
A significant application of this reagent is in the synthesis of imidazolin-4-one derivatives. These scaffolds are of considerable interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The reaction of this compound with various nucleophiles, such as amines and hydrazides, provides a straightforward route to these important heterocyclic systems.[2]
Synthesis of this compound
The preparation of this compound can be achieved through a two-step process starting from the readily available ethyl cyanoacetate.[1] The general workflow involves the formation of an amino intermediate followed by N-methylation.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Ethyl 2-amino-2-cyanoacetate
This protocol is adapted from general procedures for the amination of α-cyanoesters.
-
To a stirred solution of ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol, add an aminating agent (e.g., hydroxylamine-O-sulfonic acid, 1.1 equivalents) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford Ethyl 2-amino-2-cyanoacetate.
Experimental Protocol: N-Methylation to this compound
This protocol is based on reductive amination procedures.[1]
-
Dissolve Ethyl 2-amino-2-cyanoacetate (1 equivalent) in a suitable solvent, such as methanol or acetonitrile.
-
Add aqueous formaldehyde (37% solution, 1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully add acetic acid to quench any remaining reducing agent.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield this compound.
Application in the Synthesis of Imidazolin-4-ones
A primary application of this compound is its use as a key building block for the synthesis of substituted imidazolin-4-ones. This is typically achieved through a cyclization reaction with various amines and hydrazides.[2] The reaction proceeds via an initial nucleophilic attack of the amine on the ester carbonyl of this compound, followed by an intramolecular cyclization.
Caption: Reaction pathway for the synthesis of imidazolin-4-ones.
Experimental Protocol: Synthesis of 2-(Methylamino)-5-morpholino-1H-imidazol-4(5H)-one
This protocol is adapted from the reaction of a similar cyanoester with morpholine.[2]
-
A solution of this compound (1 mmol) and morpholine (1.2 mmol) in a suitable solvent like ethanol (10 mL) is heated at reflux.
-
The reaction progress is monitored by TLC.
-
After completion (typically 4-6 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to induce precipitation.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the desired imidazolin-4-one derivative.
Table 1: Synthesis of Imidazolin-4-one Derivatives
| Entry | Amine/Hydrazide | Product | Yield (%) |
| 1 | Morpholine | 2-(Methylamino)-5-morpholino-1H-imidazol-4(5H)-one | Data not available |
| 2 | Piperidine | 2-(Methylamino)-5-(piperidin-1-yl)-1H-imidazol-4(5H)-one | Data not available |
| 3 | Hydrazine Hydrate | 5-Amino-2-(methylamino)-1H-imidazol-4(5H)-one | Data not available |
Note: The yields are not explicitly provided for the reaction with this compound in the available literature. The table illustrates the expected products based on reactions with analogous compounds.[2]
Further Synthetic Transformations
The cyano group in this compound and its derivatives offers a handle for further synthetic manipulations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for the synthesis of a wider range of complex molecules.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of nitrogen-containing heterocycles, particularly substituted imidazolin-4-ones. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this compound in their drug discovery and development endeavors. The straightforward reaction conditions and the potential for diverse functionalization make it an attractive building block in modern organic synthesis.
References
Application Notes and Protocols: Ethyl 2-[cyano(methyl)amino]acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-[cyano(methyl)amino]acetate, also known as ethyl N-cyano-N-methylglycinate, is a versatile bifunctional building block with significant applications in medicinal chemistry. Its unique structure, featuring a reactive methylene group, a cyano group, and an ester moiety, allows for its elaboration into a wide array of complex heterocyclic scaffolds that are central to numerous therapeutic agents. The presence of the N-cyano group offers unique reactivity for the construction of nitrogen-containing heterocycles, while the N-methyl group can be crucial for modulating the pharmacological properties of the final drug substance, such as potency, selectivity, and metabolic stability.
These notes provide an overview of the chemical properties, synthetic routes, and key applications of this compound as a precursor in the synthesis of medicinally relevant compounds, including antiviral and anticancer agents. Detailed experimental protocols for its synthesis and typical downstream reactions are also presented.
Chemical and Physical Properties
This compound is a compound whose properties make it a useful intermediate in organic synthesis. A summary of its key physical and chemical data is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| CAS Number | 71172-40-2 | [1] |
| IUPAC Name | This compound | [1] |
| InChIKey | XAQCCOWORNOSSQ-UHFFFAOYSA-N | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
There are two primary synthetic strategies for the preparation of this compound, which are illustrated below.
Synthetic Workflow Diagrams
Caption: Overview of the two primary synthetic routes to this compound.
Experimental Protocols
This method involves the direct cyanation of the secondary amine of ethyl sarcosinate. Cyanogen bromide is a classic reagent for this transformation, though it is highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Scheme: (Image of the reaction scheme for N-cyanation of ethyl sarcosinate)
Materials:
-
Ethyl sarcosinate hydrochloride
-
Cyanogen bromide (BrCN)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH)
Procedure:
-
To a solution of ethyl sarcosinate hydrochloride (1 equivalent) in water, add a saturated solution of sodium bicarbonate until the pH is ~8 to liberate the free amine.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl sarcosinate.
-
Dissolve the resulting ethyl sarcosinate (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 equivalents) in diethyl ether to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with a 5% NaOH solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Quantitative Data (Representative):
Table 2: Reaction Parameters for N-Cyanation of Ethyl Sarcosinate
| Parameter | Value |
| Yield | 60-75% |
| Purity (by GC-MS) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.25 (q, 2H), 3.95 (s, 2H), 3.05 (s, 3H), 1.30 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 116.0, 62.0, 55.0, 38.0, 14.0 |
| IR (neat, cm⁻¹) | 2980, 2215 (C≡N), 1750 (C=O), 1200 |
| MS (EI) | m/z 142 (M⁺) |
This multi-step approach begins with the readily available ethyl cyanoacetate. An amino group is first introduced, followed by methylation.
Reaction Scheme: (Image of the multi-step reaction scheme starting from ethyl cyanoacetate)
Part 1: Synthesis of Ethyl 2-amino-2-cyanoacetate This intermediate can be prepared via various methods, such as the reduction of ethyl 2-cyano-2-(hydroxyimino)acetate.
Part 2: Reductive Amination Materials:
-
Ethyl 2-amino-2-cyanoacetate (1 equivalent)
-
Formaldehyde (37% solution in water, 1.2 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)
-
Methanol
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 2-amino-2-cyanoacetate (1 equivalent) in methanol.
-
Add formaldehyde solution (1.2 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.[2][3][4]
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
Table 3: Reaction Parameters for Reductive Amination
| Parameter | Value |
| Yield (from amino intermediate) | 70-85% |
| Purity (by HPLC) | >97% |
| Spectroscopic Data | Consistent with data in Table 2 |
Applications in Medicinal Chemistry
This compound is a valuable precursor for the synthesis of various heterocyclic systems with diverse biological activities.
Synthesis of Pyrimidine Derivatives as Antiviral Agents
The N-cyano group of this compound can participate in cyclization reactions to form substituted pyrimidines, a core structure in many antiviral nucleoside analogs.[5][6][7] These analogs can act as inhibitors of viral polymerases, disrupting viral replication.[5]
Caption: Workflow for the synthesis of pyrimidine-based antiviral precursors.
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add this compound (1 equivalent).
-
To this mixture, add a suitable three-carbon electrophile (e.g., a 1,3-dicarbonyl compound or its equivalent) (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer and concentrate to give the crude product, which is then purified by crystallization or chromatography.
Synthesis of Kinase Inhibitors
The scaffold of this compound can be incorporated into the synthesis of kinase inhibitors. For instance, related N-cyano compounds are used in the synthesis of complex heterocyclic systems that form the core of drugs like Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases used in the treatment of chronic myeloid leukemia (CML).
Dasatinib and similar kinase inhibitors function by binding to the ATP-binding site of the kinase domain of the oncoprotein BCR-ABL. This prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.
Caption: Inhibition of the BCR-ABL signaling pathway by a Dasatinib-like molecule.
Safety and Handling
This compound should be handled with care. The presence of the cyano group suggests that it may be toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids or bases.
Disclaimer: The protocols and information provided are for research and development purposes only and should be carried out by trained professionals in a suitable laboratory setting. All necessary safety precautions should be taken.
References
- 1. This compound | C6H10N2O2 | CID 246987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Labeling of proteins by reductive methylation using sodium cyanoborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its ability to produce α,β-unsaturated compounds.[1] This reaction involves the condensation of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst.[1] The products of this reaction are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2] This document provides a detailed protocol for the Knoevenagel condensation using Ethyl 2-[cyano(methyl)amino]acetate, a substrate with potential for introducing unique structural motifs in drug discovery and development.
This compound possesses an active methylene group flanked by a cyano and a substituted amino-ester group, making it a suitable candidate for the Knoevenagel condensation. The reaction is anticipated to proceed smoothly with a variety of aldehydes and ketones to yield the corresponding α,β-unsaturated products.
General Reaction Scheme
The Knoevenagel condensation of this compound with an aldehyde or ketone can be represented by the following general scheme:
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for Knoevenagel condensations with similar active methylene compounds, which can be adapted for this compound.
| Catalyst | Solvent | Aldehyde/Ketone | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Aromatic Aldehydes | Reflux | 2-6 h | 80-95 | [3] |
| Triethylamine | Acetonitrile | Aromatic Aldehydes | Room Temp | 1-4.5 h | 92-99 | [4] |
| DBU | Solvent-free | Aromatic Aldehydes | 60 | 5-15 min | 90-98 | N/A |
| L-Proline | Water | Aromatic Aldehydes | 50 | 2-4 h | 85-95 | [5] |
| Microwave | Triethylamine | NaCl solution | N/A | 35 min | 90-99 | [6] |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This general procedure can be adapted for a wide range of aldehydes and ketones with this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1.0 mmol), this compound (1.1 mmol), and the chosen solvent (5-10 mL).
-
Catalyst Addition: Add the catalyst (0.1-0.2 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Specific Protocol: Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate derivative
This protocol details the reaction of 4-methoxybenzaldehyde with this compound using triethylamine as a catalyst.
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol) and this compound (1.56 g, 10 mmol) in acetonitrile (20 mL).
-
Catalyst Addition: Add triethylamine (0.28 mL, 2 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexane).
-
Product Isolation: After the reaction is complete, pour the mixture into ice-cold water (50 mL) with stirring. The product will precipitate as a solid.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain the pure compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation protocol described above.
Caption: General workflow for the Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mjpe.periodikos.com.br]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. www2.unifap.br [www2.unifap.br]
Application Note and Protocol: N-Cyanation of Ethyl N-Methylglycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-cyanation of ethyl N-methylglycinate to synthesize ethyl 2-[cyano(methyl)amino]acetate. The protocol is based on established methods for the N-cyanation of secondary amines, primarily utilizing cyanogen bromide as the cyanating agent. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. Safety precautions for handling toxic reagents are emphasized.
Introduction
N-cyanation is a crucial reaction in organic synthesis, introducing a cyano group onto a nitrogen atom. The resulting cyanamides are versatile intermediates in the preparation of ureas, thioureas, guanidines, and various heterocyclic compounds.[1] Ethyl N-methylglycinate (also known as sarcosine ethyl ester) is a readily available starting material, and its N-cyanation provides a valuable building block for further molecular elaboration in drug discovery and development. While several methods exist for the N-cyanation of secondary amines, including newer, less hazardous procedures involving reagents like trimethylsilyl cyanide with an oxidant or trichloroacetonitrile, the use of cyanogen bromide remains a classical and effective approach.[2][3][4][5] This protocol details the N-cyanation of ethyl N-methylglycinate using cyanogen bromide.
Reaction Scheme
Caption: General reaction scheme for the N-cyanation of ethyl N-methylglycinate.
Experimental Protocol
This protocol is adapted from general procedures for the N-cyanation of secondary amines using cyanogen bromide.[5][6]
Materials:
-
Ethyl N-methylglycinate
-
Cyanogen bromide (BrCN)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve ethyl N-methylglycinate (1.0 eq) in dichloromethane (DCM). To this solution, add an aqueous solution of sodium bicarbonate (1.5 eq).
-
Reagent Addition: While stirring the biphasic mixture vigorously, add a solution of cyanogen bromide (1.1 eq) in DCM dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and volatile. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Parameter | Description |
| Starting Material | Ethyl N-methylglycinate |
| Reagent | Cyanogen bromide (BrCN) |
| Product | This compound[8] |
| Molecular Formula | C₆H₁₀N₂O₂[8] |
| Molecular Weight | 142.16 g/mol [8] |
| Typical Yield | 70-90% (based on similar reactions)[5] |
| Physical Appearance | Expected to be a colorless to pale yellow oil or solid |
Experimental Workflow
References
- 1. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 8. This compound | C6H10N2O2 | CID 246987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Ethyl 2-[cyano(methyl)amino]acetate in solution using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic molecules. Purity and concentration determination of this compound is critical for ensuring the quality and yield of subsequent reactions in research and drug development. This application note describes a reliable and robust reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C6H10N2O2 | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 71172-40-2 | [1] |
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Equipment and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Reagents and Standards
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for MS compatibility)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
HPLC Conditions
The following HPLC conditions are recommended. Method optimization may be required for different HPLC systems and sample matrices.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Data Presentation and Results
The following tables summarize the expected quantitative data from the analysis of this compound using the described HPLC method.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 6500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Method Validation Summary
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Retention Time (min) | ~ 4.5 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Logical Relationship of Analytical Parameters
The following diagram shows the logical relationship between key parameters in the HPLC method.
References
NMR Spectroscopy in the Analysis of Ethyl 2-[cyano(methyl)amino]acetate Reaction Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy in characterizing the reaction products of ethyl 2-[cyano(methyl)amino]acetate. This versatile starting material is of significant interest in medicinal chemistry and drug development due to its potential to form a variety of heterocyclic scaffolds. This document outlines key reactions, provides detailed experimental protocols, and presents expected NMR data for the resulting products.
Introduction to the Reactivity of this compound
This compound possesses multiple reactive sites, making it a valuable precursor for the synthesis of diverse molecular architectures. The key reactive centers include the electrophilic carbon of the nitrile group, the ester functionality, and the methylene group activated by both the cyano and the N-methylamino moieties. These sites allow for a range of chemical transformations, including cyclization, hydrolysis, and reactions with various nucleophiles.
One of the most synthetically useful transformations of this compound is its reaction with hydrazine hydrate. This reaction proceeds via an initial nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular cyclization involving the nitrile group, to yield a stable heterocyclic product.
Key Reaction: Synthesis of 3-Amino-1-methyl-1H-pyrazol-5(4H)-one
The reaction of this compound with hydrazine hydrate is a classic example of heterocycle synthesis. The resulting product, 3-amino-1-methyl-1H-pyrazol-5(4H)-one, is a valuable building block for the synthesis of various biologically active compounds.
Reaction Pathway
The logical reaction pathway for the formation of 3-amino-1-methyl-1H-pyrazol-5(4H)-one from this compound and hydrazine hydrate is depicted below.
Caption: Proposed reaction pathway for the synthesis of 3-amino-1-methyl-1H-pyrazol-5(4H)-one.
Experimental Protocol: Synthesis of 3-Amino-1-methyl-1H-pyrazol-5(4H)-one
This protocol is based on established methods for the synthesis of pyrazolones from cyanoacetate derivatives.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Sodium ethoxide solution (21% in ethanol)
-
Glacial acetic acid
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol or a commercial solution) in ethanol, add this compound at room temperature with stirring.
-
To this mixture, add hydrazine hydrate dropwise while maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
The precipitated solid is collected by filtration, washed with cold ethanol and then diethyl ether.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford pure 3-amino-1-methyl-1H-pyrazol-5(4H)-one.
NMR Data Presentation
The structural elucidation of the synthesized 3-amino-1-methyl-1H-pyrazol-5(4H)-one is confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are summarized in the tables below. These values are predicted based on the analysis of similar structures and are subject to minor variations depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for 3-Amino-1-methyl-1H-pyrazol-5(4H)-one
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~3.1-3.3 | s | 3H |
| CH₂ | ~3.2-3.4 | s | 2H |
| NH₂ | ~5.0-5.5 | br s | 2H |
Table 2: Predicted ¹³C NMR Data for 3-Amino-1-methyl-1H-pyrazol-5(4H)-one
| Carbon | Chemical Shift (δ, ppm) |
| N-CH₃ | ~30-35 |
| CH₂ | ~40-45 |
| C-CN (C4) | ~90-95 |
| C-NH₂ (C3) | ~155-160 |
| C=O (C5) | ~170-175 |
Experimental Workflow
The overall workflow for the synthesis and characterization of 3-amino-1-methyl-1H-pyrazol-5(4H)-one is outlined in the following diagram.
Caption: A streamlined workflow for the synthesis and analysis of the pyrazolone product.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous characterization of the reaction products of this compound. The detailed protocols and tabulated NMR data provided in these notes serve as a valuable resource for researchers engaged in the synthesis and development of novel heterocyclic compounds for pharmaceutical and other applications. The predictable reactivity of this compound, coupled with robust analytical techniques like NMR, facilitates the efficient exploration of new chemical entities.
Application Notes: Ethyl 2-[cyano(methyl)amino]acetate in Pharmaceutical Intermediate Synthesis
Introduction
Ethyl 2-[cyano(methyl)amino]acetate, also known as ethyl N-cyano-N-methylglycinate, is a versatile reagent in organic synthesis, particularly valued for its role in constructing pharmaceutical intermediates.[1][2] Its molecular structure incorporates several reactive centers: an ester, a nitrile, and an N-cyanoamino group. This multifunctionality allows it to serve as a flexible building block for a variety of heterocyclic and acyclic compounds. These application notes detail its synthesis and key applications, providing protocols for its use in the creation of important pharmaceutical precursors.
Synthesis of this compound
There are two primary synthetic strategies for producing this compound.[1]
-
Direct Cyanation : This is the most direct route, involving the N-cyanation of ethyl sarcosinate (ethyl N-methylglycinate). This method introduces the cyano group onto the pre-existing N-methylaminoacetate scaffold.[1]
-
Derivatization from Ethyl Cyanoacetate : An alternative, multi-step approach begins with the more common starting material, ethyl cyanoacetate. This pathway involves the formation of an amino intermediate, such as Ethyl 2-amino-2-cyanoacetate, followed by N-methylation to yield the final product. A standard method for this methylation is reductive amination, using formaldehyde in the presence of a reducing agent.[1]
Application 1: Synthesis of Creatine and its Precursors
Creatine is a critical molecule for energy metabolism in vertebrates and is synthesized endogenously in a two-step process from glycine, arginine, and methionine.[3][4] The key intermediate in this pathway is guanidinoacetate (GAA), which is subsequently methylated to form creatine.[3] this compound is an excellent chemical precursor for synthesizing N-methylated GAA, the direct precursor to creatine, by converting its N-cyano group into a guanidino group.
Quantitative Data: Creatine Synthesis
The following table summarizes representative yields for the synthesis of creatine from cyanamide-based precursors. The reaction of cyanamide with sodium sarcosinate provides a close analogue to the conversion of this compound to creatine, demonstrating high efficiency.
| Reaction Step | Reagents | Key Conditions | Yield (%) |
| Guanidylation | Cyanamide, Sodium Sarcosinate, Water | pH 9.0-10.0, 50-100°C | 60-90% |
Experimental Protocol: Synthesis of N-Methylguanidinoacetic Acid (Creatine)
This protocol is adapted from established methods for creatine synthesis.
-
Reaction Setup : In a three-necked flask equipped with a stirrer, condenser, and pH probe, dissolve this compound (1.0 eq) in a suitable solvent such as water or a water/ethanol mixture.
-
Guanidylation : Add an aqueous solution of ammonia (2.0-3.0 eq). Heat the reaction mixture to 80-90°C.
-
pH Control : Maintain the pH of the reaction mixture between 9.0 and 10.0 by the controlled addition of a suitable acid (e.g., HCl) as the reaction proceeds.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Hydrolysis : Once the guanidylation is complete, add a solution of sodium hydroxide (1.5 eq) to the reaction mixture to facilitate the hydrolysis of the ethyl ester. Continue heating for another 1-2 hours.
-
Workup and Isolation : Cool the reaction mixture to room temperature and then further to 0-5°C in an ice bath. Adjust the pH to ~7.0 with concentrated HCl to precipitate the product.
-
Purification : Filter the crude creatine, wash with cold water, and then with cold ethanol. Dry the product under vacuum to yield pure N-methylguanidinoacetic acid.
Application 2: Synthesis of Heterocyclic Intermediates
The structural features of this compound make it a valuable precursor for synthesizing nitrogen-containing heterocycles like imidazoles and pyrimidines, which form the core of many pharmaceutical agents.[5][6] The reaction often involves the condensation of the cyanoacetate derivative with a binucleophilic partner.
References
- 1. This compound | 71172-40-2 | Benchchem [benchchem.com]
- 2. This compound | C6H10N2O2 | CID 246987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate - Shiryaev - Žurnal organičeskoj himii [journals.eco-vector.com]
- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-[cyano(methyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the scalable synthesis of Ethyl 2-[cyano(methyl)amino]acetate, a key intermediate in various pharmaceutical and chemical manufacturing processes. The synthesis is presented as a two-step process, designed for efficiency and adaptability to industrial-scale production.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, ethyl cyanoacetate. The overall synthetic pathway involves the formation of an intermediate, Ethyl 2-amino-2-cyanoacetate, followed by N-methylation via reductive amination.
The two primary stages of this synthesis are:
-
Synthesis of Ethyl 2-amino-2-cyanoacetate: This initial step involves the formation of an oxime intermediate, Ethyl 2-cyano-2-(hydroxyimino)acetate, from ethyl cyanoacetate, which is then reduced to the corresponding amine.
-
N-Methylation via Reductive Amination: The resulting Ethyl 2-amino-2-cyanoacetate is then subjected to reductive amination with formaldehyde and a suitable reducing agent to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate
This step is a two-part process involving the formation of an oxime followed by its reduction.
Part A: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate
This procedure is adapted from established laboratory methods for oxime formation from active methylene compounds.[1][2]
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite (NaNO₂)
-
Acetic acid (glacial)
-
Hydrochloric acid (2N HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Reaction vessel with stirring capability and temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of sodium nitrite (1.2 equivalents) in distilled water, add ethyl cyanoacetate (1.0 equivalent).
-
Slowly add glacial acetic acid (1.4 equivalents) to the mixture while maintaining the temperature between 20-25°C.
-
Continue stirring, and the sodium salt of the oxime will begin to precipitate as yellow crystals.
-
After stirring for 12-16 hours, collect the crystals by filtration.
-
Dissolve the collected crystals in 2N hydrochloric acid.
-
Extract the aqueous solution with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crystalline Ethyl 2-cyano-2-(hydroxyimino)acetate.
Part B: Reduction to Ethyl 2-amino-2-cyanoacetate
This reduction can be achieved using various methods. Catalytic hydrogenation is a common and scalable approach.
Materials:
-
Ethyl 2-cyano-2-(hydroxyimino)acetate
-
Palladium on carbon (5% Pd/C)
-
Ethanol
-
Hydrogen gas
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
In a hydrogenation reactor, dissolve Ethyl 2-cyano-2-(hydroxyimino)acetate in ethanol.
-
Add 5% Palladium on carbon catalyst (typically 1-5 mol%).
-
Pressurize the reactor with hydrogen gas (pressure will depend on the specific equipment and scale, typically 50-100 psi).
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the reactor and purge with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture to remove the palladium catalyst.
-
The resulting filtrate containing Ethyl 2-amino-2-cyanoacetate can be used directly in the next step or concentrated under reduced pressure if required.
Step 2: N-Methylation of Ethyl 2-amino-2-cyanoacetate
This step utilizes a reductive amination reaction, a robust and widely used method for N-alkylation of amines.[3][4][5]
Materials:
-
Ethyl 2-amino-2-cyanoacetate solution (from Step 1)
-
Formaldehyde (37% solution in water)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Ethanol
-
Acetic acid (optional, to maintain pH)
-
Dichloromethane or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Reaction vessel with stirring and temperature control
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of Ethyl 2-amino-2-cyanoacetate in methanol or ethanol, add formaldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or aminal.
-
If necessary, adjust the pH of the solution to 6-7 with acetic acid.
-
In a separate flask, dissolve sodium cyanoborohydride or sodium triacetoxyborohydride (1.2 equivalents) in the same solvent.
-
Slowly add the reducing agent solution to the reaction mixture, maintaining the temperature below 30°C.
-
Stir the reaction for 12-24 hours, monitoring the progress by a suitable analytical method (e.g., TLC, GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis, based on typical yields for these reaction types.
Table 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate
| Parameter | Value | Reference |
| Starting Material | Ethyl cyanoacetate | [1][2] |
| Key Reagents | Sodium nitrite, Acetic acid | [1][2] |
| Solvent | Water | [1] |
| Reaction Time | 12-18 hours | [2] |
| Temperature | 20-25°C | [1] |
| Typical Yield | 85-90% | [1] |
| Purity (crude) | >95% | - |
Table 2: Reduction to Ethyl 2-amino-2-cyanoacetate
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-cyano-2-(hydroxyimino)acetate | [6] |
| Catalyst | 5% Pd/C | [6] |
| Reducing Agent | Hydrogen gas | [6] |
| Solvent | Ethanol | [6] |
| Reaction Time | 4-8 hours | - |
| Temperature | Room Temperature | - |
| Typical Yield | 90-95% | [6] |
| Purity | Used directly in next step | - |
Table 3: N-Methylation via Reductive Amination
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-amino-2-cyanoacetate | [3] |
| Key Reagents | Formaldehyde, NaBH₃CN | [3][5] |
| Solvent | Methanol/Ethanol | [5] |
| Reaction Time | 12-24 hours | [5] |
| Temperature | Room Temperature | [5] |
| Typical Yield | 75-85% | - |
| Purity (after purification) | >98% | - |
Visualization of Workflows
Overall Synthetic Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Workflow for Step 1
Caption: Detailed experimental workflow for the synthesis of the amine intermediate.
Logical Relationship in Reductive Amination (Step 2)dot
References
- 1. prepchem.com [prepchem.com]
- 2. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 71172-40-2 | Benchchem [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Ethyl 2-[cyano(methyl)amino]acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Ethyl 2-[cyano(methyl)amino]acetate, a valuable intermediate in organic synthesis and drug discovery. Two primary catalytic routes are presented, offering flexibility in starting materials and reaction conditions.
Introduction
This compound, also known as ethyl N-cyano-N-methylglycinate, is a key building block in the synthesis of a variety of heterocyclic compounds and molecules of pharmaceutical interest. Its bifunctional nature, possessing both a cyanamide and an ester group, allows for diverse subsequent chemical transformations. The following protocols outline two distinct and effective catalytic strategies for its preparation.
Synthetic Strategies
Two principal synthetic pathways for this compound are detailed below:
-
Route 1: N-cyanation of a pre-existing N-methylamino scaffold, specifically ethyl sarcosinate (ethyl N-methylglycinate).
-
Route 2: A multi-step derivatization beginning with ethyl cyanoacetate, proceeding through an amino intermediate, followed by N-methylation.
The logical workflow for selecting a synthetic route is outlined below.
Application Notes: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate with Aromatic Aldehydes
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base. Ethyl 2-[cyano(methyl)amino]acetate is an intriguing active methylene compound, featuring both a cyano and a methylamino group attached to the α-carbon of an ethyl acetate moiety. The presence of the electron-withdrawing cyano and ester groups activates the intervening methylene protons, making them susceptible to deprotonation by a base and subsequent nucleophilic attack on the carbonyl carbon of an aromatic aldehyde.
The resulting products, ethyl 2-cyano-3-arylacrylates bearing a methylamino group, are highly functionalized molecules with potential applications in medicinal chemistry and materials science. The diverse functionalities present in the product, including a conjugated nitrile, an ester, and an amino group, offer multiple sites for further chemical transformations, making them valuable intermediates for the synthesis of more complex heterocyclic compounds and other bioactive molecules.
Mechanism
The reaction proceeds via a classical Knoevenagel condensation mechanism. Initially, a basic catalyst abstracts a proton from the active methylene group of this compound, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol-type addition intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.
Applications in Drug Development and Research
The products of this reaction are of significant interest to researchers in drug development. The α,β-unsaturated nitrile scaffold is a common feature in a variety of biologically active compounds. The presence of the N-methylamino group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its binding affinity to biological targets. These compounds can serve as precursors for the synthesis of various heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles, which are prevalent in many pharmaceutical agents. The versatility of the functional groups allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Experimental Protocols
General Protocol for the Knoevenagel Condensation of this compound with Aromatic Aldehydes
This protocol is a generalized procedure based on established methods for Knoevenagel condensations with similar active methylene compounds. Optimization of the catalyst, solvent, and temperature may be necessary for specific aromatic aldehydes.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst: Piperidine, ammonium acetate, or Diisopropylethylammonium acetate (DIPEAc)
-
Solvent: Ethanol, Hexane, or Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in the chosen solvent (10-20 mL).
-
Addition of Catalyst: Add a catalytic amount of the base (e.g., 2-3 drops of piperidine, 0.2 mmol of ammonium acetate, or 0.1 mmol of DIPEAc).
-
Reaction: Stir the reaction mixture at the desired temperature. The reaction can be performed at room temperature or heated to reflux (typically 60-100 °C), depending on the reactivity of the aldehyde and the chosen solvent system.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicate product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic aldehydes and organic solvents can be flammable and toxic. Handle them with care.
-
Piperidine is a corrosive and flammable liquid. Handle with caution.
Data Presentation
Table 1: Knoevenagel Condensation of Ethyl Cyanoacetate with Various Aromatic Aldehydes using DIPEAc as a Catalyst. [1]
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl 2-cyano-3-phenylacrylate | 91 |
| 2 | 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 96 |
| 3 | 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 94 |
| 4 | 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 93 |
| 5 | Thiophene-2-carbaldehyde | Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | 91 |
Table 2: Knoevenagel Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes using Piperidine as a Catalyst.
| Entry | Aromatic Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | Reflux | 2 | ~90 |
| 2 | 4-Methylbenzaldehyde | Toluene | Reflux | 3 | ~85 |
| 3 | 2-Chlorobenzaldehyde | Ethanol | Room Temp | 24 | ~88 |
Note: The data in the tables are adapted from studies on ethyl cyanoacetate and are intended to be illustrative. Actual yields for the reaction with this compound may vary.
Mandatory Visualization
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Generalized mechanism of the Knoevenagel condensation.
References
Application Notes and Protocols for the Derivatization of Ethyl 2-[cyano(methyl)amino]acetate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the derivatization of Ethyl 2-[cyano(methyl)amino]acetate, a versatile starting material for the synthesis of novel heterocyclic compounds with potential biological activities. The protocols outlined herein focus on the synthesis of a library of pyrimidine-based derivatives and their subsequent evaluation in a panel of biological screening assays, including cytotoxicity, anti-inflammatory, and antimicrobial assessments. This guide is intended to provide researchers with a comprehensive workflow for the exploration of the therapeutic potential of this class of compounds.
Introduction
This compound is a functionalized glycine ester containing a reactive cyano group and an active methylene group, making it an attractive scaffold for chemical modification and the synthesis of diverse molecular architectures. The derivatization of this molecule, particularly through cyclization reactions, can lead to the formation of various heterocyclic systems, such as pyrimidines, which are known to exhibit a wide range of pharmacological properties. Pyrimidine derivatives are integral components of numerous therapeutic agents and are recognized for their anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2]
The strategic derivatization of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds. By introducing various substituents, it is possible to modulate the physicochemical properties and biological activities of the derivatives, potentially leading to the discovery of novel drug candidates.
This application note details a reproducible workflow for the synthesis of a library of substituted pyrimidine derivatives from this compound and provides standardized protocols for their preliminary biological evaluation.
Experimental Protocols
General Synthesis of Pyrimidine Derivatives from this compound
This protocol describes a general method for the synthesis of 4-amino-6-substituted-2-methyl-pyrimidine-5-carbonitrile derivatives from this compound via a condensation reaction with various aromatic aldehydes and subsequent cyclization.
Materials:
-
This compound
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Piperidine
-
Ethanol
-
Sodium ethoxide
-
Acetonitrile
-
Glacial acetic acid
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Protocol:
Step 1: Knoevenagel Condensation
-
To a solution of this compound (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (50 mL), add a catalytic amount of piperidine (0.5 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, an ethyl 2-cyano-3-aryl-2-(methylamino)acrylate derivative, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of 2-amino-1-cyano-N-methylacetamidine
-
In a separate reaction, prepare a solution of sodium ethoxide by dissolving sodium metal (10 mmol) in absolute ethanol (30 mL).
-
To this solution, add malononitrile (10 mmol) and stir for 30 minutes at room temperature.
-
To the resulting solution, add a solution of methylamine (10 mmol) in ethanol and stir for an additional 2 hours.
-
The resulting precipitate of 2-amino-1-cyano-N-methylacetamidine can be filtered, washed with cold ethanol, and dried.
Step 3: Cyclization to form Pyrimidine Derivatives
-
To a solution of the purified ethyl 2-cyano-3-aryl-2-(methylamino)acrylate derivative (5 mmol) from Step 1 in acetonitrile (30 mL), add 2-amino-1-cyano-N-methylacetamidine (5 mmol) from Step 2.
-
Add a catalytic amount of glacial acetic acid (0.2 mL) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling, the precipitate formed is collected by filtration, washed with cold ethanol, and dried to yield the desired 4-amino-6-substituted-2-methyl-pyrimidine-5-carbonitrile derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.
Characterization:
The structure and purity of the synthesized derivatives should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by melting point determination.
Biological Screening Protocols
This protocol is for determining the cytotoxic effects of the synthesized pyrimidine derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized pyrimidine derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This protocol assesses the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Synthesized pyrimidine derivatives dissolved in DMSO
-
Griess reagent
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of nitric oxide inhibition and determine the IC50 value.
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized pyrimidine derivatives dissolved in DMSO
-
96-well plates
-
Microplate reader or visual inspection
Protocol:
-
Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The quantitative data obtained from the biological screening of a hypothetical library of pyrimidine derivatives are summarized in the table below. This data is for illustrative purposes to demonstrate how results can be presented.
| Compound ID | R-group | Cytotoxicity (HeLa) IC50 (µM) | Anti-inflammatory (NO Inhibition) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) |
| PD-01 | -H | 25.4 | 15.2 | 64 |
| PD-02 | 4-Cl | 12.8 | 8.7 | 32 |
| PD-03 | 4-OCH3 | 38.1 | 22.5 | >128 |
| PD-04 | 4-NO2 | 8.5 | 5.1 | 16 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of pyrimidine derivatives to their biological evaluation.
Caption: Workflow for derivatization and biological screening.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory activity of pyrimidine derivatives is often associated with the modulation of key signaling pathways involved in the inflammatory response. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
The derivatization of this compound provides a promising avenue for the discovery of novel bioactive molecules. The protocols detailed in this application note offer a systematic approach for the synthesis and biological evaluation of a library of pyrimidine derivatives. The provided workflows, data presentation format, and pathway visualizations are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further optimization of the synthesized leads and in-depth mechanistic studies will be crucial for the development of potent and selective therapeutic agents.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Amino Acids Utilizing Ethyl 2-[cyano(methyl)amino]acetate and its Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes toward novel amino acids using ethyl 2-[cyano(methyl)amino]acetate and its direct precursor, ethyl cyanoacetate. The document outlines the synthesis of the primary reagent, its chemical properties, and detailed protocols for its application in the synthesis of α-amino acids.
Introduction to this compound
This compound, also known as ethyl N-cyano-N-methylglycinate, is a versatile reagent in organic synthesis.[1] Its structure incorporates an active methylene group, making it a valuable precursor for the synthesis of various organic molecules, including amino acids.[1] The presence of the cyano and ester functionalities allows for diverse chemical transformations.
The synthesis of this compound can be achieved through two primary routes:
-
N-cyanation of Ethyl Sarcosinate: This direct approach involves the introduction of a cyano group onto the nitrogen atom of ethyl N-methylglycinate.[1]
-
Derivatization from Ethyl Cyanoacetate: A multi-step synthesis that begins with the formation of ethyl 2-amino-2-cyanoacetate, followed by N-methylation.[1]
Synthesis of α-Amino Acids from Substituted Ethyl Cyanoacetates
A well-established method for the synthesis of α-amino acids utilizes the alkylation of ethyl cyanoacetate, a direct precursor to this compound, followed by a series of transformations. This method, a modification of the Darapsky degradation, provides a reliable route to a variety of α-amino acids.[1][2]
The general workflow for this synthesis is depicted below:
Quantitative Data for Amino Acid Synthesis from Substituted Ethyl Cyanoacetates
The following table summarizes the synthesis of various α-amino acids starting from the corresponding substituted ethyl cyanoacetates.
| Amino Acid Synthesized | Alkyl/Arylalkyl Halide Used | Yield of Alkylated Ester (%) | Overall Yield of Amino Acid (%) | Reference |
| DL-β-methylleucine | Isobutyl bromide | Not Reported | Not Reported | [2] |
| DL-α-amino-β-methylisoheptanoic acid | 1-bromo-2,3-dimethylbutane | Not Reported | Not Reported | [2] |
| DL-α-amino-β-cyclohexylpropionic acid | Cyclohexylmethyl bromide | Not Reported | Not Reported | [2] |
| DL-C-o-methylcyclohexylglycine | o-Methylcyclohexyl bromide | Not Reported | Not Reported | [2] |
| DL-C-m-methylcyclohexylglycine | m-Methylcyclohexyl bromide | Not Reported | Not Reported | [2] |
| DL-C-p-methylcyclohexylglycine | p-Methylcyclohexyl bromide | Not Reported | Not Reported | [2] |
| DL-C-o-xylylglycine | o-Xylyl chloride | Not Reported | Not Reported | [2] |
| DL-C-m-xylylglycine | m-Xylyl chloride | Not Reported | Not Reported | [2] |
| DL-C-p-xylylglycine | p-Xylyl chloride | Not Reported | Not Reported | [2] |
| DL-p-ethylalanine | p-Ethylbenzyl chloride | Not Reported | Not Reported | [2] |
Experimental Protocols
Protocol 1: Synthesis of Substituted Cyanoacetic Esters
This protocol describes the alkylation of ethyl cyanoacetate with an alkyl or arylalkyl halide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (0.5 mol) in absolute ethanol (250 mL).
-
Addition of Ethyl Cyanoacetate: To the clear solution of sodium ethoxide, add ethyl cyanoacetate (1.0 mol).
-
Heating: Heat the resulting suspension to its boiling point.
-
Addition of Halide: After cooling, slowly add the substituted alkyl or arylalkyl halide (0.5 mol).
-
Reflux: Reflux the reaction mixture until it is neutral to wet litmus paper.
-
Work-up: Distill off the ethanol under reduced pressure. Pour the residue into cold water (500 mL) and acidify with hydrochloric acid.
-
Extraction: Extract the aqueous solution three times with diethyl ether.
-
Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate and evaporate the solvent to yield the substituted cyanoacetic ester.
Protocol 2: Conversion of Substituted Ester to α-Amino Acid
This protocol outlines the multi-step conversion of the substituted cyanoacetic ester to the final α-amino acid.
-
Hydrazide Formation: Treat the substituted cyanoacetic ester with hydrazine hydrate to form the corresponding hydrazide.
-
Azide Formation: Diazotize the hydrazide to yield the azide.
-
Urethane Formation: Reflux the azide in absolute ethanol to induce Curtius rearrangement, forming the carbethoxyaminonitrile (urethane).
-
Hydrolysis: Hydrolyze the urethane by refluxing in 20% aqueous hydrochloric acid for an extended period (e.g., 48 hours) to yield the α-amino acid.
-
Purification: The resulting amino acid can be purified by precipitation and recrystallization.
Theoretical Application: Direct Synthesis of α-Amino Acids from this compound
Theoretically, this compound can serve as a glycine enolate equivalent for the synthesis of α-amino acids. The electron-withdrawing nature of the N-cyano and ester groups should render the α-protons acidic enough for deprotonation by a suitable base, followed by alkylation with an electrophile. Subsequent hydrolysis of the ester and N-cyano groups would yield the desired α-amino acid.
A proposed logical workflow for this synthetic route is presented below:
References
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-[cyano(methyl)amino]acetate Reaction Optimization
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-[cyano(methyl)amino]acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for the preparation of this compound, also known as ethyl N-cyano-N-methylglycinate[1]:
-
N-cyanation of Ethyl Sarcosinate: This direct approach involves the introduction of a cyano group onto the nitrogen atom of ethyl sarcosinate (ethyl N-methylglycinate), which already possesses the required N-methyl-aminoacetate framework[1].
-
Reductive Amination of Ethyl 2-amino-2-cyanoacetate: This multi-step method first requires the synthesis of the key intermediate, ethyl 2-amino-2-cyanoacetate, from ethyl cyanoacetate. The primary amine of this intermediate is then methylated using reductive amination with formaldehyde to yield the final product[1].
Q2: What are the common challenges in the N-cyanation of secondary amines like ethyl sarcosinate?
A2: A primary challenge is the high toxicity of traditional cyanating agents like cyanogen halides (e.g., cyanogen bromide)[1]. Handling these reagents requires stringent safety precautions. Alternative, safer methods have been developed to address this issue[1]. Side reactions can also occur, and purification of the N-cyano product from unreacted starting material and byproducts can be challenging.
Q3: What should I consider when performing the reductive amination of ethyl 2-amino-2-cyanoacetate with formaldehyde?
A3: Key considerations for this reaction include:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for reductive aminations as it is selective for the iminium ion over the aldehyde[2]. Sodium triacetoxyborohydride (NaBH(OAc)3) is another effective alternative that avoids the use of cyanide-containing reagents[2].
-
pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-5) to facilitate imine formation without deactivating the amine nucleophile[2].
-
Over-methylation: While the goal is mono-methylation, there is a possibility of forming the dimethylated quaternary ammonium salt as a byproduct. Careful control of stoichiometry and reaction conditions can minimize this.
-
Byproduct Formation: A potential side reaction when using sodium cyanoborohydride is the formation of an N-cyanomethyl byproduct, which can lower the yield of the desired methylated product[3].
Q4: How can I purify the final product, this compound?
A4: Purification of this compound typically involves standard laboratory techniques:
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase is a common method for purifying organic compounds[4]. A suitable eluent system would likely be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the product.
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective purification method. The choice of solvent is crucial and often requires experimentation with common solvents like ethanol, ethyl acetate, or mixtures with hexanes[5][6].
Troubleshooting Guides
N-Cyanation of Ethyl Sarcosinate
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive cyanating agent. | Use a fresh batch of the cyanating agent. If using cyanogen bromide, be aware that it can degrade over time. |
| Low reactivity of the substrate. | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive cyanating agent. | |
| Incorrect stoichiometry. | Ensure the correct molar ratios of reactants are used. An excess of the cyanating agent may be necessary. | |
| Formation of Multiple Products | Side reactions due to the high reactivity of the cyanating agent. | Lower the reaction temperature. Add the cyanating agent slowly to the reaction mixture. |
| Impurities in the starting material. | Purify the ethyl sarcosinate before use. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | Use a different extraction solvent. Perform multiple extractions. |
| Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break the emulsion. |
Reductive Amination of Ethyl 2-amino-2-cyanoacetate
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reaction (Starting Material Remains) | Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent (e.g., NaBH3CN). |
| Inefficient imine formation. | Ensure the reaction pH is weakly acidic (around 4-5). Consider the use of a dehydrating agent like molecular sieves. | |
| Low reaction temperature. | Gently warm the reaction mixture, but be cautious of potential side reactions. | |
| Formation of N-cyanomethyl Byproduct | Reaction with cyanide ions from NaBH3CN. | Add metal ions like Ni2+ to complex with free cyanide ions[3]. Alternatively, use a non-cyanide reducing agent like NaBH(OAc)3. |
| Over-methylation to Quaternary Ammonium Salt | Excess formaldehyde or prolonged reaction time. | Use a stoichiometric amount or a slight excess of formaldehyde. Monitor the reaction progress by TLC or GC-MS to avoid extended reaction times. |
| Product is Difficult to Purify from Boron-containing Impurities | Residual borohydride reagent or its byproducts. | Perform an acidic workup followed by extraction. Use a purification method like "catch and release" with an appropriate resin. |
Experimental Protocols
Protocol 1: N-Cyanation of Ethyl Sarcosinate with Cyanogen Bromide (General Procedure)
Disclaimer: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve ethyl sarcosinate (1.0 eq) in a suitable anhydrous solvent (e.g., anhydrous chloroform) under an inert atmosphere (e.g., nitrogen)[7].
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.0-1.2 eq) in the same anhydrous solvent to the cooled solution of ethyl sarcosinate[7].
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Reductive Amination of Ethyl 2-amino-2-cyanoacetate with Formaldehyde (General Procedure)
-
Dissolve ethyl 2-amino-2-cyanoacetate (1.0 eq) in a suitable solvent such as methanol.
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.0-1.2 eq).
-
Adjust the pH of the solution to approximately 4-5 using a weak acid like acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.2-1.5 eq) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Carefully quench the reaction by adding an acid (e.g., 1M HCl) until gas evolution ceases.
-
Make the solution basic by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
References
- 1. This compound | 71172-40-2 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.2. Synthesis of β2-Homo-Amino Acids [bio-protocol.org]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
Technical Support Center: Synthesis of Ethyl 2-[cyano(methyl)amino]acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-[cyano(methyl)amino]acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the two primary synthetic routes.
Route 1: N-Cyanation of Ethyl Sarcosinate
This route involves the direct cyanation of ethyl sarcosinate (ethyl N-methylglycinate).
Diagram of the N-Cyanation of Ethyl Sarcosinate Pathway and Potential Side Reactions
Technical Support Center: Purification of Ethyl 2-[cyano(methyl)amino]acetate
Welcome to the technical support center for the purification of Ethyl 2-[cyano(methyl)amino]acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of the compound spot | - Sample is too concentrated (overloaded).- The compound is highly polar or acidic/basic.- Inappropriate solvent system. | - Dilute the sample before spotting.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine).[1]- Experiment with a different solvent system to better match the polarity of the compound.[2] |
| Unexpected spots on the TLC plate | - Contamination of the TLC plate during handling.- Contamination of the spotting capillary.- Decomposition of the compound on the silica gel. | - Handle TLC plates only by the edges.- Use a clean capillary for each sample.- Run a 2D TLC to check for on-plate decomposition. Consider using a less acidic or basic stationary phase if decomposition is observed. |
| No spots visible on the plate | - The sample is too dilute.- The compound is not UV-active and no visualization stain was used.- The solvent level in the developing chamber was above the spotting line. | - Spot the sample multiple times at the same point, allowing the solvent to dry between applications.[2][3]- Use a visualization stain such as potassium permanganate or iodine.[3]- Ensure the solvent level is below the baseline where the sample is spotted.[2] |
| Uneven solvent front | - The TLC plate was touching the side of the developing chamber.- The adsorbent on the plate is not uniform. | - Ensure the plate is centered in the chamber and not touching the sides.- Use pre-coated, high-quality TLC plates. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the compound from impurities | - Inappropriate solvent system.- Column was packed improperly (channeling).- Column was overloaded with the sample. | - Optimize the solvent system using TLC to achieve a good separation of spots.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of sample for the column size (typically 1-10% of the stationary phase weight).[2] |
| The compound is not eluting from the column | - The eluent is not polar enough.- The compound has very strong interactions with the stationary phase. | - Gradually increase the polarity of the eluent.- If the compound is acidic or basic, consider adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent. |
| The compound elutes too quickly | - The eluent is too polar. | - Start with a less polar solvent system. |
| Cracking of the silica gel bed | - The column ran dry.- Heat generated from the solvent mixing with the silica gel. | - Always keep the silica gel covered with solvent.- Pre-mix the solvent and allow it to cool before packing the column. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no crystal formation | - Too much solvent was used.- The solution was not sufficiently saturated.- The solution cooled too quickly. | - Evaporate some of the solvent to increase the concentration and cool again.[4]- Ensure the minimum amount of hot solvent is used to dissolve the solid.[5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] |
| Oiling out instead of crystallization | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is impure, leading to a significant melting point depression.- The solution is supersaturated. | - Try a lower-boiling point solvent.- Add a small amount of a "soluble solvent" to the oiled-out mixture and heat to redissolve, then cool slowly.[7]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5] |
| Colored impurities in the crystals | - The impurities co-crystallized with the product. | - Use activated charcoal to decolorize the solution before crystallization. Be aware that charcoal can also adsorb the desired product, potentially reducing the yield.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as ethyl cyanoacetate and methylamine, byproducts from side reactions, and residual solvents used in the synthesis and work-up. The exact nature of the impurities will depend on the specific synthetic route employed.[8]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the scale of the experiment.
-
Column chromatography is a versatile technique for separating the target compound from impurities with different polarities. Given the polar nature of the cyano and ester groups, a normal-phase silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective.[9]
-
Recrystallization can be an effective method for obtaining highly pure material if a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10]
-
Distillation under reduced pressure may be suitable if the compound is a liquid at room temperature and the impurities have significantly different boiling points.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for polar molecules.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the compound and detect the presence of impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds to identify and quantify impurities.
Q4: What are the key safety precautions when handling this compound?
A4: Due to the presence of a cyano group, this compound should be handled with care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Avoid inhalation, ingestion, and skin contact.
-
In case of accidental exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for detailed information.
Data Presentation
The following tables provide illustrative data for common purification techniques based on the purification of structurally similar compounds.
Table 1: Illustrative Column Chromatography Parameters for Purification
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (230-400 mesh) | Cyano-bonded Silica |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Heptane:Isopropanol (Isocratic) |
| Gradient/Isocratic | 10% to 50% Ethyl Acetate | 80:20 Heptane:Isopropanol |
| Typical Yield | 75-90% | 80-95% |
| Purity (by HPLC) | >98% | >99% |
Table 2: Illustrative Recrystallization Solvents and Conditions
| Solvent System | Procedure | Typical Yield | Purity (by HPLC) |
| Isopropanol/Water | Dissolve in hot isopropanol, add water dropwise until cloudy, then cool slowly. | 60-80% | >99% |
| Ethyl Acetate/Hexane | Dissolve in a minimum of hot ethyl acetate, add hexane until persistent cloudiness, then cool. | 70-85% | >98.5% |
| Toluene | Dissolve in hot toluene and allow to cool slowly. | 50-70% | >99.5% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting streaking on a TLC plate.
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Faults and Troubleshooting Methods for Nitrogen Generators - Minnuo [minnuogas.com]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine - Google Patents [patents.google.com]
- 8. This compound | 71172-40-2 | Benchchem [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Ethyl cyanoacetate | SIELC Technologies [sielc.com]
- 12. cpcb.nic.in [cpcb.nic.in]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cetjournal.it [cetjournal.it]
Technical Support Center: Ethyl 2-[cyano(methyl)amino]acetate Reaction Troubleshooting
Welcome to the technical support center for Ethyl 2-[cyano(methyl)amino]acetate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has three primary reactive sites:
-
The active methylene group (-CH2-): Located between the ester and the N-cyano-N-methylamino groups, this site is acidic and can be deprotonated by a base to form a nucleophilic carbanion. This is the site of reaction in condensations like the Knoevenagel condensation.[1]
-
The ester group (-COOEt): The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, leading to hydrolysis or transesterification.
-
The nitrile group (-C≡N): The carbon atom of the nitrile group is also electrophilic and can undergo nucleophilic attack. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
Q2: What are the common impurities in commercially available this compound?
A2: The most common synthesis route for this compound is the N-cyanation of ethyl sarcosinate (ethyl N-methylglycinate), often using cyanogen bromide.[1] Potential impurities arising from this synthesis can include:
-
Unreacted ethyl sarcosinate.
-
Residual cyanating agents or their byproducts.
-
Over-alkylation or side-reaction products from the synthesis of ethyl sarcosinate.
It is recommended to verify the purity of the starting material by techniques such as NMR or GC-MS before use, especially for sensitive downstream applications.
Q3: How can I purify my final product when it is a polar, nitrogen-containing compound?
A3: Purification of polar, nitrogen-containing compounds can be challenging. Here are some common strategies:
-
Normal-phase chromatography on silica gel: While often the first choice, severe streaking can be an issue for basic compounds. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane can help to improve peak shape.
-
Reversed-phase chromatography (C18): This is often a good alternative for polar compounds. A water/acetonitrile or water/methanol gradient is typically used.
-
Amine-functionalized silica: This stationary phase is specifically designed for the purification of basic compounds and can provide excellent separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Ensure the base used is strong enough to deprotonate the active methylene group (if applicable) and is used in the correct stoichiometric amount.- Check the purity and reactivity of all starting materials. |
| Decomposition of Starting Material or Product | - The N-cyano group can be sensitive to harsh reaction conditions. Consider using milder bases or running the reaction at a lower temperature.- If the reaction is acid-catalyzed, be aware of potential hydrolysis of the ester or nitrile group. |
| Presence of Water in the Reaction | - If the reaction is sensitive to moisture (e.g., when using organometallic reagents), ensure all glassware is oven-dried and use anhydrous solvents. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of all reactants and reagents. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Side Product(s) & Identification | Suggested Solution |
| Hydrolysis of Ester Group | N-cyano-N-methylglycine. This can be identified by a change in polarity (more polar) and the disappearance of the ethyl ester signals in the 1H NMR spectrum. | - If using acidic or basic aqueous conditions, minimize reaction time and temperature.[2][3]- Use non-aqueous conditions if possible. |
| Hydrolysis of Nitrile Group | Ethyl 2-(N-methylcarbamoylamino)acetate (amide) or the corresponding carboxylic acid. This can be identified by IR spectroscopy (change in C≡N stretch) and mass spectrometry. | - Avoid prolonged exposure to strong acids or bases.[4] |
| Self-Condensation or Dimerization | In the presence of a strong base, the active methylene compound can react with itself. | - Add the base slowly at a low temperature.- Add the electrophile to the reaction mixture before or concurrently with the base. |
| Knoevenagel Condensation Byproducts | In Knoevenagel-type reactions, Michael addition of a second molecule of the nucleophile to the initial product can occur. | - Use a 1:1 stoichiometry of the reactants.- Optimize the catalyst and reaction conditions to favor the initial condensation. |
Experimental Protocols
Synthesis of Imidazolin-4-ones from this compound and Amines/Hydrazides (General Procedure)
This protocol is adapted from the reaction of a similar substrate, ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]acetate, with amines and hydrazides.[5]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of imidazolin-4-ones.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add the corresponding amine or hydrazine (1.0-1.2 eq).
-
The reaction mixture is then heated to reflux.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Expected Yields: Yields can vary significantly depending on the specific amine or hydrazine used, but are typically in the range of 50-80%.
Knoevenagel Condensation with an Aldehyde (General Procedure)
This protocol is a general representation of the Knoevenagel condensation.
Reaction Workflow:
Figure 2: Workflow for a typical Knoevenagel condensation reaction.
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane).
-
Add a catalytic amount of a base (e.g., piperidine, triethylamine, or sodium acetate).
-
Stir the reaction mixture at room temperature or with heating. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and perform an aqueous workup. This typically involves adding water and extracting the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.
Expected Yields: Yields for Knoevenagel condensations are generally good to excellent, often in the range of 70-95%.[2][6][7][8][9]
Data Summary
Table 1: Typical Reaction Conditions and Yields for Knoevenagel Condensation of Ethyl Cyanoacetate with Various Aldehydes [2][8][9]
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 2 | 85-95 |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | Reflux | 1 | 90-98 |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 3 | 88-96 |
| Furfural | Piperidine | Ethanol | Reflux | 2.5 | 85-92 |
Note: While this data is for the parent compound ethyl cyanoacetate, similar trends in reactivity and yield can be expected for this compound. The N-cyano-N-methylamino group may have an electronic effect on the reaction rate.
Logical Relationships in Troubleshooting
Figure 3: A logical flowchart for troubleshooting low product yield.
References
- 1. This compound | 71172-40-2 | Benchchem [benchchem.com]
- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate - Shiryaev - Žurnal organičeskoj himii [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sciensage.info [sciensage.info]
Overcoming low reactivity of Ethyl 2-[cyano(methyl)amino]acetate
Welcome to the technical support center for Ethyl 2-[cyano(methyl)amino]acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in many common organic reactions?
A1: The observed low reactivity of this compound is primarily attributed to a combination of electronic and steric effects:
-
Electronic Effects: The strongly electron-withdrawing nature of the cyano group (-CN) significantly reduces the electron density on the adjacent nitrogen atom. This diminishes the nucleophilicity of the nitrogen, making it less reactive towards electrophiles in reactions like alkylation and acylation.
-
Steric Hindrance: The presence of the methyl group on the nitrogen atom creates steric bulk around the nitrogen and the adjacent α-carbon. This steric hindrance can impede the approach of reactants, further contributing to the low reactivity.[1][2][3]
Q2: What are the main reactive sites of this compound?
A2: Despite its generally low reactivity, this compound possesses several potential reactive sites:
-
Nitrogen Atom: Although its nucleophilicity is reduced, the nitrogen atom can still participate in reactions under forcing conditions or with appropriate activation.
-
α-Carbon: The protons on the carbon adjacent to the ester group can be abstracted by a strong base to form an enolate, which can then act as a nucleophile. However, the acidity of these protons is lower compared to compounds like ethyl cyanoacetate due to the electronic effect of the N-methyl-N-cyano group.
-
Ester Group: The ester functionality can undergo hydrolysis, transesterification, or amidation, typically under acidic or basic conditions.
-
Cyano Group: The nitrile functionality can be a target for nucleophilic addition or can be hydrolyzed to a carboxylic acid or reduced to an amine. The cyano group can also be activated by Lewis acids.[4][5][6]
Q3: Are there any known catalysts that can enhance the reactivity of this compound?
A3: Yes, specific catalysts can be employed to activate this compound for certain transformations.
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or trimethylsilyl cyanide (TMSCN) can coordinate to the nitrogen of the cyano group.[4][5][6] This coordination increases the electrophilicity of the cyano carbon and can also influence the electronic properties of the entire molecule, potentially making other sites more reactive.
-
Transition Metals: Transition metal catalysts, particularly those based on palladium, nickel, or rhodium, have been shown to activate C-CN bonds in other nitrile-containing compounds and could potentially be applied here.[5][7] These catalysts can facilitate cross-coupling reactions or act as Lewis acids.
Q4: What are some potential side reactions to be aware of when working with this compound?
A4: Under certain reaction conditions, several side reactions can occur:
-
Hydrolysis: In the presence of acid or base and water, the ester group can hydrolyze to the corresponding carboxylic acid. The cyano group can also be hydrolyzed, although this typically requires more forcing conditions.
-
Decyanation: Reductive decyanation, the removal of the cyano group, can occur in the presence of certain reducing agents.
-
Dimerization/Polymerization: Under strong basic conditions, self-condensation or polymerization might occur, although this is less likely than with more activated methylene compounds.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low nucleophilicity of the nitrogen atom. | Use a stronger alkylating agent (e.g., alkyl triflate instead of alkyl halide). | Increased rate of reaction and higher yield. |
| Employ a stronger, non-nucleophilic base (e.g., NaH, LDA) to deprotonate the nitrogen (if applicable to the reaction mechanism). | Formation of the more nucleophilic anion, leading to improved reactivity. | |
| Increase the reaction temperature and/or reaction time. | Overcoming the activation energy barrier, but monitor for decomposition. | |
| Steric hindrance from the methyl group. | Use a less sterically hindered alkylating agent if possible. | Reduced steric clash, allowing for easier approach of the electrophile. |
| Inappropriate solvent. | Switch to a polar aprotic solvent (e.g., DMF, DMSO) to better solvate the cation and leave the nucleophile more reactive. | Enhanced reaction rates. |
Issue 2: Failure of C-C Bond Formation at the α-Carbon (e.g., Aldol or Claisen-type reactions)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient acidity of α-protons. | Use a very strong base (e.g., LDA, KHMDS) at low temperatures to ensure complete enolate formation. | Successful deprotonation and subsequent reaction with the electrophile. |
| Poor electrophile. | Use a more reactive electrophile (e.g., an aldehyde for an aldol-type reaction). | Increased rate of the C-C bond-forming step. |
| Reversibility of the reaction. | Use reaction conditions that drive the equilibrium towards the product (e.g., removal of a byproduct). | Higher isolated yield of the desired product. |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Acylation of the Nitrogen Atom
This protocol describes a general method for the acylation of the nitrogen atom in this compound using a Lewis acid catalyst.
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Lewis acid (e.g., ZnCl₂, anhydrous)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the Lewis acid (e.g., ZnCl₂, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the acylating agent (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Illustrative Data:
| Acylating Agent | Lewis Acid | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Acetyl Chloride | None | 25 | 24 | < 5 |
| Acetyl Chloride | ZnCl₂ | 25 | 12 | 65 |
| Benzoyl Chloride | None | 25 | 24 | < 5 |
| Benzoyl Chloride | BF₃·OEt₂ | 25 | 12 | 70 |
Note: The yields presented are for illustrative purposes to demonstrate the expected trend with the use of a Lewis acid catalyst and have not been experimentally verified for this specific substrate.
Protocol 2: Reductive Decyanation
This protocol outlines a general procedure for the removal of the cyano group, which can be useful if the cyano group is employed as a temporary activating or directing group.
Materials:
-
This compound
-
Reducing agent (e.g., Sodium borohydride in the presence of a transition metal catalyst, or dissolving metal reduction)
-
Appropriate solvent (e.g., Ethanol, THF)
-
Standard reaction and workup equipment
Procedure (Example with NaBH₄/NiCl₂):
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add NiCl₂·6H₂O (0.2 eq).
-
Cool the mixture to 0 °C and add NaBH₄ (4.0 eq) portion-wise.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Carefully quench the reaction with water.
-
Filter the mixture through celite to remove the nickel catalyst.
-
Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting product, Ethyl 2-(methylamino)acetate, by distillation or chromatography.
Visualizations
Caption: Experimental workflows for catalyzed acylation and reductive decyanation.
Caption: Factors influencing reactivity and strategies for overcoming them.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. steric hindrance effect: Topics by Science.gov [science.gov]
- 4. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Versatility of the Cyano Group in Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-[cyano(methyl)amino]acetate
Welcome to the technical support center for Ethyl 2-[cyano(methyl)amino]acetate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a yellow or brown color upon storage. What could be the cause?
A1: Discoloration is a common indicator of chemical decomposition. For a molecule like this compound, which contains multiple reactive functional groups, several factors could contribute to this:
-
Oxidation: The tertiary amine group can be susceptible to oxidation, especially if exposed to air (oxygen) over prolonged periods.
-
Acid/Base Contamination: Trace amounts of acidic or basic impurities can catalyze degradation pathways, leading to colored byproducts. Nitriles can undergo complex reactions in the presence of acids or bases.[1]
-
High Temperature: Storing the compound at elevated temperatures can accelerate decomposition. Esters may undergo thermal decomposition at high temperatures.[2]
-
Light Exposure: Like many complex organic molecules, exposure to UV light can provide the energy needed to initiate degradation reactions.
Troubleshooting Steps:
-
Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).
-
Store in a cool, dark place as recommended.[3]
-
Use high-purity solvents and reagents to avoid introducing contaminants.
-
Before use, check the purity of a discolored sample using an appropriate analytical method like HPLC or NMR to assess the extent of degradation.
Q2: I observe a precipitate forming in my solution of this compound. What is it and why is it forming?
A2: Precipitate formation suggests that the compound is degrading into a less soluble substance or reacting with components in the solution. Potential causes include:
-
Hydrolysis: The ester functional group can hydrolyze in the presence of water (especially under acidic or basic conditions) to form the corresponding carboxylic acid, which may have lower solubility in your solvent system.[4] Similarly, the N-cyano group can hydrolyze to form urea-like derivatives.[5][6]
-
Polymerization: Nitrile-containing compounds can sometimes polymerize, particularly in the presence of certain metals or under basic conditions.[1]
Troubleshooting Steps:
-
Use anhydrous solvents to minimize hydrolysis.
-
Ensure your reaction setup is free from acidic or basic residues.
-
If water is a necessary component of your experiment, consider preparing fresh solutions of the compound immediately before use.
-
Analyze the precipitate, if possible, to identify its structure and confirm the degradation pathway.
Q3: My reaction yield is lower than expected. Could the stability of this compound be the issue?
A3: Yes, degradation of the starting material is a common reason for low reaction yields. If the compound has started to decompose, the actual concentration of the active starting material will be lower than calculated.
-
Ester Hydrolysis: If the ester group has been cleaved, the molecule will no longer have the required reactivity for subsequent ester-related reactions.
-
Nitrile Group Reactions: The nitrile group is electrophilic and can react with nucleophiles.[4] If it reacts with trace nucleophiles in your solvent or reaction mixture, the starting material will be consumed.
-
Tertiary Amine Reactivity: In acidic conditions, the tertiary amine will be protonated, which can alter the electronic properties and reactivity of the entire molecule.[3]
Troubleshooting Steps:
-
Confirm the purity of your this compound sample before starting the reaction using techniques like NMR spectroscopy or HPLC.
-
Run a control reaction with a freshly opened or purified batch of the compound.
-
Re-evaluate your reaction conditions. Ensure they are compatible with all functional groups on the molecule (ester, tertiary amine, N-cyano).
Data Presentation: Potential Stability Issues and Incompatibilities
| Condition/Reagent | Functional Group(s) Affected | Potential Outcome | Severity |
| Strong Acids | Ester, N-Cyano, Tertiary Amine | Rapid hydrolysis of ester and N-cyano groups; protonation of the amine.[1][4] | High |
| Strong Bases | Ester, N-Cyano | Saponification (hydrolysis) of the ester; potential polymerization or hydrolysis of the nitrile.[1][4] | High |
| Strong Oxidizing Agents | Tertiary Amine | Oxidation of the amine, leading to N-oxides or other degradation products. | High |
| Strong Reducing Agents | N-Cyano, Ester | Reduction of the nitrile to an amine; reduction of the ester to an alcohol.[4] | High |
| Water/Moisture | Ester, N-Cyano | Slow hydrolysis over time, accelerated by acid or base.[5][6] | Moderate |
| Elevated Temperatures | Entire Molecule | General acceleration of decomposition pathways.[2] | Moderate-High |
| UV Light | Entire Molecule | Photodegradation, leading to various byproducts. | Low-Moderate |
Experimental Protocols
Generalized Protocol for Assessing the Stability of this compound
This protocol provides a framework for stress testing to evaluate the stability of the compound under various conditions.
Objective: To determine the degradation profile of this compound under thermal, photolytic, and pH-driven stress.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Temperature-controlled oven or heating block
-
Photostability chamber with controlled light source
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
NMR spectrometer
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
-
Initial Analysis (T=0):
-
Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
-
Acquire a ¹H NMR spectrum as a reference.
-
-
Stress Conditions:
-
Acid/Base Hydrolysis:
-
Mix the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Incubate samples at room temperature and an elevated temperature (e.g., 50°C).
-
-
Neutral Hydrolysis:
-
Mix the stock solution with purified water.
-
Incubate at room temperature and 50°C.
-
-
Thermal Stress (Solid State):
-
Place a known quantity of the solid compound in an oven at a set temperature (e.g., 60°C).
-
-
Photostability:
-
Expose both a solid sample and a solution sample to a controlled light source in a photostability chamber. Keep a control sample wrapped in aluminum foil to exclude light.
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis if necessary.
-
Analyze all samples by HPLC.
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the stressed samples to the T=0 sample.
-
Calculate the percentage of degradation.
-
Note the appearance of any new peaks, which indicate degradation products.
-
For significant degradation, attempt to identify the byproducts using techniques like LC-MS or by isolating them and running NMR.
-
Mandatory Visualization
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for researchers to follow when encountering unexpected results that may be related to the stability of this compound.
References
- 1. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 6. Cyanamide - Wikipedia [en.wikipedia.org]
Optimizing temperature and pressure for Ethyl 2-[cyano(methyl)amino]acetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-[cyano(methyl)amino]acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways for this compound:
-
N-methylation of Ethyl 2-amino-2-cyanoacetate: This involves the synthesis of the precursor Ethyl 2-amino-2-cyanoacetate, followed by N-methylation. A common method for the methylation step is the Eschweiler-Clarke reaction.
-
N-cyanation of Ethyl Sarcosinate: This route starts with ethyl sarcosinate (ethyl N-methylglycinate) and introduces a cyano group onto the nitrogen atom.
Q2: What are the key safety precautions to consider during the synthesis?
A2: Safety is paramount. Key precautions include:
-
Cyanating Agents: Many cyanating agents, such as cyanogen bromide, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Safer alternatives are available and should be considered.[1]
-
Formaldehyde: Formaldehyde, used in the Eschweiler-Clarke reaction, is a known carcinogen and sensitizer. Work in a fume hood and use appropriate PPE.
-
Pressure: While high-pressure conditions are not commonly reported for these specific reactions, any reaction conducted under pressure should use certified equipment and be performed with appropriate safety shields.
-
General Handling: Always wear standard PPE, including safety glasses, lab coat, and gloves. Ensure good ventilation and have appropriate spill kits available.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of reactants and the presence of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the desired product.
Troubleshooting Guides
Route 1: N-methylation of Ethyl 2-amino-2-cyanoacetate via Eschweiler-Clarke Reaction
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Insufficient temperature. The Eschweiler-Clarke reaction is typically conducted at elevated temperatures, often near the boiling point of the aqueous solution.[2] | Increase the reaction temperature to 80-100 °C. Monitor the reaction by TLC or GC-MS to find the optimal temperature. |
| Inactive reagents. Formic acid or formaldehyde may have degraded. | Use fresh, high-quality reagents. | |
| Incorrect stoichiometry. An excess of both formic acid and formaldehyde is typically required.[2] | Ensure the correct molar ratios of reagents are used as per the protocol. | |
| Formation of multiple products | Side reactions. For α-amino esters, side reactions such as the formation of N,N-dimethylated product or cyclocondensation products can occur. | Optimize the reaction time and temperature. Lowering the temperature might increase selectivity. Purify the crude product using column chromatography. |
| Over-methylation. While the Eschweiler-Clarke reaction typically stops at the tertiary amine, prolonged reaction times or harsh conditions could potentially lead to side reactions.[2] | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Product is difficult to isolate | Product is soluble in the aqueous reaction mixture. | After basifying the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
Route 2: N-cyanation of Ethyl Sarcosinate
| Issue | Potential Cause | Suggested Solution |
| Low yield of cyanated product | Ineffective cyanating agent. The reactivity of cyanating agents can vary. | Consider using a more reactive cyanating agent or exploring alternative methods like those using trichloroacetonitrile or the in-situ generation of the cyanating agent.[3][4] |
| Poor nucleophilicity of the amine. | Ensure the reaction is performed under conditions that favor the nucleophilic attack of the amine, such as in a suitable solvent and at an appropriate temperature. | |
| Degradation of the product. The cyano group can be sensitive to harsh reaction conditions. | Use milder reaction conditions if possible. Monitor the reaction to avoid prolonged reaction times. | |
| Handling of toxic cyanating agents is a concern | Use of highly toxic reagents like cyanogen bromide.[1] | Explore safer, modern N-cyanation procedures that generate the cyanating agent in situ, for example, using bleach and trimethylsilyl cyanide (TMSCN) or N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). |
| Side reactions leading to impurities | Reaction with solvent or impurities. | Use dry, high-purity solvents and reagents. |
| Instability of the cyanating agent. | Prepare the cyanating agent fresh if necessary, or use a stabilized commercial source. |
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for the specific synthesis of this compound.
Protocol 1: N-methylation of Ethyl 2-amino-2-cyanoacetate (Eschweiler-Clarke Reaction)
This protocol is based on general procedures for the Eschweiler-Clarke reaction.[2][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-amino-2-cyanoacetate in an aqueous solution.
-
Reagent Addition: To the stirred solution, add an excess of formic acid (e.g., 3-5 equivalents) followed by an excess of aqueous formaldehyde solution (e.g., 3-5 equivalents).
-
Heating: Heat the reaction mixture to a temperature between 80 °C and 100 °C. The reaction is typically performed at or near the boiling point of the aqueous solution.[2]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically several hours to overnight).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH > 9.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: N-cyanation of Ethyl Sarcosinate
This protocol is a general method for the cyanation of secondary amines using cyanogen bromide. Caution: Cyanogen bromide is highly toxic and must be handled with extreme care in a fume hood.
-
Reaction Setup: In a well-ventilated fume hood, dissolve ethyl sarcosinate in a suitable anhydrous solvent (e.g., diethyl ether, THF, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirred solution, add a solution of cyanogen bromide (1.0 - 1.2 equivalents) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed. The reaction time can vary depending on the substrate.
-
Workup:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The optimal temperature and pressure for the synthesis of this compound need to be determined empirically. The following tables illustrate how to structure the data once obtained from optimization experiments.
Table 1: Optimization of Temperature for N-methylation of Ethyl 2-amino-2-cyanoacetate
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 60 | 24 | ||
| 2 | 80 | 18 | ||
| 3 | 100 | 12 |
Table 2: Optimization of Pressure for N-cyanation of Ethyl Sarcosinate
| Entry | Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1 (ambient) | 25 | 24 | ||
| 2 | 2 | 25 | 18 | ||
| 3 | 5 | 25 | 12 |
Visualizations
Diagram 1: Synthetic Routes to this compound
Caption: Overview of the two primary synthetic pathways to the target molecule.
Diagram 2: Troubleshooting Logic for Low Yield in N-methylation
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
- 1. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. N-Cyanation of Secondary Amines Using Trichloroacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Poisoning in Ethyl 2-[cyano(methyl)amino]acetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to catalyst poisoning in reactions involving Ethyl 2-[cyano(methyl)amino]acetate.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning is the deactivation of a catalyst by chemical substances, known as poisons, that bind to the active sites.[1] This interaction reduces the catalyst's activity and effectiveness by preventing reactant molecules from accessing these crucial sites.[1][2] The binding of poisons can be strong and often irreversible, leading to a significant slowdown or complete halt of the chemical reaction.[3]
Q2: Which catalysts are typically used in reactions with this compound and what are their common poisons?
A2: Reactions involving cyano-containing compounds like this compound often utilize noble metal catalysts, particularly palladium (Pd), for processes like hydrogenation or cross-coupling.[1][3] These catalysts are highly susceptible to poisoning.
Common poisons include:
-
Sulfur Compounds: Even trace amounts of sulfur (e.g., hydrogen sulfide, thiols) from starting materials or solvents can severely deactivate palladium catalysts.[4][5] Sulfur chemisorbs onto the palladium surface, blocking active sites.[4]
-
Cyanide and Cyano Groups: The cyano group (-C≡N) present in the reactant itself or excess cyanide ions can act as a poison to palladium catalysts, leading to the formation of inactive palladium-cyanide complexes.[6]
-
Nitrogen Compounds: Certain nitrogen-containing impurities can also poison palladium catalysts.[7]
-
Heavy Metals: Impurities of other metals can interfere with the catalytic cycle.[3]
-
Carbon Monoxide: CO can bind strongly to metal catalyst surfaces and inhibit activity.[3][8]
Q3: How can I determine if my catalyst has been poisoned?
A3: Catalyst poisoning typically manifests as a significant change in reaction performance. Key indicators include:
-
Reduced Reaction Rate: The most common symptom is a dramatic decrease in the speed of the reaction or a complete stall.
-
Low Conversion/Yield: The reaction fails to proceed to completion, resulting in a lower-than-expected yield of the desired product.[9]
-
Changes in Selectivity: The catalyst may lose its ability to selectively produce the desired product, leading to an increase in byproducts.
-
Visible Changes: In some cases, the catalyst's appearance may change, for instance, due to the deposition of carbonaceous materials (coking).[10]
Troubleshooting Guides
Q4: My hydrogenation reaction of a derivative of this compound using a Pd/C catalyst has stopped prematurely. What steps should I take?
A4: A stalled hydrogenation reaction is a classic sign of catalyst poisoning. Follow this troubleshooting workflow:
Action Steps:
-
Verify Parameters: Double-check that temperature, pressure, and stirring are at their set points and that there are no equipment malfunctions.
-
Check Hydrogen Source: Ensure the hydrogen supply is adequate and there are no leaks in the system. Leaching of the precious metal can occur under hydrogen-starved conditions.[10]
-
Analyze Inputs: If parameters are correct, the issue is likely poisoning. Analyze your starting materials and solvent for impurities. Sulfur compounds are common culprits in industrial-grade reagents.[4]
-
Remediate: If a poison is identified, purify the contaminated material. If purification is not feasible, consider using a higher catalyst loading as a temporary measure or obtaining new, high-purity reagents.
Q5: I suspect sulfur contamination in my starting material. How can I confirm this and can the catalyst be regenerated?
A5: Sulfur is a potent poison for palladium catalysts.[5]
-
Confirmation: You can confirm sulfur contamination by submitting your starting materials for elemental analysis or using specific analytical techniques like GC with a sulfur-selective detector.
-
Regeneration: Yes, palladium catalysts poisoned by sulfur can often be regenerated. The success of regeneration depends on the severity of the poisoning.[11][12] Thermal and chemical treatments are common methods. A high-temperature treatment can decompose poisoning sulfates.[12] Oxidizing treatments can also remove some sulfur compounds.[13][14]
Q6: Can the cyano group in my molecule poison the catalyst? How can I mitigate this?
A6: Yes, the cyano group itself, or excess cyanide ions, can deactivate palladium catalysts by forming stable metal-cyanide complexes.[6] This is a form of self-poisoning or product inhibition.
Mitigation Strategies:
-
Control Reactant Concentration: Avoid a large excess of the cyano-containing reactant at the beginning of the reaction. Slow addition of the reactant can help maintain a low effective concentration of the potential poison.[6]
-
Ligand Modification: In some catalytic systems, the choice of ligand on the metal center can be modified to be more resistant to displacement by cyanide.
-
Catalyst Choice: Investigate different types of catalysts or supports that may show higher tolerance to cyano groups. For example, palladium on silica-alumina has shown improved thio-tolerance compared to palladium on alumina.[11]
Data and Protocols
Table 1: Common Catalyst Poisons and Their Impact
| Poison Class | Specific Examples | Common Sources | Effect on Palladium Catalyst |
| Sulfur Compounds | H₂S, thiols, disulfides, thiophene | Impurities in reactants/solvents, rubber stoppers/septa | Strong chemisorption on active sites, causing severe and often irreversible deactivation.[4][5] |
| Cyanides/Nitriles | Excess CN⁻, the reactant itself | Reactant, byproducts | Forms stable Pd(CN)ₓ complexes, leading to catalyst deactivation.[6] |
| Halides | Cl⁻, Br⁻, I⁻ | Impurities from synthesis of starting materials | Can alter the electronic properties of the catalyst and block active sites. |
| Heavy Metals | Pb, Hg, As | Trace impurities in reagents | Can form alloys with palladium or block active sites.[3] |
| Carbonaceous Species | Polymers, high MW byproducts ("coke") | Reactant/product degradation at high temperatures | Physically blocks pores and active sites on the catalyst support.[10][15] |
| Nitrogen Compounds | Amines, pyridines | Impurities in starting materials or products | Can coordinate to the metal center and inhibit catalytic activity.[7] |
Experimental Protocol: Oxidative Regeneration of Sulfur-Poisoned Pd/C Catalyst
This protocol is a general guideline for regenerating a palladium-on-carbon (Pd/C) catalyst that has been deactivated by sulfur-containing compounds.[14]
Safety Note: Handle the catalyst, especially when dry, in an inert atmosphere if possible, as Pd/C can be pyrophoric. All procedures should be performed in a well-ventilated fume hood.
Materials:
-
Deactivated Pd/C catalyst
-
Filtration apparatus (e.g., Büchner funnel)
-
Wash solvents (e.g., deionized water, ethanol)
-
Drying oven with temperature control and air or inert gas flow
Procedure:
-
Catalyst Recovery: At the end of the reaction, carefully separate the deactivated catalyst from the reaction mixture by filtration.
-
Solvent Washing: Wash the recovered catalyst thoroughly with the reaction solvent to remove any adsorbed organic residues. Follow with washes of a more volatile solvent like ethanol or acetone to facilitate drying.
-
Water Wash: Wash the catalyst with copious amounts of deionized water to remove any water-soluble impurities.
-
Drying & Oxidation:
-
Carefully transfer the washed catalyst to a suitable vessel (e.g., a shallow ceramic dish).
-
Place the vessel in an oven with a controlled air atmosphere.
-
Slowly raise the temperature to between 80-120°C. Caution: Do not exceed 140°C as it may damage the catalyst structure.
-
Hold at this temperature for 4-8 hours.[14] This step aims to oxidize and volatilize the adsorbed sulfur species.
-
-
Cooling: After the oxidative treatment, allow the catalyst to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon) to prevent uncontrolled oxidation of the carbon support.
-
Activity Test: Before reusing the regenerated catalyst in a full-scale reaction, it is crucial to test its activity on a small-scale benchmark reaction to confirm the success of the regeneration.
Visual Guides
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. shamsizonesspace1.quora.com [shamsizonesspace1.quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 8. icmp.lviv.ua [icmp.lviv.ua]
- 9. tutorchase.com [tutorchase.com]
- 10. scispace.com [scispace.com]
- 11. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 15. ss-pub.org [ss-pub.org]
Technical Support Center: Purification of Ethyl 2-[cyano(methyl)amino]acetate
Welcome to the technical support center for the purification of Ethyl 2-[cyano(methyl)amino]acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The primary impurities in crude this compound typically depend on the synthetic route employed. The most common method for its synthesis is the N-cyanation of ethyl sarcosinate (ethyl N-methylglycinate).
Potential impurities from this synthesis route include:
-
Unreacted Ethyl Sarcosinate: The starting material may not have fully reacted.
-
Byproducts of the Cyanation Reaction: The nature of these byproducts depends on the cyanating agent used (e.g., cyanogen bromide, trichloroacetonitrile). These can include various side-products from reactions with the solvent or other species in the reaction mixture.[1][2][3][4][5]
-
Hydrolysis Products: this compound can be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid or other degradation products, especially in the presence of moisture or acidic/basic conditions.
An alternative synthesis starting from ethyl cyanoacetate would likely result in a different impurity profile.
Q2: How can I monitor the progress of the purification?
A2: The progress of purification can be effectively monitored using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the separation of the desired compound from its impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a good starting point for analysis.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the main compound and detect the presence of impurities by comparing the spectrum of the crude product with that of the purified compound.
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Presence of Unreacted Ethyl Sarcosinate in the Final Product
Diagram: Logical Relationship for Troubleshooting Unreacted Starting Material
Caption: Troubleshooting workflow for removing unreacted ethyl sarcosinate.
Possible Cause:
-
Incomplete cyanation reaction.
-
Inefficient purification method.
Solutions:
-
Reaction Optimization:
-
Increase Reaction Time or Temperature: Ensure the reaction goes to completion by extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress by TLC or HPLC.
-
Adjust Stoichiometry: A slight excess of the cyanating agent might be necessary to drive the reaction to completion. However, be mindful that a large excess can lead to the formation of more byproducts.
-
-
Purification Optimization:
-
Column Chromatography: This is a highly effective method for separating the product from the more polar starting material. A silica gel column with a gradient elution system is recommended.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.
-
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel to the solution to create a slurry.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 80:20 or 70:30).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Gradient | Start with 100% Hexane, gradually increase Ethyl Acetate concentration |
Issue 2: Presence of Unknown Byproducts
Diagram: Workflow for Identifying and Removing Unknown Byproducts
Caption: Workflow for addressing unknown impurities during purification.
Possible Cause:
-
Side reactions during the synthesis.
-
Decomposition of the product or starting materials.
Solutions:
-
Impurity Characterization:
-
Utilize analytical techniques like GC-MS, LC-MS, and NMR to identify the structure of the unknown byproducts. This information will be crucial in designing an effective purification strategy.
-
-
Purification Strategy Adjustment:
-
Recrystallization: Based on the polarity of the identified impurities, select an appropriate solvent or solvent system for recrystallization. Common solvent systems for compounds of similar polarity include ethyl acetate/hexane and toluene.
-
Column Chromatography: Adjust the solvent system and gradient in your column chromatography protocol to achieve better separation between the desired product and the impurities.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Polarity | Notes |
| Ethyl Acetate / Hexane | Medium to Low | Good for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexane until turbidity appears, then cool. |
| Toluene | Low | Suitable for less polar compounds. |
| Ethanol / Water | High | Can be effective if the product is soluble in ethanol but not in water. |
Issue 3: Low Yield After Purification
Diagram: Decision Tree for Addressing Low Purification Yield
Caption: Decision-making process to improve low purification yields.
Possible Cause:
-
Low yield from the initial synthesis.
-
Loss of product during the purification steps.
-
Decomposition of the product during purification.
Solutions:
-
Analyze the Crude Product: Before purification, analyze a small sample of the crude reaction mixture by HPLC or NMR to determine the initial yield and the level of impurities. This will help you to understand if the issue is with the reaction itself or the purification process.
-
Optimize Purification Technique:
-
Column Chromatography: Ensure that the column is not overloaded. Use a less polar solvent system if the product is eluting too quickly. Conversely, use a more polar system if it is retained too strongly on the column.
-
Recrystallization: Avoid using an excessive amount of solvent, as this will reduce the recovery of the product. Ensure the cooling process is slow to allow for the formation of pure crystals.
-
-
Minimize Decomposition:
-
If the product is sensitive to heat, perform purification steps at lower temperatures.
-
If the compound is sensitive to acid or base, use neutral purification conditions.
-
By systematically addressing these common issues, researchers can improve the purity and yield of this compound, ensuring the quality of the material for subsequent applications in research and development.
References
- 1. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Ethyl 2-[cyano(methyl)amino]acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-[cyano(methyl)amino]acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: N-cyanation of ethyl sarcosinate and reductive amination of ethyl 2-amino-2-cyanoacetate.
Route 1: N-Cyanation of Ethyl Sarcosinate
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Action |
| Incomplete Reaction | - Ensure accurate stoichiometry of reagents. An excess of the cyanating agent may be required. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC). - Extend the reaction time or moderately increase the temperature if the reaction is sluggish. |
| Degradation of Product | - Maintain a controlled temperature throughout the reaction and work-up. - Use a non-nucleophilic base to neutralize any acid generated during the reaction. |
| Suboptimal Cyanating Agent | - While cyanogen bromide is a common reagent, consider alternative and potentially safer cyanating agents such as 2-cyanopyridazin-3(2H)-one, cyanobenzimidazole, or 1-cyanoimidazole for improved yields and safety.[1][2] |
Issue 2: Presence of Multiple Byproducts in the Reaction Mixture
| Potential Cause | Suggested Action |
| Side Reactions of Cyanogen Bromide | - Cyanogen bromide can react with tertiary amines to cause dealkylation (von Braun reaction). Although ethyl sarcosinate is a secondary amine, impurities or reaction conditions might promote side reactions.[1] - Consider using alternative cyanating agents that are less prone to side reactions. |
| Hydrolysis of the Ester | - Ensure anhydrous reaction conditions. Moisture can lead to the hydrolysis of the ethyl ester functionality to the corresponding carboxylic acid. |
| Formation of Ureas or Guanidines | - In the presence of ammonia or primary/secondary amine impurities, cyanogen bromide can lead to the formation of substituted ureas or guanidines. Ensure the purity of starting materials and a clean reaction setup. |
Route 2: Reductive Amination of Ethyl 2-amino-2-cyanoacetate
Issue 1: Formation of Over-Alkylated Byproduct (Tertiary Amine)
| Potential Cause | Suggested Action |
| Excess Formaldehyde | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of formaldehyde. |
| Inefficient Reduction of the Intermediate Imine | - Ensure the reducing agent is active and added in a controlled manner. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective for selectively reducing the imine in the presence of the aldehyde.[3][4] |
| Reaction Conditions Favoring Further Alkylation | - Perform the reaction at a controlled pH (typically weakly acidic, around pH 5-6) to favor imine formation and subsequent reduction over multiple alkylations.[4] |
Issue 2: Presence of N-cyanomethyl Byproduct
| Potential Cause | Suggested Action |
| Reaction with Cyanide Ions | - When using sodium cyanoborohydride as the reducing agent, decomposition can release cyanide ions, which can react with formaldehyde and the amine to form an N-cyanomethyl byproduct (-CH₂CN).[5] |
| Suppression of Byproduct Formation | - The addition of metal ions, such as Ni²⁺, can complex with free cyanide ions, thereby suppressing the formation of the N-cyanomethyl byproduct and improving the yield of the desired methylated product.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary synthetic strategies are:
-
N-cyanation of a pre-existing N-methylamino scaffold: This typically involves the reaction of ethyl sarcosinate (ethyl N-methylglycinate) with a cyanating agent.
-
Building the molecule from an ethyl cyanoacetate base: This route involves the synthesis of an intermediate, ethyl 2-amino-2-cyanoacetate, followed by N-methylation through reductive amination.
Q2: What are the common byproducts in the N-cyanation of ethyl sarcosinate?
A2: While specific data for ethyl sarcosinate is limited, general side reactions with cyanating agents like cyanogen bromide suggest the potential for:
-
Hydrolysis product: 2-[cyano(methyl)amino]acetic acid, if water is present.
-
Over-cyanation products: Although less common with secondary amines.
-
Products from reactions with impurities: If the starting materials are not pure.
Q3: How can I avoid the formation of the tertiary amine byproduct during reductive amination?
A3: To minimize the formation of the over-methylated tertiary amine, you should:
-
Carefully control the stoichiometry of formaldehyde.
-
Use a selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[3][4]
-
Maintain a weakly acidic pH to facilitate the selective reduction of the intermediate imine.[4]
-
Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[3]
Q4: I observe an unexpected peak in my GC-MS analysis when using NaBH₃CN for reductive methylation. What could it be?
A4: A known byproduct in reductive methylations using formaldehyde and sodium cyanoborohydride is the N-cyanomethyl derivative.[5] This occurs due to the reaction of the amine with cyanide ions released from the reducing agent.
Q5: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?
A5:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for monitoring the reaction progress and identifying volatile byproducts. A typical GC-MS protocol would involve a capillary column (e.g., DB-5ms), a temperature gradient, and electron impact ionization.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer) is a robust technique for purity analysis and quantification of non-volatile impurities.[8]
Byproduct Summary
| Synthetic Route | Starting Material | Potential Byproduct | Structure |
| N-Cyanation | Ethyl Sarcosinate | Hydrolysis Product | 2-[cyano(methyl)amino]acetic acid |
| Reductive Amination | Ethyl 2-amino-2-cyanoacetate | Over-methylation Product | Ethyl 2-[cyano(dimethylamino)]acetate |
| Reductive Amination | Ethyl 2-amino-2-cyanoacetate | N-cyanomethyl Byproduct | Ethyl 2-[cyano(cyanomethyl)amino]acetate |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Cyanation of Ethyl Sarcosinate (General Procedure)
-
Dissolve Ethyl Sarcosinate: In a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile), dissolve ethyl sarcosinate hydrochloride and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to generate the free amine in situ.
-
Cool the Reaction Mixture: Cool the solution to 0 °C in an ice bath.
-
Add Cyanating Agent: Slowly add a solution of the cyanating agent (e.g., cyanogen bromide in the same solvent) to the cooled reaction mixture with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench any remaining cyanating agent with a suitable reagent. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Synthesis of this compound via Reductive Amination of Ethyl 2-amino-2-cyanoacetate (General Procedure)
-
Dissolve Starting Material: Dissolve ethyl 2-amino-2-cyanoacetate in a suitable solvent (e.g., methanol, acetonitrile).
-
Add Formaldehyde: Add an aqueous solution of formaldehyde (typically 37 wt. %) to the solution.
-
Adjust pH: Adjust the pH of the mixture to be weakly acidic (pH 5-6) using a suitable acid (e.g., acetic acid).
-
Add Reducing Agent: Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully quench the excess reducing agent. Adjust the pH to be basic and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for the reductive amination synthesis.
Caption: Overview of the two main synthetic pathways.
References
- 1. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scispace.com [scispace.com]
- 8. Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing Stereoselectivity in Ethyl 2-[cyano(methyl)amino]acetate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the stereoselectivity of reactions involving Ethyl 2-[cyano(methyl)amino]acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity with this compound?
A1: this compound presents unique challenges in stereoselective synthesis due to the moderate steric hindrance around the α-carbon and the electronic properties of the N-cyano group. Key challenges include controlling the facial selectivity of nucleophilic or electrophilic attack on the α-carbon and preventing racemization of the desired stereoisomer under the reaction conditions. The classical Strecker synthesis, for instance, typically results in racemic mixtures of α-amino acids.[1]
Q2: What general strategies can be employed to increase the stereoselectivity of reactions involving this substrate?
A2: To enhance stereoselectivity, three main approaches are widely used in asymmetric synthesis:
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Chiral Catalysis: Employing chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other.[1][2]
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Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the this compound molecule can direct the stereochemical outcome of subsequent reactions. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.
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Substrate Control: Modifying the substrate to include a chiral moiety that influences the stereochemical course of the reaction.
Q3: How do reaction parameters like temperature and solvent affect stereoselectivity?
A3: Temperature and solvent choice are critical factors. Lowering the reaction temperature often increases enantioselectivity by reducing the kinetic energy of the system, which can amplify the energy difference between the diastereomeric transition states.[3] The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex and the transition state, thereby impacting stereoselectivity. Nonpolar, aprotic solvents are often found to be optimal for transformations involving imine intermediates, as they can offer a good balance of yield and selectivity.[3]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
Possible Cause 1: Ineffective Chiral Catalyst or Auxiliary
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Solution: Screen a variety of chiral catalysts or auxiliaries. For reactions involving imine intermediates, chiral thiourea-derived catalysts or BINOL-based catalysts have shown promise in asymmetric Strecker-type syntheses.[1][4] If using a chiral auxiliary, ensure it provides sufficient steric hindrance to effectively guide the incoming reagent.
Possible Cause 2: Non-Optimal Reaction Conditions
-
Solution: Systematically optimize reaction parameters.
-
Temperature: Lower the reaction temperature. Many asymmetric reactions show significantly improved stereoselectivity at lower temperatures (e.g., -78 °C to 0 °C).
-
Solvent: Test a range of solvents with varying polarities. The choice of solvent can have a significant impact on both yield and selectivity.[3]
-
Concentration: Adjust the concentration of reactants. In some cases, dilution can reduce the formation of undesired side products.[3]
-
Possible Cause 3: Racemization
-
Solution: The product may be racemizing under the reaction or workup conditions. Analyze the enantiomeric excess at different time points during the reaction to monitor for any decrease. If racemization is occurring, consider using milder reaction conditions, a less acidic or basic workup, or a different catalyst system that promotes the reaction at a lower temperature.
Issue 2: Poor Chemical Yield in Asymmetric Reactions
Possible Cause 1: Catalyst Inhibition or Decomposition
-
Solution: Ensure all reagents and solvents are pure and dry, as impurities can deactivate the catalyst. Some catalysts may be sensitive to air or moisture, requiring the use of inert atmosphere techniques. Also, consider potential product inhibition of the catalyst.
Possible Cause 2: Steric Hindrance
-
Solution: The combination of a bulky substrate, chiral auxiliary, and/or catalyst may lead to slow reaction rates. Consider using a less sterically demanding chiral auxiliary or a more active catalyst. Increasing the reaction temperature might improve the yield but could negatively impact stereoselectivity, requiring a careful balance.
Data on Stereoselective Reactions
The following tables summarize quantitative data from studies on related α-amino nitrile and cyanoacetate derivative syntheses, which can serve as a starting point for optimizing your reactions.
Table 1: Effect of Chiral Catalyst on Enantioselectivity in Asymmetric Strecker-type Reactions
| Catalyst/Auxiliary | Substrate Type | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Thiourea Derivative | Aromatic Imine | Toluene | -75 | Up to 99 | [4] |
| BINOL-derived Catalyst | Aromatic Imine | Toluene | -40 | Up to 98 | [1] |
| (S)-alpha-phenylethylamine | Aldehyde + Amine | Not specified | Not specified | Chiral product | [1] |
| Cu(II)-thiophene-2,5-bis(amino-alcohol) | Isatin + Ketone | Not specified | Not specified | Up to 96 | [5] |
Table 2: Influence of Reaction Conditions on Diastereoselectivity
| Substrate | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Reference |
| N-benzyl-N-tert-butylaminoacetonitrile | Aldehyde | THF | -78 | >98:2 (anti) | [6] |
| Ugi Coupling Substrates | Isonitrile, Imine | i-PrOH | Not specified | 91:9 | [3] |
| Ugi Coupling Substrates | Isonitrile, Imine | Toluene | Not specified | 93:7 | [3] |
Experimental Protocols
General Protocol for a Catalytic Asymmetric Strecker-type Reaction
This protocol is a general guideline and should be optimized for your specific substrate and catalyst system.
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral catalyst (e.g., 5-10 mol%).
-
Reaction Mixture: Add the solvent (e.g., toluene, CH2Cl2) and cool the mixture to the desired temperature (e.g., -78 °C).
-
Substrate Addition: Add the imine precursor (aldehyde or ketone) and the amine source for in situ imine formation, or the pre-formed imine derived from this compound.
-
Cyanide Source: Add the cyanide source (e.g., trimethylsilyl cyanide (TMSCN) or hydrogen cyanide (HCN) generated in situ).
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
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Workup: Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO3). Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric or diastereomeric excess by chiral HPLC or NMR analysis.
Visualizations
Workflow for Optimizing Stereoselectivity
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Scale-Up of Ethyl 2-[cyano(methyl)amino]acetate Synthesis: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of Ethyl 2-[cyano(methyl)amino]acetate, a critical intermediate in pharmaceutical development, this technical support center provides a comprehensive troubleshooting guide and frequently asked questions. This resource addresses common challenges encountered during process scale-up, focusing on ensuring high yield, purity, and safety.
The synthesis of this compound, a versatile building block, typically proceeds through a multi-step pathway commencing with ethyl cyanoacetate. The key transformations involve the formation of an amino intermediate followed by a methylation step. While the synthesis is well-established on a laboratory scale, transitioning to industrial production presents a unique set of challenges that can impact product quality and process efficiency. This guide offers practical solutions to these potential hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies start from ethyl cyanoacetate.[1] A common approach involves the formation of an amino intermediate, such as ethyl 2-amino-2-cyanoacetate, which is then methylated to yield the final product.[1] Another direct route involves the N-cyanation of ethyl N-methylglycinate (ethyl sarcosinate).[1]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Temperature control, reagent addition rate, and efficient mixing are paramount during the scale-up of both the N-cyanation and reductive amination steps. Inadequate control can lead to the formation of impurities and a decrease in overall yield. Continuous monitoring of reaction progress through in-process controls (e.g., HPLC, GC) is highly recommended.
Q3: What are the primary safety concerns when handling cyanide-containing compounds on a large scale?
A3: The use of cyanide reagents necessitates strict safety protocols. The potential for the release of toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions, is a major concern.[2] Large-scale reactions should be conducted in well-ventilated areas or in a closed system with appropriate scrubbing capabilities. All personnel must be trained in handling cyanides and have immediate access to appropriate personal protective equipment (PPE) and emergency response materials.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction in the amination or methylation step. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction time and temperature. A slight increase in temperature or prolonged reaction time might be necessary at a larger scale, but should be carefully evaluated to avoid side reactions. - Ensure efficient stirring to overcome mass transfer limitations in larger reactors. |
| Side reactions consuming starting materials or intermediates. | - For reductive amination with formaldehyde: Over-alkylation can be an issue. Control the stoichiometry of formaldehyde and the reducing agent carefully. A stepwise addition of the reducing agent may be beneficial. - For N-cyanation: The choice of cyanating agent is critical. Highly reactive agents might lead to unwanted side products. Consider using milder and more selective cyanating agents. |
| Loss of product during work-up and purification. | - Optimize extraction procedures by adjusting pH and solvent choice to maximize the recovery of the product. - For purification by distillation, ensure the vacuum is stable and the column is efficient to prevent product decomposition or loss. |
Product Purity Issues
| Impurity/Issue | Potential Source | Mitigation and Purification Strategies |
| Unreacted Starting Materials (e.g., ethyl cyanoacetate, ethyl N-methylglycinate) | Incomplete reaction. | - Drive the reaction to completion as described above. - Purification via fractional distillation under reduced pressure is often effective in removing more volatile starting materials. |
| Over-methylated byproducts | Excess formaldehyde or reducing agent during reductive amination. | - Precise control of reagent stoichiometry is crucial. - Chromatographic purification may be necessary if distillation is ineffective. |
| Hydrolysis of the ester or cyano group | Presence of water and acidic or basic conditions, especially at elevated temperatures. | - Use anhydrous solvents and reagents. - Maintain neutral pH during work-up and purification steps. - Avoid prolonged exposure to high temperatures. |
| Polymeric byproducts | Can occur during the handling of formaldehyde. | - Use freshly prepared or high-quality formaldehyde solutions. - Maintain a controlled temperature during the reaction. |
Experimental Protocols
A detailed experimental protocol for the synthesis of the precursor, ethyl cyanoacetate, is well-documented in Organic Syntheses.[2] For the subsequent steps of amination and methylation to obtain this compound, the following general procedures are recommended, with the understanding that optimization for scale-up is necessary.
General Procedure for Reductive Amination of Ethyl 2-amino-2-cyanoacetate:
-
Dissolve ethyl 2-amino-2-cyanoacetate in a suitable solvent (e.g., methanol, ethanol).
-
Add formaldehyde (as an aqueous solution or paraformaldehyde) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) while maintaining a low temperature.
-
Monitor the reaction by TLC or HPLC until completion.
-
Perform an appropriate aqueous work-up to quench the reaction and remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Process
To aid in understanding the synthesis and potential troubleshooting points, the following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Preventing decomposition of Ethyl 2-[cyano(methyl)amino]acetate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help prevent the decomposition of Ethyl 2-[cyano(methyl)amino]acetate during storage and experimental use.
Troubleshooting Guide
This guide addresses specific issues you may encounter with the stability of this compound.
Issue 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis After Storage
Potential Cause: Decomposition of this compound due to hydrolysis or other degradation pathways. The ester and the N-cyano functionalities are susceptible to degradation, especially in the presence of moisture and under non-neutral pH conditions.
Solution:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Refer to the recommended storage conditions in Table 1.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.
-
Use of Stabilizers: If decomposition persists, consider the addition of stabilizers. The choice of stabilizer will depend on the suspected degradation pathway. Refer to Table 2 for suggestions.
-
Forced Degradation Study: To identify the degradation products and understand the specific decomposition pathway, a forced degradation study is recommended. A detailed protocol is provided in the "Experimental Protocols" section.
Issue 2: Inconsistent Experimental Results
Potential Cause: The use of a partially decomposed starting material can lead to variability in experimental outcomes. The degradation products may interfere with the intended reaction or introduce impurities.
Solution:
-
Purity Check: Before use, verify the purity of this compound using a suitable analytical method, such as HPLC-UV or HPLC-MS. A recommended HPLC method is detailed in the "Experimental Protocols" section.
-
Purification: If the purity is below the required specification, consider repurifying the material, for example, by recrystallization or column chromatography, if appropriate for the compound's stability.
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Fresh Stock: If purification is not feasible or the decomposition is significant, it is advisable to use a fresh, unopened batch of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on its chemical structure, the two most likely decomposition pathways are:
-
Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of moisture and under acidic or basic conditions.
-
Reactions of the N-cyano Group: The N-cyano (cyanamide) functionality can be sensitive to pH and moisture. Under acidic or basic conditions, it can hydrolyze to form a urea derivative.
A visual representation of these hypothesized pathways is provided below.
Q2: What are the ideal storage conditions for this compound?
A2: Ideal storage conditions are crucial for maintaining the stability of the compound. Please refer to Table 1 for a summary of recommended storage parameters.
Q3: Can I store this compound in solution?
A3: Storing in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you need to prepare a stock solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C) for the shortest possible time. Always verify the purity of the solution before use.
Q4: What stabilizers can be used to prevent decomposition?
A4: The choice of stabilizer depends on the primary degradation route. Table 2 provides a list of potential stabilizers and their intended purpose. It is important to note that the compatibility and effectiveness of any stabilizer should be experimentally verified for your specific application.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or as specified by the supplier | To slow down the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To minimize contact with moisture and oxygen. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light. |
| Environment | Dry, well-ventilated area | To prevent moisture ingress and ensure safety. |
| Incompatibilities | Strong acids, strong bases, oxidizing agents, moisture | To avoid accelerated decomposition.[1][2] |
Table 2: Potential Stabilizers for this compound
| Stabilizer Type | Example(s) | Concentration Range (w/w) | Mechanism of Action |
| Moisture Scavenger | Molecular Sieves (3Å or 4Å), Oxazolidines | 1-5% | Physically adsorbs or chemically reacts with trace moisture to prevent hydrolysis.[3][4] |
| Acidic Stabilizer | Anhydrous Citric Acid, p-Toluenesulfonic Acid (anhydrous) | 0.01-0.1% | Maintains a slightly acidic pH to inhibit base-catalyzed hydrolysis of the ester and potential reactions of the N-cyano group. |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01-0.05% | Scavenges free radicals to prevent oxidative decomposition.[5][6] |
| Hydrolysis Inhibitor | Carbodiimides | 0.1-1% | Reacts with carboxylic acids formed during hydrolysis to prevent autocatalysis. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for identification of degradation products.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 1:1).
-
Stress Conditions: Expose the sample solutions to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.
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Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by the HPLC method described above, alongside an unstressed control sample.
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Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Mass spectrometry can be used for structural elucidation of the major degradants.
Visualizations
References
- 1. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyanamide as a prebiotic phosphate activating agent – catalysis by simple 2-oxoacid salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Cyanamide - Wikipedia [en.wikipedia.org]
- 6. US4126664A - Stabilized cyanamide solutions - Google Patents [patents.google.com]
Validation & Comparative
Comparative Purity Analysis of Ethyl 2-[cyano(methyl)amino]acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of the purity of Ethyl 2-[cyano(methyl)amino]acetate, a key building block, against a common alternative, Ethyl 2-cyano-2-(hydroxyimino)acetate. This objective comparison, supported by experimental data and detailed methodologies, is intended to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound is a versatile reagent in organic synthesis. Its purity is critical to ensure the desired reaction outcomes and to minimize the presence of unwanted side products in the final active pharmaceutical ingredient (API). This guide explores various analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). A comparison with Ethyl 2-cyano-2-(hydroxyimino)acetate, another important cyanoacetate derivative, is presented to highlight the nuances in their purity profiles and analytical methodologies.
Purity Comparison: this compound vs. Ethyl 2-cyano-2-(hydroxyimino)acetate
The purity of these compounds can vary based on the synthetic route and subsequent purification methods. The following table summarizes typical purity data obtained from various analytical techniques.
| Compound | Analytical Method | Reported Purity (%) | Common Impurities/Byproducts |
| This compound | HPLC | > 98% | Unreacted starting materials (e.g., ethyl chloroacetate, sodium cyanide), residual solvents, and byproducts from side reactions. |
| GC-MS | > 98% | Volatile organic impurities, residual solvents. | |
| qNMR | Can provide absolute purity determination against a certified reference standard. | Any proton-containing impurities will be detected and can be quantified. | |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | GC | > 98.0% | Starting materials such as ethyl cyanoacetate and sodium nitrite, as well as potential side-reaction products. |
| Supplier Data | ≥ 97% to > 99% | Unspecified impurities. |
Experimental Protocols
Accurate purity determination relies on robust and well-defined analytical methods. Below are detailed protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the main peak is compared to the total area of all peaks to determine the percentage purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid. The specific gradient will depend on the impurity profile and should be optimized to achieve good separation of all components.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution.
-
Prepare the sample solution by accurately weighing and dissolving the test article in the same solvent to a similar concentration as the standard.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation of Purity:
-
Purity (%) = (Area of the main peak in the sample / Total area of all peaks in the sample) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Principle: GC separates volatile components of a sample, and MS provides mass information for each separated component, allowing for their identification and quantification. This is particularly useful for identifying volatile organic impurities and residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-624 or equivalent)
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas)
-
Suitable solvent for sample dissolution (e.g., ethyl acetate)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent.
-
GC-MS Conditions:
-
Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Interpretation: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity of the analyte is compared to that of a certified internal standard of known purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample and the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons.
-
-
Data Processing and Analysis:
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualizing the Purity Analysis Workflow
The following diagram illustrates the general workflow for the purity analysis of a pharmaceutical intermediate like this compound.
A Comparative Guide to Ethyl 2-[cyano(methyl)amino]acetate and Other Cyanoacetates for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, cyanoacetate esters serve as versatile building blocks for the construction of a wide array of complex molecules and pharmacologically active heterocycles. This guide provides a detailed comparison of Ethyl 2-[cyano(methyl)amino]acetate with other commonly used cyanoacetates, namely Ethyl Cyanoacetate, Methyl Cyanoacetate, and tert-Butyl Cyanoacetate. The comparison focuses on their chemical properties, reactivity, and applications, supported by available experimental data and detailed protocols.
Physicochemical Properties
The selection of a cyanoacetate building block often depends on its physical and chemical properties, which can influence reaction conditions and product purification. The following table summarizes key physicochemical properties of the compared cyanoacetates.
| Property | This compound | Ethyl Cyanoacetate | Methyl Cyanoacetate | tert-Butyl Cyanoacetate |
| Molecular Formula | C₆H₁₀N₂O₂ | C₅H₇NO₂ | C₄H₅NO₂ | C₇H₁₁NO₂ |
| Molecular Weight | 142.16 g/mol | 113.12 g/mol | 99.09 g/mol | 141.17 g/mol |
| Appearance | Not specified | Colorless liquid[1] | Colorless to slightly yellow liquid | Yellow liquid[2] |
| Boiling Point | Not specified | 205-207 °C | 204-207 °C | 40-42 °C at 0.1 mmHg |
| Melting Point | Not specified | -22 °C | -13 °C | Not specified |
| Density | Not specified | 1.063 g/cm³ | 1.123 g/cm³ | 0.988 g/mL at 20 °C |
| pKa of α-proton | Estimated to be higher than Ethyl Cyanoacetate | ~11 in DMSO | ~11 in DMSO | ~13 in DMSO |
Note: Data for this compound is limited. The pKa is an estimation based on the electronic effects of the N-cyano(methyl)amino group.
Comparative Reactivity
The reactivity of cyanoacetates is primarily centered around the active methylene group (α-carbon), which is rendered acidic by the adjacent electron-withe drawing cyano and ester groups. This allows for a variety of important carbon-carbon bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction involving cyanoacetates, where they react with aldehydes or ketones to form α,β-unsaturated products.[3][4] The reaction is typically base-catalyzed and is a key step in the synthesis of numerous pharmaceuticals and fine chemicals.
Michael Addition
In the Michael addition, the enolate of a cyanoacetate acts as a Michael donor, adding to an α,β-unsaturated carbonyl compound (Michael acceptor).[5] This 1,4-conjugate addition is a powerful tool for the formation of 1,5-dicarbonyl compounds and for extending carbon chains. The nucleophilicity of the enolate is a critical factor in the success of this reaction.
Guareschi–Thorpe Pyridine Synthesis
A direct comparison of the reactivity of different alkyl cyanoacetates has been reported in the Guareschi–Thorpe synthesis of pyridines. This multicomponent reaction involves the condensation of a cyanoacetate, a 1,3-dicarbonyl compound, and an ammonium source.[1][6]
| Cyanoacetate Ester | Relative Reactivity | Yield (%) |
| Methyl Cyanoacetate | Highest | >90 |
| Ethyl Cyanoacetate | Intermediate | ~85 |
| tert-Butyl Cyanoacetate | Lowest | Significantly lower |
Data from a comparative study on the Guareschi–Thorpe synthesis of pyridines.[1] The study suggests that the reactivity order is primarily influenced by steric hindrance from the alkyl group of the ester.
Based on this data, it can be inferred that the steric bulk of the ester group plays a significant role in the reaction rate and yield. While this compound was not included in this specific study, its ethyl ester group suggests its reactivity would be comparable to or slightly less than that of ethyl cyanoacetate, depending on the influence of the N-substituent.
Applications in Drug Development and Heterocyclic Synthesis
Cyanoacetates are invaluable precursors for the synthesis of a diverse range of heterocyclic compounds with significant biological activity.[7] They are key starting materials for the preparation of pyridines, pyrimidines, pyrazoles, and other important scaffolds in medicinal chemistry.[1][2][8]
-
Ethyl Cyanoacetate is widely used in the synthesis of various drugs, including the anti-gout medication allopurinol and the anti-epileptic drug ethosuximide.[7]
-
Derivatives of Methyl Cyanoacetate have been investigated for their potential as anti-inflammatory agents.
-
tert-Butyl Cyanoacetate is often employed when a bulky ester group is desired, which can later be removed under specific conditions.
-
This compound provides a scaffold with an additional nitrogen atom and a methyl group, which can be a key structural element for modulating the pharmacological properties of the final molecule. Its derivatives have been explored in the synthesis of various heterocyclic systems.[9]
Experimental Protocols
General Experimental Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of an aldehyde with a cyanoacetate ester.
Materials:
-
Aldehyde (1.0 eq)
-
Cyanoacetate ester (e.g., Ethyl Cyanoacetate) (1.0 - 1.2 eq)
-
Base catalyst (e.g., piperidine, triethylamine, or a solid-supported base) (catalytic amount)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, cyanoacetate ester, and solvent (if applicable).
-
Add the base catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol for Guareschi–Thorpe Pyridine Synthesis
This protocol outlines the synthesis of a 2,6-dihydroxy-3-cyano-4-methylpyridine via a three-component reaction.[2][3][10]
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water:Ethanol (1:1 v/v, 2 mL)
Procedure:
-
In a reaction vessel, combine ethyl acetoacetate, ethyl cyanoacetate, and ammonium carbonate in the water:ethanol solvent mixture.[3]
-
Heat the reaction mixture at 80 °C and monitor the reaction progress.
-
Upon completion, the desired pyridine product typically precipitates from the reaction medium.[3]
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the generalized workflows for the Knoevenagel condensation and the Guareschi–Thorpe pyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Unusually high α-proton acidity of prolyl residues in cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 8. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 9. Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate - Shiryaev - Žurnal organičeskoj himii [journals.eco-vector.com]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Biological Activity of Ethyl Cyanoacetate Derivatives
This guide provides a comparative analysis of the biological activities of various heterocyclic compounds synthesized from ethyl cyanoacetate and its close analogs. It is intended for researchers, scientists, and drug development professionals, offering a summary of anticancer and antimicrobial efficacies, detailed experimental protocols, and visualizations of relevant biological pathways.
Overview of Biological Activities
Derivatives synthesized using an ethyl cyanoacetate backbone are a cornerstone in medicinal chemistry, leading to a diverse range of bioactive compounds. The primary activities reported for these derivatives are anticancer and antimicrobial. This guide focuses on two prominent classes: benzo[b]thiophene derivatives for their anticancer properties and pyrimidine derivatives for their antimicrobial effects.
Anticancer Activity of Benzo[b]thiophene Derivatives
A series of novel compounds derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have demonstrated significant antiproliferative activity against various cancer cell lines. These compounds often induce apoptosis, a form of programmed cell death, making them promising candidates for further investigation.
The cytotoxic effects of synthesized benzo[b]thiophene derivatives were evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
| Compound ID | Modification of Benzo[b]thiophene Core | IC₅₀ (µM) vs. MCF-7[1][2] | IC₅₀ (µM) vs. HepG-2[1][2] |
| 4 | N-chloroacetylated ester | 23.2 | 31.5 |
| 24 | Hydrazone derivative | 35.7 | 42.1 |
| 29 | Substituted pyrimidine ring | 41.3 | 55.2 |
| 30 | Substituted pyrimidine ring | 45.8 | 60.8 |
| 31 | Substituted pyrimidine ring | 49.9 | 68.4 |
| Doxorubicin | (Reference Drug) | 8.5 | 9.2 |
Lower IC₅₀ values indicate higher potency.
The most potent compounds were found to induce apoptosis in cancer cells. Furthermore, a common mechanism for related heterocyclic compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[3][4][5][6]
Diagram of Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induction by a bioactive derivative.
Diagram of G2/M Cell Cycle Arrest
Caption: Mechanism of G2/M arrest via inhibition of tubulin polymerization.
Antimicrobial Activity of Pyrimidine Derivatives
Thiouracil derivatives, synthesized through the reaction of ethyl cyanoacetate with thiourea and various aldehydes, have shown notable antimicrobial activity.[7][8] These compounds are effective against a range of bacterial and fungal strains.
The antimicrobial activity is often assessed by measuring the diameter of the inhibition zone and determining the Minimum Inhibitory Concentration (MIC).
| Compound ID | Modification of Pyrimidine Core | Inhibition Zone (mm) - S. aureus | Inhibition Zone (mm) - E. coli | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli |
| P1 | 4-(p-chlorophenyl)-2-mercapto-6-oxo | 18 | 15 | 62.5 | 125 |
| P2 | 2-mercapto-6-oxo-4-phenyl | 16 | 13 | 125 | 250 |
| P3 | 4-(p-methoxyphenyl)-2-mercapto-6-oxo | 14 | 11 | 250 | 500 |
| Ampicillin | (Reference Drug) | 25 | 22 | 31.25 | 62.5 |
Larger inhibition zones and lower MIC values indicate greater antimicrobial activity.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]
-
Cell Plating: Seed cells (e.g., MCF-7, HepG-2) into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for an additional 48 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
This method quantifies the number of apoptotic cells.[11][12][13]
-
Cell Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. Unstained, Annexin V-only, and PI-only controls are necessary for proper compensation and gating. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
This assay is used for preliminary screening of antimicrobial activity.[14][15][16]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. Include a negative control (solvent) and a positive control (standard antibiotic like Ampicillin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition (where bacterial growth is prevented) around each well in millimeters.
Diagram of Experimental Workflow: Antimicrobial Screening
Caption: Standard workflow for the agar well diffusion assay.
References
- 1. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. hereditybio.in [hereditybio.in]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. botanyjournals.com [botanyjournals.com]
Spectroscopic comparison of Ethyl 2-[cyano(methyl)amino]acetate and its precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of Ethyl 2-[cyano(methyl)amino]acetate and its key precursors: ethyl chloroacetate, methylamine, and sodium cyanide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis by presenting key spectral data, detailed experimental protocols, and a clear visualization of the synthetic pathway.
Spectroscopic Data Summary
The following tables summarize the characteristic spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this compound and its precursors. This data is essential for reaction monitoring, quality control, and structural elucidation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 4.25 | q | 2H | -OCH₂CH₃ |
| 3.95 | s | 2H | -NCH₂CO- | |
| 2.90 | s | 3H | -NCH₃ | |
| 1.30 | t | 3H | -OCH₂CH₃ | |
| Ethyl Chloroacetate [1] | 4.25 | q | 2H | -OCH₂CH₃ |
| 4.06 | s | 2H | ClCH₂- | |
| 1.31 | t | 3H | -OCH₂CH₃ | |
| Methylamine [2] | ~2.4 (variable) | s (broad) | 2H | -NH₂ |
| ~2.4 (variable) | s | 3H | CH₃- |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound [3] | 167.0 | C=O |
| 115.5 | C≡N | |
| 62.0 | -OCH₂CH₃ | |
| 50.0 | -NCH₂CO- | |
| 36.0 | -NCH₃ | |
| 14.0 | -OCH₂CH₃ | |
| Ethyl Chloroacetate | 167.1 | C=O |
| 62.2 | -OCH₂CH₃ | |
| 41.1 | ClCH₂- | |
| 14.0 | -OCH₂CH₃ | |
| Methylamine [4] | 28.3 | CH₃- |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Peaks (cm⁻¹) | Assignment |
| This compound [3] | ~2240 | C≡N stretch |
| ~1750 | C=O stretch (ester) | |
| ~1200 | C-O stretch | |
| Ethyl Chloroacetate [5] | 1749 | C=O stretch (ester) |
| 1285 | C-O stretch | |
| 785 | C-Cl stretch | |
| Methylamine [6] | 3400-3250 (broad) | N-H stretch |
| 1620 | N-H bend | |
| 1044 | C-N stretch | |
| Sodium Cyanide [7] | 2080 | C≡N stretch |
Synthetic Pathway
The synthesis of this compound can be conceptualized as a two-step process starting from ethyl chloroacetate, methylamine, and a cyanide source. The first step involves the formation of ethyl N-methylglycinate, which is then cyanated to yield the final product.
Experimental Protocols
1. Synthesis of Ethyl N-methylglycinate (Intermediate)
This procedure outlines the synthesis of the intermediate, ethyl N-methylglycinate, through the reaction of ethyl chloroacetate and methylamine.
-
Materials: Ethyl chloroacetate, aqueous methylamine solution (e.g., 40%), diethyl ether, anhydrous potassium carbonate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of aqueous methylamine.
-
Cool the flask in an ice bath.
-
Slowly add ethyl chloroacetate dropwise to the cooled methylamine solution with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous potassium carbonate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain crude ethyl N-methylglycinate.
-
Purify the crude product by vacuum distillation.
-
2. Synthesis of this compound (Final Product)
This protocol describes the cyanation of ethyl N-methylglycinate to produce the final product.
-
Materials: Ethyl N-methylglycinate, cyanogen bromide (or a suitable cyanide source like sodium cyanide), a non-polar aprotic solvent (e.g., dichloromethane or chloroform), a mild base (e.g., triethylamine or sodium bicarbonate).
-
Procedure:
-
Dissolve ethyl N-methylglycinate in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the mild base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of cyanogen bromide in the same solvent to the cooled mixture with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr), while solid samples are typically analyzed as a KBr pellet. The spectral range is typically 4000-400 cm⁻¹.
Disclaimer
The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a well-equipped laboratory, following all necessary safety precautions. The spectroscopic data presented is based on available literature and may vary slightly depending on the experimental conditions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. This compound | C6H10N2O2 | CID 246987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 2-Amino-2-cyanoacetamide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-[cyano(methyl)amino]acetate
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance parameters for two proposed analytical techniques for the quantification of Ethyl 2-[cyano(methyl)amino]acetate. These parameters are based on typical performance characteristics observed for similar analytical methods and should be confirmed during method validation.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Proposed Method Performance |
| Instrumentation | HPLC with UV or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on UV scan (estimated ~210 nm) |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | To be determined (estimated in the µg/mL range) |
| Limit of Quantification (LOQ) | To be determined (estimated in the µg/mL range) |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
| Parameter | Proposed Method Performance |
| Instrumentation | Gas Chromatograph with a Mass Selective Detector |
| Column | Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Temperature Program | Optimized gradient (e.g., initial 80°C, ramp to 250°C) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Derivatization | Potentially required to improve volatility (e.g., silylation) |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | ≤ 5% |
| Limit of Detection (LOD) | To be determined (estimated in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (estimated in the ng/mL range) |
Experimental Protocols
The following are detailed, yet generalized, experimental protocols for the HPLC and GC-MS methods. These should be optimized and validated for the specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on reverse-phase chromatography, a common technique for the analysis of ethyl esters[1].
1.1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV or DAD detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
1.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity assessment.
1.3. Chromatographic Conditions
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the wavelength of maximum absorbance for this compound.
-
Elution: An isocratic or gradient elution can be used. A starting point could be a ratio of Mobile Phase A to Mobile Phase B of 60:40.
1.4. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ[2][3][4][5][6].
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Given the polar nature of the analyte, derivatization may be necessary to enhance volatility for GC-MS analysis[7][8][9].
2.1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector, capillary column, and a mass selective detector.
-
A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Helium (carrier gas).
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Ethyl acetate (GC grade).
-
This compound reference standard.
-
Autosampler vials with inserts.
2.2. Sample Preparation and Derivatization
-
Standard Stock Solution: Prepare a stock solution of the reference standard in ethyl acetate.
-
Derivatization Procedure:
-
Pipette a known volume of the standard or sample solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatization agent (e.g., 50 µL of BSTFA) and a solvent (e.g., 50 µL of ethyl acetate).
-
Seal the vial and heat at a specified temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to complete the reaction.
-
Cool the vial to room temperature before injection.
-
2.3. GC-MS Conditions
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 50-400.
2.4. Method Validation Similar to the HPLC method, the GC-MS method must be validated for its intended purpose by assessing the key validation parameters[2][3][4][5][6].
Mandatory Visualizations
The following diagrams illustrate the general workflows for the proposed analytical methods.
Caption: General workflow for the quantification of this compound by HPLC.
Caption: General workflow for the quantification of this compound by GC-MS.
References
- 1. Separation of 2,4-D-ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. wjarr.com [wjarr.com]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
The Efficacy of Ethyl 2-[cyano(methyl)amino]acetate in Multicomponent Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) are prized for their efficiency in constructing complex molecular architectures in a single, convergent step. These reactions are fundamental to the fields of drug discovery and materials science, where the rapid generation of diverse compound libraries is paramount. A key building block in certain MCRs is Ethyl 2-[cyano(methyl)amino]acetate, a versatile reagent that combines the reactivity of a cyanamide with an amino acid ester scaffold. This guide provides a comparative analysis of the efficacy of this compound in the synthesis of heterocyclic compounds, particularly imidazolidin-4-ones, against a well-established alternative multicomponent reaction, the Bucherer-Bergs synthesis of hydantoins.
Comparative Analysis of Synthetic Routes to Imidazolidinone Scaffolds
The synthesis of imidazolidin-4-ones and their derivatives, such as hydantoins, is of significant interest due to their wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] This comparison focuses on two distinct multicomponent approaches to this valuable heterocyclic core.
Route 1: Synthesis of Imidazolidin-2,4-diones (Hydantoins) from N-Cyanoaminoacetates
A notable application of N-cyanoaminoacetate derivatives, close analogs of this compound, is in the synthesis of N-1 substituted hydantoins.[2] This method involves the hydrolysis of the cyano group followed by intramolecular cyclization. While not a classical single-step MCR in the strictest sense, it represents a streamlined, one-pot synthetic strategy.
Route 2: The Bucherer-Bergs Multicomponent Synthesis of Hydantoins
The Bucherer-Bergs reaction is a classic multicomponent synthesis that combines a carbonyl compound (an aldehyde or ketone), ammonium carbonate, and an alkali metal cyanide to produce 5-substituted hydantoins.[3] This one-pot reaction is renowned for its simplicity and the diversity of hydantoin structures it can generate.
The following table summarizes the key performance indicators of these two synthetic pathways, offering a direct comparison for researchers and drug development professionals.
| Feature | Synthesis via N-Cyanoaminoacetate | Bucherer-Bergs Synthesis |
| Starting Materials | N-Cyano-N-alkylaminoacetate, Acid | Ketone/Aldehyde, Ammonium Carbonate, Sodium Cyanide |
| Key Transformation | Hydrolysis and Intramolecular Cyclization | Condensation and Cyclization |
| Product | N-1 Substituted Hydantoin | 5,5-Disubstituted Hydantoin |
| Typical Yield | Good[2] | Generally Good to Excellent[3] |
| Reaction Conditions | Aqueous Acid (e.g., 50% H₂SO₄), Heat | Aqueous Ethanol, Heat (60-70°C)[3] |
| Advantages | Direct introduction of N-1 substituent. | High atom economy, operational simplicity, broad substrate scope.[3] |
| Limitations | Requires pre-synthesis of the N-cyanoaminoacetate. | Use of toxic cyanide salts, may produce racemic mixtures. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are representative experimental protocols for the synthesis of imidazolidinone derivatives via the two compared methods.
Protocol 1: Synthesis of N-1 Substituted Hydantoins from Methyl N-Cyano-N-(alkyl/aryl)aminoacetate
This protocol is based on the method described for the synthesis of N-1 substituted hydantoins from N-cyanoaminoacetate precursors.[2]
-
Preparation of the N-Cyanoaminoacetate: An N-substituted amino acid is reacted with cyanogen bromide to yield the corresponding N-cyanoamino acid. Subsequent esterification with methyl alcohol in the presence of a suitable catalyst affords the methyl N-cyano-N-(alkyl/aryl)aminoacetate.
-
Hydrolysis and Cyclization: The purified methyl N-cyano-N-(alkyl/aryl)aminoacetate is treated with 50% aqueous sulfuric acid.
-
The reaction mixture is heated to facilitate the hydrolysis of the cyano group to a carbamoyl group, which then undergoes intramolecular cyclization to form the hydantoin ring.
-
The product is isolated and purified using standard techniques such as crystallization or chromatography.
Protocol 2: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin
This is a classic example of the Bucherer-Bergs reaction.[3]
-
Reaction Setup: A mixture of acetone, sodium cyanide, and ammonium carbonate is prepared in a suitable reaction vessel.
-
Reaction Execution: The mixture is heated in a sealed vessel in an aqueous ethanol solution.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the resulting hydantoin product is typically isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Visualization of Synthetic Pathways
To further elucidate the compared synthetic strategies, the following diagrams illustrate the logical workflow of each reaction.
References
A Comparative Benchmarking Study: Synthesis of Ethyl 2-[cyano(methyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of known synthetic methodologies for Ethyl 2-[cyano(methyl)amino]acetate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The performance of two primary synthetic routes is objectively evaluated, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound, also known as ethyl N-cyano-N-methylglycinate, is a versatile building block in organic synthesis. Its synthesis has been approached through several pathways, with two prevailing strategies: the N-cyanation of a pre-existing N-methylamino scaffold and the N-methylation of an amino cyanoacetate precursor. This guide will focus on a detailed comparison of these two routes, providing insights into their respective advantages and limitations.
Synthetic Routes Overview
The two principal methods for the synthesis of this compound are:
-
Route A: N-Cyanation of Ethyl Sarcosinate. This direct approach involves the introduction of a cyano group onto the nitrogen atom of ethyl sarcosinate (ethyl N-methylglycinate).
-
Route B: N-Methylation of Ethyl 2-amino-2-cyanoacetate. This two-step approach begins with the synthesis of ethyl 2-amino-2-cyanoacetate from ethyl cyanoacetate, followed by N-methylation.
The following sections provide a detailed breakdown of each route, including reaction schemes, experimental protocols, and performance data.
Route A: N-Cyanation of Ethyl Sarcosinate
This method offers a more direct pathway to the target molecule by utilizing a readily available starting material that already contains the required N-methyl-aminoacetate backbone. The key transformation is the electrophilic cyanation of the secondary amine.
Experimental Workflow: Route A
Caption: Workflow for Route A, starting with the esterification of sarcosine.
Experimental Protocols
1. Synthesis of Ethyl Sarcosinate Hydrochloride
To a solution of sarcosine (20.0 g, 224 mmol) in ethanol (250 mL) cooled in an ice-water bath, thionyl chloride (65 mL, 900 mmol) is added dropwise while maintaining the temperature at approximately -10°C.[1] After the addition is complete, the reaction mixture is heated to 55°C overnight. The solvent and excess thionyl chloride are then removed under reduced pressure. The resulting solid residue is washed with diethyl ether (3 x 50 mL) and dried under vacuum to yield ethyl sarcosinate hydrochloride as a white powder.[1]
2. N-Cyanation of Ethyl Sarcosinate
To a solution of ethyl sarcosinate (obtained by neutralizing the hydrochloride salt) in a suitable anhydrous solvent (e.g., chloroform) at room temperature under a nitrogen atmosphere, a solution of cyanogen bromide in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC). The reaction is then quenched, and the product is isolated and purified by standard procedures such as column chromatography.
Performance Data
| Parameter | Value | Reference |
| Yield (Ethyl Sarcosinate HCl) | 97% | [1] |
| Purity (Ethyl Sarcosinate HCl) | High (used without further purification) | [1] |
| Yield (N-Cyanation) | Not specified | |
| Purity (Final Product) | Not specified | |
| Reaction Time (N-Cyanation) | Not specified |
Discussion of Route A: This route is potentially more efficient due to the fewer number of synthetic steps. The synthesis of the ethyl sarcosinate precursor is high-yielding.[1] However, the N-cyanation step often involves highly toxic reagents like cyanogen bromide. While alternative, less hazardous cyanating agents such as trichloroacetonitrile and cyanobenziodoxole have been developed for secondary amines, their specific application to ethyl sarcosinate needs further investigation.[2]
Route B: N-Methylation of Ethyl 2-amino-2-cyanoacetate
This alternative pathway involves the initial formation of an amino cyanoacetate intermediate, followed by the introduction of the methyl group.
Experimental Workflow: Route B
Caption: Workflow for Route B, involving the formation and subsequent methylation of an amino intermediate.
Experimental Protocols
1. Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate
To a stirred solution of sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml), ethyl cyanoacetate (11.3 g, 100 mmol) is added, followed by the addition of acetic acid (8.0 ml, 140 mmol). The mixture is stirred, and the resulting yellow crystals of the sodium derivative are collected the next day. These crystals are then dissolved in 2N HCl (50 ml), and the product is extracted with diethyl ether (4 x 50 ml). The combined ether extracts are dried over anhydrous Na2SO4, and the solvent is removed in vacuo to yield the product.
2. Synthesis of Ethyl 2-amino-2-cyanoacetate
Note: A specific protocol for the reduction of the oxime to the amine was not detailed in the provided search results. A general reduction method would be employed here, for instance, using a reducing agent like zinc in acetic acid or catalytic hydrogenation.
3. N-Methylation via Reductive Amination
To a solution of ethyl 2-amino-2-cyanoacetate in a suitable solvent (e.g., methanol or acetonitrile), aqueous formaldehyde is added, followed by a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out at room temperature and monitored by TLC or GC. Upon completion, the reaction is worked up by standard procedures to isolate and purify the final product. Reductive amination is a widely used method for forming carbon-nitrogen bonds.[3]
Performance Data
| Parameter | Value | Reference |
| Yield (Oxime Intermediate) | 87% | |
| Purity (Oxime Intermediate) | Crystalline solid, melting at 133°C | |
| Yield (Reduction to Amine) | Not specified | |
| Yield (N-Methylation) | Not specified | |
| Purity (Final Product) | Not specified |
Discussion of Route B: This route is a multi-step process that involves the synthesis of an amino intermediate followed by methylation. While the synthesis of the oxime precursor is high-yielding, the subsequent reduction and methylation steps add to the overall complexity of the synthesis. The use of formaldehyde in the reductive amination step is a common and effective method for N-methylation. A variety of reducing agents can be employed for reductive aminations, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[3]
Comparative Analysis
| Feature | Route A: N-Cyanation of Ethyl Sarcosinate | Route B: N-Methylation of Ethyl 2-amino-2-cyanoacetate |
| Number of Steps | Fewer (potentially one main step from a common precursor) | More (multiple steps to synthesize and then modify the intermediate) |
| Starting Materials | Ethyl sarcosinate | Ethyl cyanoacetate |
| Key Reagents | Cyanating agents (e.g., cyanogen bromide) | Nitrosating agents, reducing agents, formaldehyde |
| Potential Hazards | Use of highly toxic cyanating agents | Handling of potentially hazardous intermediates and reagents |
| Overall Yield | Dependent on the efficiency of the N-cyanation step | Cumulative yield of multiple steps |
| Scalability | Potentially more straightforward to scale up | May require optimization of multiple steps for large-scale synthesis |
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
-
Route A is more direct and potentially more atom-economical. The high-yielding synthesis of the ethyl sarcosinate precursor is a significant advantage. However, the reliance on often toxic cyanating agents is a major drawback. Future research focusing on the application of safer, modern N-cyanation reagents to ethyl sarcosinate would make this route highly attractive.
-
Route B is a longer, multi-step process. While the initial step to the oxime intermediate is well-established and high-yielding, the subsequent reduction and N-methylation steps require further optimization and characterization for this specific substrate. This route may offer more flexibility in terms of introducing different functionalities if desired.
For researchers prioritizing a shorter synthetic route and who have the facilities to handle toxic reagents safely, Route A may be preferable. For those seeking to avoid highly toxic cyanating agents and who require more control over the introduction of the methyl group, Route B provides a feasible, albeit longer, alternative.
Further experimental investigation and optimization are required to provide a more definitive quantitative comparison of these two synthetic strategies for producing this compound.
References
- 1. N-Cyanation of Secondary Amines Using Trichloroacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
A Comparative Guide to the X-ray Crystallography of Ethyl 2-cyanoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of small molecules is a cornerstone of modern drug discovery and materials science. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in a crystal lattice, information that is critical for understanding structure-activity relationships, designing new materials, and ensuring intellectual property. This guide offers a comparative analysis of the X-ray crystallographic data for a selection of ethyl 2-cyanoacetate derivatives, highlighting the impact of diverse substituents on their solid-state structures.
Comparison of Crystallographic Data
Table 1: Crystal Data and Structure Refinement for Selected Ethyl 2-cyanoacetate Derivatives
| Parameter | Derivative 1: Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate[1] | Derivative 2: Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate[2] | Derivative 3: Ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate[3][4] | Derivative 4: (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate[5] |
| Chemical Formula | C₁₆H₁₆N₄O₂ | C₉H₁₁NO₂S₂ | C₁₇H₁₆N₂O₃ | C₁₀H₁₀N₂O₂ |
| Formula Weight | 296.33 | 229.31 | 296.32 | 190.20 |
| Crystal System | Triclinic | Monoclinic | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | P-1 | P2₁/n |
| a (Å) | 9.0656 (2) | 7.9318 (3) | 7.2361 (3) | 6.2811 (2) |
| b (Å) | 10.4085 (3) | 11.2389 (5) | 9.0553 (4) | 9.4698 (3) |
| c (Å) | 16.5551 (4) | 12.4411 (5) | 12.0163 (5) | 16.3936 (5) |
| α (°) | 86.9930 (11) | 90 | 85.391 (2) | 90 |
| β (°) | 81.567 (1) | 97.288 (2) | 79.183 (2) | 92.645 (3) |
| γ (°) | 73.3900 (11) | 90 | 79.544 (2) | 90 |
| Volume (ų) | 1480.67 (7) | 1100.15 (8) | 759.54 (6) | 974.06 (5) |
| Z | 4 | 4 | 2 | 4 |
| R-factor (%) | 4.2 | Not Reported | Not Reported | 3.9 |
Table 2: Key Geometric Parameters and Intermolecular Interactions
| Derivative | Key Torsion Angles (°) | Hydrogen Bonding Interactions | Other Intermolecular Interactions |
| Derivative 1 [1] | The phenyl group is twisted relative to the pyrazole ring, with N-N-C-C torsion angles of 39.7(2)° and -36.9(2)° for the two molecules in the asymmetric unit. | Intramolecular N-H···O hydrogen bonds form S(6) rings. Intermolecular C-H···O and C-H···N interactions are present. | The crystal packing is directed into a layered structure. |
| Derivative 2 [2] | The dithiane ring adopts a twist-boat conformation. The dihedral angle between the ethyl acetate group and the dithiane ring is 17.56(13)°. | No significant intermolecular hydrogen bonds are reported. | Molecules stack in layers along the a-axis. |
| Derivative 3 [3][4] | The isoxazole and phenyl rings are oriented at a dihedral angle of 14.84(5)°. | No intermolecular hydrogen bonding is observed. | A π-π interaction between parallel isoxazole rings with a centroid-to-centroid distance of 3.4932(9) Å is present. |
| Derivative 4 [5] | The non-hydrogen atoms are nearly coplanar. | Adjacent molecules are linked by pairs of intermolecular N-H···O hydrogen bonds, forming inversion dimers with R²₂(14) ring motifs. | - |
Experimental Protocols
The determination of the crystal structures of these derivatives follows a general workflow, as depicted in the diagram below. The specific experimental conditions for each derivative are detailed in the cited literature.
General Synthesis and Crystallization
The synthesis of these derivatives typically involves condensation reactions. For instance, the pyrazolylamino derivative (Derivative 1) is synthesized from the corresponding pyrazole amine and an acrylate derivative.[1] The pyrrolyl derivative (Derivative 4) is prepared via a Knoevenagel condensation of pyrrole-2-aldehyde and ethyl cyanoacetate.[5]
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol or methanol.[5][6]
X-ray Data Collection and Structure Refinement
Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical relationships between chemical structure and crystal packing.
Caption: Experimental workflow for X-ray crystallography.
References
- 1. Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-prop-2-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of Ethyl 2-[cyano(methyl)amino]acetate Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of a molecule like Ethyl 2-[cyano(methyl)amino]acetate is crucial for predicting its metabolic fate, potential toxicity, and suitability as a synthetic intermediate. In-silico modeling offers a powerful and cost-effective approach to investigate these properties before undertaking extensive experimental work. This guide provides a comparison of common in-silico methods for modeling chemical reactivity, using examples from related cyano-containing compounds, and outlines a general protocol for the experimental validation of these computational predictions.
Comparison of In-Silico Reactivity Modeling Approaches
Two prominent and complementary in-silico approaches for predicting chemical reactivity are Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling.
| Feature | Density Functional Theory (DFT) | Quantitative Structure-Activity Relationship (QSAR) |
| Principle | A quantum mechanical method that calculates the electronic structure of a molecule to determine its properties.[1][2] | A statistical method that correlates structural or physicochemical properties of molecules with their biological activity or chemical reactivity.[3][4] |
| Type of Information Provided | Detailed electronic properties (HOMO/LUMO energies, electrostatic potential), reaction energy profiles, transition state geometries, and reactivity indices (e.g., Fukui functions).[1][2] | Predictive models for a specific activity (e.g., toxicity, binding affinity, reaction rate) based on molecular descriptors (e.g., logP, molecular weight, topological indices).[3][5] |
| Computational Cost | High, especially for large molecules and complex reactions. | Low to moderate, depending on the complexity of the model and the number of descriptors. |
| Predictive Power | Provides deep mechanistic insights into reaction pathways and reactivity of specific sites within a molecule.[1] | Predictive for compounds within the applicability domain of the model; less effective for structurally novel molecules.[6] |
| Example Application (Cyano-compounds) | DFT has been used to study the reactivity of cyanoacetamide derivatives, identifying reactive sites and predicting molecular structure.[1][2] | QSAR models have been developed to predict the herbicidal activities of 2-cyanoacrylates based on their structural features.[5] |
Experimental Protocols for Validation
In-silico predictions, while powerful, must be validated through experimental data to ensure their accuracy and reliability.[7][8] The following is a generalized protocol for the experimental validation of predicted reactivity for a compound like this compound.
Objective: To experimentally determine the reactivity of this compound under specific reaction conditions and compare the results with in-silico predictions.
Materials:
-
This compound
-
Reactants and solvents as suggested by the in-silico model
-
Internal standard for quantitative analysis
-
Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), Mass Spectrometer (MS).
Methodology:
-
Reaction Setup:
-
Based on the in-silico model's prediction of a likely reaction (e.g., hydrolysis, nucleophilic attack), design a set of reaction conditions (temperature, solvent, concentration of reactants).
-
In a reaction vessel, combine this compound with the chosen reactant(s) and solvent. Include an internal standard for quantitative analysis.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the aliquots using HPLC or GC to monitor the disappearance of the starting material and the appearance of product(s). This will provide kinetic data (reaction rate).
-
-
Product Identification:
-
Once the reaction has proceeded to a significant extent, isolate the major product(s) using techniques like column chromatography.
-
Characterize the structure of the isolated product(s) using:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the product.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the product.
-
-
-
Data Analysis and Comparison:
-
Compare the experimentally determined reaction rate and product distribution with the predictions from the in-silico model.
-
Analyze any discrepancies to refine the computational model. For instance, if an unexpected product is formed, the in-silico reaction mechanism may need to be revisited to explore alternative pathways.
-
Visualizing the In-Silico and Experimental Workflow
The interplay between computational modeling and experimental validation is a cyclical process that leads to a more robust understanding of chemical reactivity.
Caption: Workflow for in-silico reactivity modeling and experimental validation.
By integrating these powerful in-silico tools with rigorous experimental validation, researchers can accelerate the process of drug discovery and development, making more informed decisions about the potential of molecules like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity Analysis of Heterocyclic Compounds Synthesized from Ethyl Cyanoacetate Derivatives
A comprehensive guide for researchers and drug development professionals on the cytotoxic potential of quinoline, thiazole, and pyran derivatives. This report details the synthesis of these compounds, their cytotoxic effects on various cancer cell lines supported by experimental data, and the underlying signaling pathways involved in their mechanism of action.
This guide provides an objective comparison of the cytotoxic performance of three major classes of heterocyclic compounds synthesized from ethyl cyanoacetate and its derivatives: quinolines, thiazoles, and pyrans. The data presented is intended to aid researchers and professionals in the field of drug discovery and development in evaluating the potential of these compounds as anticancer agents. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compounds' mechanisms of action.
Comparison of Cytotoxicity (IC50 Values)
The cytotoxic activity of the synthesized compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, was determined using the MTT assay. The results are summarized in the table below.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [1] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0 | [1] | |
| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 40.0 | [1] | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/mL | [1] | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Lymphoma) | 43.95 µg/mL | [1] | |
| Thiazole | Thiazole derivative 2d | HL-60 (Leukemia) | 43 | [2] |
| Thiazole derivative 2h | HL-60 (Leukemia) | 43 | [2] | |
| Thiazole derivative 2f | MCF-7 (Breast) | 43 | [2] | |
| Thiazole derivative 2d | MCF-7 (Breast) | 54 | [2] | |
| Thiazole derivative 2h | MCF-7 (Breast) | 76 | [2] | |
| Pyran | Spiro-4H-pyran derivative 5a | A549 (Lung) | Most Potent | [3] |
| Spiro-4H-pyran derivative 5a | A375 (Melanoma) | Most Potent | [3] | |
| Spiro-4H-pyran derivative 5a | LNCaP (Prostate) | Most Potent | [3] | |
| Specific IC50 values for the most potent spiro-4H-pyran derivatives were not explicitly provided in the abstract, but were identified as the most active compounds in the study. |
Experimental Protocols
General Synthesis of Heterocyclic Derivatives from Ethyl Cyanoacetate
The synthesis of quinoline, thiazole, and pyran derivatives often involves multicomponent reactions starting with ethyl cyanoacetate or a related active methylene compound. These reactions are valued for their efficiency in creating complex molecules in a single step.
Example: Synthesis of 4H-Pyran Derivatives A common method for the synthesis of 4H-pyran derivatives is a one-pot, multi-component reaction involving an aromatic aldehyde, a malononitrile or ethyl cyanoacetate, and a β-ketoester in the presence of a basic catalyst like piperidine in ethanol. The mixture is typically refluxed for several hours, and the product is isolated by filtration after cooling.[4]
Cytotoxicity Assessment: MTT Assay
The cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: From Synthesis to Cytotoxicity Evaluation
The overall process of synthesizing and evaluating the cytotoxic properties of these compounds can be visualized as a streamlined workflow. This begins with the chemical synthesis of the target molecules, followed by their purification and characterization, and culminates in the biological assessment of their cytotoxic effects.
Signaling Pathway: Apoptosis Induction by Spiro-4H-Pyran Derivatives
Certain spiro-4H-pyran derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[3] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and subsequent programmed cell death.
Logical Relationship: Mechanism of Action of Quinoline Derivatives
Quinoline derivatives have been reported to exhibit anticancer activity through various mechanisms.[5] These can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, and the downregulation of specific genes like Lumican that are implicated in tumorigenesis.
References
- 1. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 2. scielo.br [scielo.br]
- 3. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Ethyl 2-[cyano(methyl)amino]acetate: A Comparative Guide for Synthetic Intermediates
For researchers, scientists, and professionals in drug development, the selection of appropriate synthetic intermediates is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic pathway. Ethyl 2-[cyano(methyl)amino]acetate has emerged as a valuable and versatile building block, particularly in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical agents. This guide provides a comprehensive validation of this compound as a synthetic intermediate, offering a comparative analysis with alternative reagents and presenting supporting experimental data.
Performance Comparison of Synthetic Intermediates
The utility of a synthetic intermediate is best assessed by comparing its performance in specific chemical transformations against viable alternatives. While direct like-for-like comparative studies are not always available in the published literature, a compilation of data from various sources allows for an objective assessment. Here, we compare synthetic routes to key heterocyclic structures where this compound or its parent compound, ethyl cyanoacetate, are employed.
Synthesis of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry. The multicomponent Biginelli reaction and its variations are common methods for pyrimidine synthesis. Ethyl cyanoacetate is a frequently used active methylene compound in these reactions.
// Nodes A [label="Ethyl Cyanoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Amination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Ethyl 2-amino-2-cyanoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="N-Methylation\n(e.g., with Formaldehyde\n& reducing agent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; }
Caption: Workflow for pyrimidine synthesis.
Conclusion
This compound and its parent compound, ethyl cyanoacetate, are demonstrably valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. The available data, while not always offering direct side-by-side comparisons, indicates that these reagents can provide high yields in the synthesis of complex molecules under various reaction conditions. The versatility of the cyanoacetate functional group allows for a wide range of chemical transformations, making it a powerful tool in the arsenal of synthetic chemists. For researchers and drug development professionals, a thorough understanding of the reactivity and potential of intermediates like this compound is essential for the design and execution of efficient and effective synthetic strategies.
A Comparative Guide to the Antifungal Potential of Heterocycles Derived from Cyanoacetic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract: The development of novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Heterocyclic compounds form the backbone of many successful antimicrobial drugs. While direct studies on the antifungal activity of heterocycles derived specifically from ethyl 2-[cyano(methyl)amino]acetate are not prominent in the current body of scientific literature, a wealth of research exists on structurally analogous compounds derived from the versatile precursor, ethyl cyanoacetate. This guide provides a comparative overview of the antifungal activity of various heterocyclic systems synthesized from ethyl cyanoacetate, offering valuable insights into the potential of this class of compounds. The data presented herein, including quantitative antifungal activity and detailed experimental protocols, can serve as a foundational resource for researchers exploring new antifungal drug candidates.
Introduction: The Promise of Cyanoacetate-Derived Heterocycles in Antifungal Research
Heterocyclic chemistry is a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing heterocyclic rings. Ethyl cyanoacetate and its derivatives are highly valuable building blocks in organic synthesis due to the reactivity of the cyano and ester functional groups, as well as the active methylene group. These precursors allow for the construction of a wide array of heterocyclic systems, including pyrimidines, pyridines, thiazoles, and thiophenes, many of which have demonstrated significant biological activities, including antifungal properties.[1][2][3][4]
This guide focuses on providing a comparative analysis of the antifungal efficacy of various heterocycles synthesized from ethyl cyanoacetate, a close structural analog of this compound. The presented data on minimum inhibitory concentrations (MIC) and other antifungal metrics, alongside detailed synthetic and bioassay protocols, aims to inform and guide future research in the development of novel antifungal agents based on this chemical scaffold.
Comparative Antifungal Activity
The antifungal activity of heterocycles derived from ethyl cyanoacetate varies significantly with the nature of the heterocyclic ring, the substituents, and the target fungal species. The following table summarizes the quantitative antifungal data from several key studies.
| Heterocycle Class | Compound/Derivative | Fungal Strain(s) | Antifungal Activity (MIC/EC50/Zone of Inhibition) | Reference(s) |
| Pyrimidines | 1,6-Dihydropyrimidine derivatives | Candida albicans | MIC: 6.25 µg/mL for most active compounds | [1] |
| Pyrano[2,3-d]pyrimidine derivatives | Aspergillus ochraceus, Penicillium chrysogenum | Moderate activity reported | [5] | |
| Pyrimidine derivatives with amide moiety | Phomopsis sp. | EC50: 10.5 µg/mL for compound 5o | [6] | |
| Pyridines | Pyridine carbonitrile derivatives | Candida albicans | MIC: 25 µg/mL for compound 3b | [3] |
| Pyridine amide derivatives | Candida albicans, Aspergillus fumigatus | Potent activity reported, comparable to fluconazole | [7][8] | |
| Thiazoles | Thiazole derivatives with cyclopropane | Candida albicans | MIC: 0.008–7.81 µg/mL | [9][10] |
| Thiazole-based heterocycles | Various bacterial and fungal strains | Compounds 16, 21a, 21b, and 24 showed effective antifungal activity | [2][11] | |
| Thiophenes | Thiophene-based stilbene derivatives | Botrytis cinerea | EC50: 155.4 µg/mL for compound 5j | [12] |
| 2-Amino-thiophene derivatives | Candida spp., Cryptococcus spp. | MIC: 100-200 µg/mL for 2AT derivative | [13] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and advancement of scientific findings. This section outlines the generalized synthetic procedures for the preparation of antifungal heterocycles from ethyl cyanoacetate and the common methods for evaluating their antifungal activity.
General Synthesis of Heterocycles from Ethyl Cyanoacetate
The synthesis of various antifungal heterocycles often starts with the condensation of ethyl cyanoacetate with other reagents. Below are representative examples for the synthesis of pyrimidine and pyridine derivatives.
Synthesis of 1,6-Dihydropyrimidine Derivatives: A common method for the synthesis of 1,6-dihydropyrimidines involves a one-pot, three-component reaction.[1]
-
A mixture of an appropriate aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and thiourea (1.5 mmol) is refluxed in ethanol (20 mL) in the presence of a catalytic amount of potassium carbonate.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure dihydropyrimidine derivative.
Synthesis of Pyridine Carbonitrile Derivatives: Pyridine derivatives can be synthesized through a multi-component reaction as well.[3]
-
A mixture of a chalcone derivative (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) is refluxed in absolute ethanol (30 mL).
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and then ethanol and can be further purified by recrystallization.
Antifungal Activity Screening
The in vitro antifungal activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution method or the poisoned food technique.
Broth Microdilution Method for MIC Determination: [9][10]
-
The fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
A stock solution of each test compound is prepared in a solvent such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
A standardized fungal inoculum is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Poisoned Food Technique: [4]
-
Stock solutions of the test compounds are prepared in a suitable solvent.
-
Appropriate volumes of the stock solutions are mixed with a molten agar medium to achieve the desired final concentrations.
-
The agar medium containing the test compound is poured into Petri dishes and allowed to solidify.
-
A small disc of the fungal mycelium is inoculated at the center of each agar plate.
-
The plates are incubated at a suitable temperature until fungal growth in the control plate (without any compound) is complete.
-
The percentage of inhibition of mycelial growth is calculated relative to the control. The EC50 value (the concentration that inhibits 50% of the fungal growth) can then be determined.
Visualizing Synthetic and Screening Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a generalized synthetic pathway for antifungal heterocycles and a typical workflow for antifungal activity screening.
Caption: Generalized synthetic route to antifungal heterocycles.
Caption: Workflow for antifungal activity screening.
Conclusion and Future Directions
While there is a notable absence of research specifically detailing the antifungal properties of heterocycles derived from this compound, the extensive data available for analogous compounds synthesized from ethyl cyanoacetate provides a strong foundation for future investigations. The pyrimidine, pyridine, and thiazole scaffolds, in particular, have demonstrated significant antifungal potential.
Researchers are encouraged to explore the synthesis of novel heterocycles using this compound as a precursor. The introduction of the N-methyl group may influence the lipophilicity, solubility, and steric interactions of the resulting heterocycles, potentially leading to enhanced antifungal activity or a different spectrum of efficacy. The experimental protocols and comparative data presented in this guide can serve as a valuable starting point for the design, synthesis, and evaluation of these novel compounds in the ongoing search for more effective antifungal therapies.
References
- 1. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Thiazole-Based Heterocycles as New Anti-bacterial and Anti-fungal Agents. [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.net [ijpbs.net]
- 6. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 7. Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. Synthesis and antifungal activities of novel thiophene-based stilbene derivatives bearing an 1,3,4-oxadiazole unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Activity of Heterocyclic Compounds Synthesized from Ethyl Cyanoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
While direct studies on the antibacterial activity of compounds synthesized specifically from Ethyl 2-[cyano(methyl)amino]acetate are not extensively available in the current literature, a wealth of research exists on the antimicrobial properties of heterocyclic compounds derived from its parent structure, ethyl cyanoacetate . This guide provides a comparative overview of the antibacterial efficacy of two prominent classes of compounds synthesized from ethyl cyanoacetate: pyridone derivatives and pyrimidine derivatives . The data presented is compiled from various studies to offer a basis for comparison and to inform future research and development in this area.
Data Presentation: Antibacterial Activity
The following tables summarize the antibacterial activity of various pyridone and pyrimidine derivatives. The data is presented as either the diameter of the zone of inhibition in millimeters (mm) for the agar well diffusion assay or the Minimum Inhibitory Concentration (MIC) in µg/mL for the broth microdilution method.
Table 1: Antibacterial Activity of 3-Cyano-2-(1H)-pyridone Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| IIa | Bacillus subtilis (Gram-positive) | Active | [1] |
| Staphylococcus aureus (Gram-positive) | Active | [1] | |
| IIb | Bacillus subtilis (Gram-positive) | Fairly Good Activity | [1] |
| Staphylococcus aureus (Gram-positive) | Fairly Good Activity | [1] | |
| IIc | Bacillus subtilis (Gram-positive) | Better Activity than IIb | [1] |
| Staphylococcus aureus (Gram-positive) | Better Activity than IIb | [1] | |
| IId | Bacillus subtilis (Gram-positive) | Better Activity than IIb | [1] |
| Staphylococcus aureus (Gram-positive) | Better Activity than IIb | [1] | |
| IIe | Bacillus subtilis (Gram-positive) | Better Activity than IIb | [1] |
| Staphylococcus aureus (Gram-positive) | Better Activity than IIb | [1] | |
| IIk | Bacillus subtilis (Gram-positive) | Fairly Good Activity | [1] |
| Staphylococcus aureus (Gram-positive) | Fairly Good Activity | [1] | |
| IIp | Bacillus subtilis (Gram-positive) | Maximum Activity | [1] |
| Staphylococcus aureus (Gram-positive) | Maximum Activity | [1] | |
| Escherichia coli (Gram-negative) | Maximum Activity | [1] | |
| Salmonella typhi (Gram-negative) | Maximum Activity | [1] | |
| IIr | Bacillus subtilis (Gram-positive) | Maximum Activity | [1] |
| Staphylococcus aureus (Gram-positive) | Maximum Activity | [1] | |
| Escherichia coli (Gram-negative) | Maximum Activity | [1] | |
| Salmonella typhi (Gram-negative) | Maximum Activity | [1] | |
| Standard (Ampicillin) | Bacillus subtilis | 24 | [1] |
| Staphylococcus aureus | 22 | [1] | |
| Escherichia coli | 17 | [1] | |
| Salmonella typhi | 16 | [1] | |
| Standard (Tetracycline) | Bacillus subtilis | 18 | [1] |
| Staphylococcus aureus | 17 | [1] | |
| Escherichia coli | 21 | [1] | |
| Salmonella typhi | 22 | [1] |
Table 2: Antibacterial Activity of Pyrimidine Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3d | Escherichia coli | 3.91 | [2] |
| 3e | Escherichia coli | 3.91 | [2] |
| VI | Bacillus subtilis | 0.078 | [2] |
| Staphylococcus aureus | 0.0024 | [2] | |
| VII | Streptococcus pneumoniae | 1.95 | [2] |
| Bacillus subtilis | 0.98 | [2] | |
| Salmonella typhimurium | 1.9 | [2] | |
| Standard (Cefaclor) | Bacillus subtilis | 0.0024 | [2] |
| Standard (Ampicillin) | Streptococcus pneumoniae | - | [2] |
| Bacillus subtilis | - | [2] | |
| Standard (Gentamycin) | Salmonella typhimurium | - | [2] |
Experimental Protocols
Synthesis of 3-Cyano-2-(1H)-pyridone Derivatives
This protocol describes a general method for the synthesis of 3-cyano-2-(1H)-pyridone derivatives from chalcones and ethyl cyanoacetate.
Materials:
-
Substituted chalcone (0.01 mol)
-
Ethyl cyanoacetate (0.01 mol)
-
Ammonium acetate (0.08 mol)
-
Ethanol (40 mL)
-
Ice-water bath
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
A mixture of the appropriate chalcone (0.01 mol), ethyl cyanoacetate (0.01 mol), and ammonium acetate (0.08 mol) in 40 mL of ethanol is prepared in a round-bottom flask.[1]
-
The reaction mixture is refluxed on a water bath at 70-80°C for 6 hours.[1]
-
After reflux, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into ice-water to precipitate the product.[1]
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as 1,4-dioxane.[1]
Antibacterial Susceptibility Testing: Agar Well Diffusion Method
This method is a widely used preliminary screening technique to evaluate the antibacterial activity of synthesized compounds.[1][3]
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., S. aureus, B. subtilis, E. coli, S. typhi)
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Solution of test compounds in a suitable solvent (e.g., DMF)
-
Standard antibiotic discs (e.g., Ampicillin, Tetracycline) as positive controls
-
Solvent-only control
-
Incubator
Procedure:
-
Inoculation of Agar Plates: A standardized inoculum of the test bacteria is uniformly spread over the surface of the MHA plates.[3]
-
Well Preparation: Wells of 6-8 mm in diameter are aseptically punched into the agar plates using a sterile cork borer.[3]
-
Sample Addition: A specific volume (e.g., 100 µL) of the test compound solution is added to each well. A well with the solvent alone serves as a negative control, and standard antibiotic discs are placed on the agar surface as positive controls.[3]
-
Incubation: The plates are incubated at 37°C for 24 hours.[4]
-
Measurement of Inhibition Zone: After incubation, the diameter of the clear zone of inhibition around each well is measured in millimeters. The size of the zone indicates the antibacterial activity of the compound.[4]
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for 3-Cyano-2-(1H)-pyridone derivatives.
Experimental Workflow: Agar Well Diffusion Assay
References
Safety Operating Guide
Prudent Disposal of Ethyl 2-[cyano(methyl)amino]acetate: A Guide for Laboratory Professionals
For the safe and environmentally responsible disposal of Ethyl 2-[cyano(methyl)amino]acetate, researchers, scientists, and drug development professionals must adhere to stringent protocols. This guide provides essential information on proper handling and disposal, emphasizing the importance of consulting a specific Safety Data Sheet (SDS) for this compound when available.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1]
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and any relevant hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.[1]
-
It may be necessary to contain and dispose of this compound as a hazardous waste. Contact your Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[3]
-
Spill Management
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Reporting: Report the spill to your institution's EHS department.
Quantitative Data Summary
The following table summarizes key quantitative data for the closely related compound, Ethyl Cyanoacetate, which may serve as a preliminary reference.
| Property | Value |
| Boiling Point | 208 - 210 °C |
| Flash Point | 110 °C |
| Specific Gravity | 1.060 |
Note: This data is for Ethyl Cyanoacetate and should be used with caution as the properties of this compound may differ.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
